molecular formula C10H13BO4 B8252820 (2-(Isopropoxycarbonyl)phenyl)boronic acid

(2-(Isopropoxycarbonyl)phenyl)boronic acid

Cat. No.: B8252820
M. Wt: 208.02 g/mol
InChI Key: UHSGPEFNAZQASO-UHFFFAOYSA-N
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Description

(2-(Isopropoxycarbonyl)phenyl)boronic acid (CAS 339538-60-2) is a high-purity chemical compound supplied for research applications. With the molecular formula C10H13BO4 and a molecular weight of 208.02 g/mol, this organoboron reagent is a valuable building block in organic synthesis and medicinal chemistry research . Boronic acids are widely recognized as versatile intermediates and building blocks in synthetic chemistry due to their stability and low toxicity . Their most prominent application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds, which is a fundamental technique in the development of pharmaceuticals and functional materials . In biomedical research, boronic acid derivatives have gained significant interest for their ability to interact with biological molecules. These compounds can act as inhibitors for various enzymes . For instance, boronic acids can function as potent, reversible inhibitors of serine enzymes like β-lactamases, which are a major cause of antibiotic resistance. These inhibitors work by forming a covalent bond with the active-site serine residue, mimicking the high-energy tetrahedral intermediate of the natural substrate . Beyond enzyme inhibition, boronic acid-containing polymers and compounds are being investigated for numerous advanced applications, including glucose sensors for diabetes management, insulin delivery systems that respond to glucose concentrations, and as agents for HIV inhibition and lipase inhibition . The unique Lewis acidity of the boronic acid group, which allows it to form reversible complexes with diols and other Lewis bases, is the key to its functionality in these diverse areas . This product is intended for research purposes only and must be handled by qualified professionals. It is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage instructions, which recommend storage under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(2-propan-2-yloxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-5-3-4-6-9(8)11(13)14/h3-7,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGPEFNAZQASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of (2-(Isopropoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2-(Isopropoxycarbonyl)phenyl)boronic acid Synthesis Methods Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

(2-(Isopropoxycarbonyl)phenyl)boronic acid (CAS: 380430-53-5) is a critical bifunctional building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce ortho-ester functionalities. Its unique structure features a boronic acid moiety adjacent to a bulky isopropyl ester, creating significant steric hindrance and electronic effects that challenge standard synthesis protocols.

This guide details two primary synthesis routes:

  • The Precision Route (Via Miyaura Borylation & Trifluoroborate): Recommended for high-purity applications, utilizing a potassium trifluoroborate intermediate to overcome the difficult hydrolysis of sterically hindered pinacol esters.

  • The Direct Route (Fischer Esterification): A scalable approach starting from commercially available 2-boronobenzoic acid (benzoxaborole), ideal for bulk preparation where high tolerance for boroxine equilibrium is acceptable.

Structural Dynamics: The Benzoxaborole Equilibrium

Researchers must recognize that this molecule exists in a dynamic equilibrium between the "open" boronic acid form and the "closed" cyclic benzoxaborole (1-isopropoxy-2,1-benzoxaborol-3(1H)-one) form.[1][2] While the isopropyl group sterically disfavors cyclization compared to methyl esters, the equilibrium is solvent-dependent.

BenzoxaboroleEquilibrium cluster_legend Equilibrium Dynamics OpenForm (2-(Isopropoxycarbonyl)phenyl)boronic acid (Open Form) Active in Coupling ClosedForm 1-Hydroxy-3,3-dimethyl-... (Wait, Benzoxaborole Form) Cyclic Hemiacetal OpenForm->ClosedForm - H2O (Dehydration) ClosedForm->OpenForm + H2O (Hydrolysis) Description In dry organic solvents, the equilibrium shifts toward the cyclic form. Aqueous bases shift it to the open boronate.

Caption: The dynamic equilibrium between the open boronic acid and the cyclic benzoxaborole form is driven by water content and solvent polarity.

Retrosynthetic Analysis & Strategy

The synthesis is complicated by the ortho-positioning of the ester and boron groups. Direct borylation of the ester is preferred over carboxylation of the boronic acid to avoid protodeboronation.

Route Comparison
FeatureRoute A: Miyaura Borylation (Recommended) Route B: Direct Esterification
Starting Material Isopropyl 2-iodobenzoate2-Carboxyphenylboronic acid
Key Reagent

/ Pd Catalyst
Isopropanol /

Purity Profile High (via crystalline intermediate)Moderate (Equilibrium mixture)
Scalability Moderate (Multi-step)High (Single step)
Primary Challenge Hydrolysis of hindered pinacol esterControlling dehydration/cyclization

Detailed Experimental Protocols

Route A: The Precision Method (Via Trifluoroborate)

Rationale: Standard hydrolysis (e.g.,


) of ortho-substituted pinacol esters is often sluggish due to steric hindrance. Converting the pinacol ester to a potassium trifluoroborate salt (

) provides a stable, crystalline intermediate that can be hydrolyzed under mild conditions.
Step 1: Miyaura Borylation

Reagents: Isopropyl 2-iodobenzoate (1.0 equiv), Bis(pinacolato)diboron (


, 1.1 equiv), 

(3 mol%), KOAc (3.0 equiv), 1,4-Dioxane.
  • Setup: Charge a dry flask with isopropyl 2-iodobenzoate,

    
    , and KOAc. Evacuate and backfill with Argon (3x).
    
  • Reaction: Add anhydrous 1,4-Dioxane and the Pd catalyst. Heat to 80°C for 4-6 hours . Monitor by TLC/LCMS for disappearance of the iodide.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .

Step 2: Conversion to Potassium Trifluoroborate

Reagents: Pinacol ester (from Step 1),


 (4.5 equiv), MeOH/H2O (3:1).
  • Dissolve the pinacol ester in MeOH.

  • Add a saturated aqueous solution of Potassium Hydrogen Fluoride (

    
    ). Caution: KHF2 is corrosive and etches glass; use plasticware if possible.
    
  • Stir vigorously at room temperature for 12 hours. The potassium trifluoroborate salt will often precipitate.

  • Isolation: Concentrate to remove MeOH. Filter the resulting solid, wash with cold acetone (to remove organic impurities) and minimal water. Dry under vacuum.[3]

Step 3: Hydrolysis to Boronic Acid

Reagents: Potassium trifluoroborate salt, TMSCl (Trimethylsilyl chloride), Aqueous Acetonitrile.

  • Suspend the trifluoroborate salt in acetonitrile/water (5:1).

  • Add TMSCl (1.1 equiv) dropwise. The TMSCl acts as a fluoride scavenger (

    
     is volatile/inert), driving the hydrolysis to the boronic acid.
    
  • Stir for 1 hour.

  • Extraction: Dilute with water and extract with Ethyl Acetate. The organic layer contains the target (2-(Isopropoxycarbonyl)phenyl)boronic acid.

  • Drying: Dry over

    
     and concentrate.
    
Route B: The Direct Method (Fischer Esterification)

Rationale: This method is cost-effective but requires careful management of water to prevent hydrolysis of the newly formed ester while acknowledging the boronic acid may dehydrate.

Reagents: 2-Carboxyphenylboronic acid (or 1-hydroxy-2,1-benzoxaborol-3(1H)-one), Isopropanol (excess), conc.


 (catalytic).
  • Reflux: Dissolve the starting material in anhydrous Isopropanol. Add 5-10 mol% conc.

    
    .
    
  • Dean-Stark: Reflux with a Dean-Stark trap (or molecular sieves in a Soxhlet extractor) to continuously remove water. This drives the equilibrium toward the ester.

  • Duration: Reflux for 12-24 hours.

  • Neutralization: Cool to RT. Carefully neutralize with solid

    
    .
    
  • Workup: Filter off solids. Concentrate the isopropanol.

  • Purification: Recrystallize from minimal hot acetonitrile or hexanes/ether. Note: The product may isolate as the cyclic benzoxaborole form; verify by NMR.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Precision (High Purity) cluster_RouteB Route B: Scalable (Direct) SM1 Isopropyl 2-iodobenzoate Borylation Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) SM1->Borylation SM2 2-Carboxyphenylboronic acid Esterification Fischer Esterification (iPrOH, H2SO4, -H2O) SM2->Esterification PinacolEster Intermediate: Pinacol Boronate Ester Borylation->PinacolEster KHF2 Fluorination (KHF2, MeOH) PinacolEster->KHF2 Cleave Pinacol Trifluoro Intermediate: Potassium Trifluoroborate Salt KHF2->Trifluoro Hydrolysis Mild Hydrolysis (TMSCl, H2O) Trifluoro->Hydrolysis Target TARGET: (2-(Isopropoxycarbonyl)phenyl)boronic acid Hydrolysis->Target Esterification->Target Equilibrium Control

Caption: Workflow comparison between the Precision Route (via Trifluoroborate) and the Direct Scalable Route.

Critical Handling & Stability

Protodeboronation

Boronic acids with electron-withdrawing groups (like esters) in the ortho position are highly susceptible to protodeboronation under basic conditions at elevated temperatures.

  • Avoid: Strong bases (NaOH, KOH) at high heat.

  • Preferred Base for Coupling: Use mild bases like

    
     or 
    
    
    
    in the subsequent Suzuki coupling.
Analytical Verification
  • 1H NMR (CDCl3): Look for the isopropyl methine septet (~5.2 ppm) and the methyl doublet (~1.3 ppm). The boronic acid

    
     protons typically appear as a broad singlet around 6.0-8.0 ppm, but may disappear if D2O exchange occurs.
    
  • 11B NMR: Crucial for distinguishing the species.

    • Boronic Acid: ~30 ppm (broad).

    • Benzoxaborole (Cyclic): ~30-35 ppm (often sharper).

    • Trifluoroborate (Intermediate): ~2-4 ppm (quartet).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates.[4] Tetrahedron Letters, 46(46), 7899–7903. Link

  • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old Compounds with New Applications.[2][5] Journal of Organometallic Chemistry, 694(22), 3533–3541. Link

  • Hall, D. G. (Ed.).[5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds that have garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Their unique ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has made them indispensable tools for the construction of complex molecular architectures[1]. Furthermore, their capacity to reversibly form covalent bonds with diols has led to their exploration as sensors for carbohydrates and as pharmacophores in drug design[2][3][4].

This guide provides a comprehensive overview of the physicochemical properties of a specific, yet representative, member of this class: (2-(Isopropoxycarbonyl)phenyl)boronic acid. The presence of an isopropoxycarbonyl group at the ortho position introduces unique electronic and steric features that significantly influence the compound's reactivity, stability, and potential applications. While specific experimental data for this exact molecule is not widely available, this guide will draw upon data from closely related analogs, such as 2-carboxyphenylboronic acid and its other esters, to provide a robust and scientifically grounded understanding of its expected properties and behavior. The principles and protocols described herein are broadly applicable to other ortho-substituted phenylboronic acids bearing ester functionalities.

Synthesis of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

The synthesis of (2-(Isopropoxycarbonyl)phenyl)boronic acid can be envisioned through a multi-step process starting from a readily available precursor, 2-carboxyphenylboronic acid. A plausible synthetic route involves the esterification of the carboxylic acid moiety.

A general and robust method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis[2][5]. For ortho-substituted derivatives, a more tailored approach is often necessary to avoid side reactions and improve yields. A likely synthetic pathway for the title compound is outlined below.

Caption: Proposed synthetic workflow for (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Experimental Protocol: Esterification of 2-Carboxyphenylboronic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-carboxyphenylboronic acid (1 equivalent).

  • Reagent Addition: Add an excess of isopropyl alcohol, which serves as both the reactant and the solvent. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Physicochemical Properties

The physicochemical properties of (2-(Isopropoxycarbonyl)phenyl)boronic acid are influenced by the interplay of the boronic acid moiety and the ortho-isopropoxycarbonyl group. The following table summarizes the expected properties, with some values being estimations based on closely related compounds.

PropertyExpected Value/InformationSource/Justification
Molecular Formula C₁₀H₁₃BO₄Based on chemical structure
Molecular Weight 208.02 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for phenylboronic acids[5]
Melting Point Not available; likely >100 °C2-Carboxyphenylboronic acid dihydrate has a high melting point. The ester will likely have a lower but still significant melting point.
Boiling Point Not available; likely decomposes upon heatingBoronic acids tend to dehydrate to form boroxines at elevated temperatures.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water.The isopropoxycarbonyl group increases lipophilicity compared to the carboxylic acid. General solubility profile of phenylboronic acids[5].
pKa Estimated to be in the range of 7-9The pKa of phenylboronic acid is around 8.8[6]. The electron-withdrawing nature of the ortho-ester group is expected to lower the pKa compared to unsubstituted phenylboronic acid. The ortho-aminomethyl group is known to lower the pKa of the proximal boronic acid[7].

Reactivity and Stability

The reactivity of (2-(Isopropoxycarbonyl)phenyl)boronic acid is dominated by the boronic acid functional group.

  • Suzuki-Miyaura Cross-Coupling: This compound is expected to be an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, serving as a source of the 2-(isopropoxycarbonyl)phenyl group.

  • Boronate Ester Formation: It will readily react with diols to form cyclic boronate esters. This reaction is reversible and is the basis for many of its applications in sensing and drug delivery.

  • Dehydration: Like other boronic acids, it is susceptible to dehydration upon heating to form a trimeric anhydride known as a boroxine.

The stability of boronic acids can be a concern, particularly their susceptibility to oxidation[8].

  • Oxidative Instability: Boronic acids can be oxidized, especially in the presence of reactive oxygen species. The rate of oxidation can be influenced by substituents on the phenyl ring. The presence of an ortho-ester may have a modest effect on the electronic properties of the boron atom and thus its oxidative stability.

  • Hydrolytic Stability of the Ester: The isopropoxycarbonyl group is an ester and can be hydrolyzed under acidic or basic conditions to yield 2-carboxyphenylboronic acid.

Storage Recommendations: To ensure its integrity, (2-(Isopropoxycarbonyl)phenyl)boronic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of (2-(Isopropoxycarbonyl)phenyl)boronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Analytical_Workflow cluster_1 Characterization of (2-(Isopropoxycarbonyl)phenyl)boronic acid Sample Synthesized Product 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Sample->13C_NMR 11B_NMR ¹¹B NMR Spectroscopy Sample->11B_NMR Mass_Spec Mass Spectrometry Sample->Mass_Spec Purity_Analysis Purity Assessment (e.g., HPLC) 1H_NMR->Purity_Analysis Final_Characterization Structural Confirmation & Purity Report 13C_NMR->Final_Characterization 11B_NMR->Final_Characterization Mass_Spec->Final_Characterization Purity_Analysis->Final_Characterization

Caption: A typical analytical workflow for the characterization of a phenylboronic acid derivative.

Detailed Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve an accurately weighed sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and the presence of exchangeable protons.

  • ¹H NMR Spectroscopy:

    • Expected Signals:

      • Aromatic protons (4H) in the range of 7.0-8.0 ppm, showing a characteristic splitting pattern for a 1,2-disubstituted benzene ring.

      • A septet for the methine proton (-CH-) of the isopropyl group around 4.9-5.2 ppm.

      • A doublet for the methyl protons (-CH₃) of the isopropyl group around 1.2-1.4 ppm.

      • A broad singlet for the B(OH)₂ protons, which may be exchangeable with residual water in the solvent. Its chemical shift and visibility can vary.

  • ¹³C NMR Spectroscopy:

    • Expected Signals:

      • A signal for the carbonyl carbon of the ester around 165-170 ppm.

      • Aromatic carbon signals in the range of 120-140 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe.

      • A signal for the methine carbon of the isopropyl group around 68-72 ppm.

      • A signal for the methyl carbons of the isopropyl group around 20-25 ppm.

  • ¹¹B NMR Spectroscopy:

    • This is a highly informative technique for boronic acids[9][10].

    • Expected Signal: A single, relatively broad resonance is expected. For trigonal (sp²-hybridized) boronic acids, the chemical shift is typically in the range of +27 to +33 ppm. In the presence of Lewis bases (like DMSO or water), a tetrahedral (sp³-hybridized) boronate species may form, which resonates at a higher field (lower ppm value), typically between +3 and +9 ppm.

Applications in Research and Drug Development

The unique structural features of (2-(Isopropoxycarbonyl)phenyl)boronic acid make it a valuable building block and functional molecule in several areas:

  • Drug Discovery: Boronic acids are known to act as enzyme inhibitors, with bortezomib (Velcade®) being a prominent example of a boronic acid-containing drug[4]. The isopropoxycarbonyl group can be used to modulate the lipophilicity and pharmacokinetic properties of a potential drug candidate. It can also serve as a handle for further chemical modification.

  • Organic Synthesis: As a versatile building block in Suzuki-Miyaura cross-coupling reactions, it allows for the introduction of a functionalized phenyl ring into a wide range of organic molecules.

  • Bioconjugation and Sensing: The boronic acid moiety can be used to attach the molecule to biomolecules containing diol functionalities, such as glycoproteins on cell surfaces. This property is exploited in the development of targeted drug delivery systems and diagnostic agents.

Conclusion

(2-(Isopropoxycarbonyl)phenyl)boronic acid represents a functionally rich and synthetically useful derivative of phenylboronic acid. While specific experimental data for this compound remains to be widely published, a comprehensive understanding of its physicochemical properties, reactivity, and stability can be extrapolated from the extensive knowledge base of related phenylboronic acids. Its unique combination of a reactive boronic acid and a modifiable ester group at the ortho position makes it a promising candidate for further investigation in the fields of medicinal chemistry, organic synthesis, and chemical biology. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to work with and explore the potential of this and similar ortho-substituted phenylboronic acids.

References

  • Štefane, B., & Urleb, U. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the Chemical Society, Perkin Transactions 2, (2), 285-291.
  • Raines, R. T., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Supporting Information. [Link]
  • Węglarz, J., & Sporzyński, A. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. New Journal of Chemistry, 42(23), 19046-19057.
  • Wiskur, S. L., et al. (2003). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. The Journal of Organic Chemistry, 68(8), 3054-3064.
  • Frontiers in Chemistry. (2020). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. [Link]
  • PubChem. Phenylboronic Acid. [Link]
  • Wikipedia. Phenylboronic acid. [Link]
  • Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Li, G., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Pharmaceuticals, 40(10), 734-737.
  • Richichi, B., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 30773-30781.
  • Smith, M. K., & Penner, M. H. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
  • Siahaan, T. J., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
  • Wikipedia. Ortho ester. [Link]
  • Boron Molecular. Boronic acid esters Supplier. [Link]
  • Raines, R. T., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(15), 3854-3859.
  • Smith, M. K., & Penner, M. H. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
  • Cheméo. Chemical Properties of Benzoic acid, 2-isopropylphenyl ester. [Link]

Sources

(2-(Isopropoxycarbonyl)phenyl)boronic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Building Blocks for Medicinal Chemistry & Structural Optimization

Executive Summary

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a specialized ortho-functionalized arylboronic acid used primarily as a building block in the synthesis of sterically congested biaryl systems. Unlike its simpler analogs (methyl or ethyl esters), the isopropyl ester moiety provides significant steric bulk at the ortho position. This structural feature serves two critical functions: it modulates the electrophilicity of the boron center—potentially reducing the rate of protodeboronation—and it acts as a robust precursor for ortho-substituted biaryl carboxylic acids, a common motif in angiotensin II receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide details the physicochemical properties, synthesis pathways, and handling protocols for this compound, with a specific focus on overcoming the challenges associated with ortho-substituted boronic acid coupling.

Chemical Identification & Properties

FeatureSpecification
Chemical Name (2-(Isopropoxycarbonyl)phenyl)boronic acid
Synonyms Isopropyl 2-boronobenzoate; 2-Boronobenzoic acid 1-isopropyl ester
CAS Number Not widely listed (Analogous to Methyl ester: 374538-03-1)
Molecular Formula C₁₀H₁₃BO₄
Molecular Weight 208.02 g/mol
SMILES CC(C)OC(=O)C1=CC=CC=C1B(O)O
Structure Class Ortho-substituted Phenylboronic Acid
Physical State White to off-white solid
Solubility Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water
Stability Prone to protodeboronation under high heat/acidic conditions; potential for cyclic dehydration (benzoxaborole formation)
Structural Analysis

The compound features a boronic acid group adjacent to a bulky isopropyl ester.[1]

  • Steric Hindrance: The isopropyl group (

    
    ) exerts greater steric pressure than a methyl or ethyl group, which can slow down transmetallation during Suzuki couplings but also protects the resulting biaryl bond from rotational isomerization (atropisomerism).
    
  • Electronic Effect: The ester is electron-withdrawing, making the boron center more Lewis acidic. However, the oxygen of the carbonyl group can coordinate intramolecularly with the boron atom, potentially forming a pseudo-cyclic species that stabilizes the boronic acid against oxidation but may reduce reactivity.

Synthesis & Manufacturing

The synthesis generally follows two primary routes. The choice depends on the availability of starting materials and the tolerance for transition metal impurities.

Route A: Esterification of 2-Carboxyphenylboronic Acid

This is the most direct route, avoiding transition metals, but requires careful water management to prevent anhydride formation (boroxines).

  • Starting Material: 2-Carboxyphenylboronic acid (or its cyclic benzoxaborole form).

  • Reagents: Isopropanol (solvent/reactant), Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Acid-catalyzed Fischer esterification.

  • Critical Step: Removal of water is essential to drive the equilibrium toward the ester.

Route B: Miyaura Borylation (Transition Metal Catalyzed)

Preferred for high-purity applications where the carboxylic acid starting material is unavailable.

  • Starting Material: Isopropyl 2-iodobenzoate or Isopropyl 2-bromobenzoate.

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium Acetate (
    
    
    ).
  • Process: Palladium-catalyzed borylation yields the pinacol ester, which is then hydrolyzed (using

    
    /
    
    
    
    ) to the free boronic acid.

Synthesis cluster_0 Route A: Acid Catalyzed cluster_1 Route B: Pd-Catalyzed StartA 2-Carboxyphenyl- boronic acid StepA1 SOCl2 / iPrOH Reflux StartA->StepA1 Product (2-(Isopropoxycarbonyl) phenyl)boronic acid StepA1->Product StartB Isopropyl 2-halobenzoate StepB1 B2Pin2, Pd(dppf)Cl2 KOAc, Dioxane StartB->StepB1 InterB Pinacol Ester Intermediate StepB1->InterB StepB2 Hydrolysis (NaIO4/HCl) InterB->StepB2 StepB2->Product

Figure 1: Dual synthetic pathways for (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Reactivity Profile & Challenges

Protodeboronation

Ortho-substituted boronic acids are notoriously unstable. The electron-withdrawing ester group at the ortho position facilitates protodeboronation (cleavage of the C-B bond) under basic aqueous conditions at elevated temperatures.

  • Mechanism: Base attacks the boron, forming a boronate "ate" complex. The ortho-substituent can stabilize the transition state for protonation of the ipso-carbon, leading to the loss of boric acid and formation of isopropyl benzoate.

  • Mitigation: Use anhydrous conditions (e.g., Suzuki coupling in Toluene/Dioxane) or mild bases (

    
     instead of 
    
    
    
    ).
Benzoxaborole Formation

While the isopropyl ester is relatively stable, hydrolysis of the ester to the carboxylic acid (2-carboxyphenylboronic acid) will spontaneously lead to cyclization, forming 1-hydroxy-2,1-benzoxaborol-3(1H)-one .

  • Implication: Ensure the reaction pH does not promote ester hydrolysis (avoid strong aqueous acids or bases for prolonged periods).

Suzuki-Miyaura Coupling

The isopropyl group creates a "steric wall." Standard conditions (


) often fail.
  • Recommended Catalyst Systems:

    • Pd(OAc)2 + SPhos: The SPhos ligand is bulky and electron-rich, facilitating oxidative addition and, crucially, reductive elimination in sterically crowded systems.

    • Pd-PEPPSI-IPr: A carbene-based catalyst excellent for "difficult" couplings.

Experimental Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling (2-(Isopropoxycarbonyl)phenyl)boronic acid with an aryl bromide.

Materials
  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (8 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane.

Procedure
  • Inert Atmosphere: Charge a reaction vial with the boronic acid, aryl bromide, Pd source, ligand, and base. Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C for 12–18 hours. The bulky ortho group requires higher energy for the transmetallation step.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. Note: The product will be an ester; avoid acidic silica if the product is acid-sensitive.

CouplingCycle cluster_steric Steric Impact of Isopropyl Group LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Br) LPd->OxAdd Ar-Br TransMet Transmetallation (+ Boronic Acid + Base) OxAdd->TransMet Steric Hurdle (Slow Step) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->LPd Cycle Repeats

Figure 2: Catalytic cycle highlighting the transmetallation step as the kinetic bottleneck due to the ortho-isopropyl group.

Applications in Drug Discovery[4][5][6]

Scaffold for Angiotensin II Antagonists

The biphenyl-2-carboxylic acid motif is central to "sartan" drugs (e.g., Losartan, Valsartan).

  • Role: This boronic acid introduces the pre-formed ester. Post-coupling, the isopropyl group can be hydrolyzed to the free acid or maintained as a prodrug moiety.

  • Advantage: The isopropyl ester is more lipophilic than the methyl ester, improving cell permeability during early-stage screening of intermediates.

Benzoxaborole Precursors

By intentionally hydrolyzing the ester after coupling (or using specific conditions), researchers can access benzoxaborole derivatives, which are gaining traction as anti-inflammatory and antimicrobial agents (e.g., Crisaborole).

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

    • Why? Boronic acids dehydrate to boroxines (anhydrides) upon standing.[1][2] While reversible, this alters stoichiometry.

  • Stability Check: If the solid appears gummy or discolored, check via

    
    -NMR. A shift in the isopropyl methyl peaks often indicates hydrolysis or degradation.
    

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
  • Stability of Ortho-Alkoxycarbonyl Phenylboronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
  • Benzoxaborole Chemistry

    • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
  • General Properties of Phenylboronic Acid Esters (Methyl Analog Reference)

    • Sigma-Aldrich Product Sheet: 2-Methoxycarbonylphenylboronic acid (CAS 374538-03-1).[3]

Sources

Structure and characterization of (2-(Isopropoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure and Characterization of (2-(Isopropoxycarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, boronic acids have emerged as indispensable tools. Their unique ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their role as critical building blocks in the construction of complex molecular architectures. Boron-containing compounds, particularly boronic acids and their derivatives, have shown significant promise and success in drug discovery, leading to FDA-approved therapeutics such as Velcade®, Ixazomib, and Vaborbactam.[1][2] The utility of these compounds stems from the unique electronic nature of the boron atom, which can engage in reversible covalent bonding and participate in dynamic equilibria, making them valuable as enzyme inhibitors and probes for biological systems.[3][4]

This guide focuses on a specific, yet highly relevant, member of this class: (2-(Isopropoxycarbonyl)phenyl)boronic acid . This molecule is distinguished by the presence of an isopropoxycarbonyl group positioned ortho to the boronic acid moiety. This substitution pattern imparts specific steric and electronic properties that influence its reactivity, stability, and handling. For the drug development professional or the synthetic chemist, a thorough understanding of this reagent's characterization and behavior is paramount to its successful application. This document provides a comprehensive technical overview, from fundamental structure and synthesis to detailed protocols for characterization and application, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The defining feature of (2-(Isopropoxycarbonyl)phenyl)boronic acid is its ortho-substituted aromatic ring. The isopropoxycarbonyl (ester) group exerts significant influence on the adjacent boronic acid functional group, which is crucial for understanding its chemical behavior.

Structural and Electronic Implications

The proximity of the bulky isopropoxycarbonyl group to the boronic acid introduces considerable steric hindrance. This can impact the rate and efficiency of reactions at the boron center, such as the transmetalation step in Suzuki-Miyaura couplings.[5][6] The choice of catalyst, ligand, and reaction conditions must be carefully considered to overcome this steric impediment. Electronically, the ester group is electron-withdrawing, which can influence the Lewis acidity of the boron atom and the stability of the C-B bond. Phenylboronic acids are generally stable and easy to handle, but like all boronic acids, they are susceptible to dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][8] This process is reversible in the presence of water.

Physicochemical Data

A summary of the key physicochemical properties is presented below. Data for closely related analogs are used to provide context where specific experimental values for the title compound are not widely published.

PropertyValueSource
Chemical Formula C₁₀H₁₃BO₄[9]
Molecular Weight 208.02 g/mol [9]
Appearance White to off-white crystalline powder[9]
Melting Point 111 °C (for 4-isomer)[9]
Solubility Soluble in polar organic solvents (e.g., Diethyl ether, Ethanol, Acetone)[7]
Acidity (pKa) ~8.8 (for unsubstituted Phenylboronic acid)[7]

Synthesis and Handling

A robust understanding of the synthesis and stability of (2-(Isopropoxycarbonyl)phenyl)boronic acid is essential for its effective use and storage.

General Synthetic Route

Phenylboronic acids are commonly synthesized via the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[10][11] The workflow below illustrates a typical synthetic pathway.

cluster_synthesis Synthesis Workflow A Isopropyl 2-bromobenzoate B Grignard Reagent (Aryl Magnesium Bromide) A->B  Mg, THF   D Boronate Ester Intermediate B->D  1. Add to B(O-iPr)₃  at -78 °C C Triisopropyl Borate C->D E (2-(Isopropoxycarbonyl)phenyl)boronic acid D->E  2. Acidic Workup  (e.g., aq. HCl)

A plausible synthetic route to (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Causality Behind Experimental Choices:

  • Grignard Formation: The reaction of an aryl halide with magnesium in an ether solvent like THF is a classic and reliable method for generating the necessary organometallic nucleophile.[10]

  • Low-Temperature Borate Addition: The addition of the Grignard reagent to the trialkyl borate is performed at low temperatures (e.g., -78 °C) to prevent over-addition, where the initially formed boronate ester could react with a second equivalent of the Grignard reagent.

  • Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester to the desired boronic acid. An acidic workup ensures the product is in its neutral B(OH)₂ form.

Stability and Storage

Boronic acids are prone to two primary degradation pathways:

  • Dehydration: In the solid state or in non-aqueous solvents, three molecules of boronic acid can reversibly condense to form a six-membered boroxine ring, releasing three molecules of water. While this can complicate analysis, it is often not detrimental to reactivity as the boroxine can re-hydrolyze under reaction conditions.

  • Oxidation/Protodeboronation: Boronic acids can be susceptible to oxidative degradation, particularly in biological systems or in the presence of reactive oxygen species.[3][12][13] Protodeboronation, the cleavage of the C-B bond by a proton source, can also occur, especially under harsh acidic or basic conditions.[3]

Protocol for Storage: To ensure long-term stability, (2-(Isopropoxycarbonyl)phenyl)boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and moisture.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[14] This reaction is a cornerstone of modern synthesis, enabling the construction of biaryl structures prevalent in pharmaceuticals.

Mechanistic Overview

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.

Pd0 Pd(0)Ln Oxa R¹-Pd(II)-X Ln Pd0->Oxa Oxidative Addition (R¹-X) Trans R¹-Pd(II)-R² Ln Oxa->Trans Transmetalation ([R²B(OH)₃]⁻) Red R¹-R² Trans->Red Reductive Elimination Red->Pd0 Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insight: The ortho-isopropoxycarbonyl group makes this substrate sterically demanding. This steric bulk can hinder the approach of the boronic acid to the palladium complex during the transmetalation step. Consequently, successful coupling often requires ligands that are both bulky and electron-rich (e.g., phosphine ligands like SPhos or XPhos) to promote the formation of a reactive, coordinatively unsaturated palladium species and facilitate the subsequent steps.[5]

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful formation of the biaryl product confirms the reactivity of the boronic acid and the efficacy of the chosen catalytic system.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 eq.), the aryl halide coupling partner (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comprehensive Characterization Methodology

Rigorous characterization is essential to confirm the identity, purity, and structure of (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals include:

    • Aromatic protons (4H) in the region of ~7.2-8.0 ppm, showing characteristic ortho, meta, and para coupling.

    • A septet for the isopropyl methine proton (-CH) around ~5.0-5.3 ppm.

    • A doublet for the isopropyl methyl protons (-CH₃) around ~1.3-1.4 ppm.

    • A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which is exchangeable with D₂O and can vary in chemical shift.

  • ¹³C NMR: Shows signals for all unique carbon atoms. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be broad or difficult to detect due to quadrupolar relaxation of the boron nucleus.[15]

  • ¹¹B NMR: This technique is highly specific for boron-containing compounds.[16] For a trigonal planar, sp²-hybridized boronic acid, a single broad resonance is typically observed in the range of δ 19-30 ppm.[17][18] Formation of a tetrahedral boronate ester (e.g., by reaction with a diol) would result in a significant upfield shift to ~δ 5-15 ppm.[17]

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into an NMR tube.

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing boronic acids.[19]

  • Ionization: Electrospray ionization (ESI) is commonly used. Analysis in negative ion mode is often preferred, detecting the deprotonated molecule [M-H]⁻ or a boronate adduct [M+OH]⁻.[20]

  • Fragmentation: Fragmentation patterns can help confirm the structure, with potential losses of the isopropoxy group or the entire ester functionality.

  • Challenges: Boronic acids can form dimers or trimers (boroxines) in the gas phase, which can complicate spectral interpretation.[19] Using optimized source conditions can minimize this.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Inject the sample onto a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like ammonium acetate to improve ionization.[19]

  • MS Detection: Analyze the eluent using an ESI source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[21][22] Phenylboronic acids typically form hydrogen-bonded dimers in the crystal lattice.[7][23][24]

cluster_xray X-Ray Crystallography Workflow A Purify Compound B Grow Single Crystals (e.g., slow evaporation) A->B C Mount Crystal & Collect Diffraction Data B->C D Solve Structure (Phase Problem) C->D E Refine Structural Model D->E F Final Structure (CIF file) E->F

The general workflow for single-crystal X-ray structure determination.

Expert Insight: Obtaining suitable single crystals is often the most challenging step. It requires a highly pure sample and screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting structure would definitively confirm the ortho substitution and reveal any intramolecular interactions between the ester carbonyl and the boronic acid hydroxyl groups.

Summary of Expected Characterization Data
TechniqueExpected Observation
¹H NMR Signals for aromatic (4H), isopropyl CH (1H), isopropyl CH₃ (6H), and B(OH)₂ (2H, broad) protons.
¹³C NMR Signals corresponding to all 10 carbon atoms.
¹¹B NMR A single broad peak around δ 19-30 ppm.
LC-MS (ESI-) A prominent ion corresponding to [M-H]⁻ at m/z ≈ 207.08.
X-Ray Confirms connectivity and reveals solid-state packing, likely as H-bonded dimers.

Conclusion

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its unique ortho-substitution pattern introduces steric and electronic features that must be understood for its effective application, particularly in Suzuki-Miyaura cross-coupling reactions. Mastery of this reagent requires not only knowledge of its reactivity but also proficiency in the analytical techniques required for its comprehensive characterization. By leveraging the methodologies outlined in this guide—NMR, MS, and X-ray crystallography—researchers can ensure the quality and identity of their material, paving the way for successful and reproducible synthetic outcomes. As the demand for structurally complex and diverse small molecules continues to grow, the importance of well-characterized, functionalized building blocks like (2-(Isopropoxycarbonyl)phenyl)boronic acid will only increase.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Vertex AI Search.
  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv. ChemRxiv.
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Proceedings of the National Academy of Sciences.
  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed. PubMed.
  • Phenylboronic acid - Wikipedia. Wikipedia.
  • Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. Raines Lab, MIT.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. PubMed Central.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journal of Organic Chemistry.
  • 2-(Isopropoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid - Sigma-Aldrich. Sigma-Aldrich.
  • Supplementary Material - Rsc.org. Royal Society of Chemistry.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • (2-(Isopropoxymethyl)phenyl)boronic acid - ChemScene. ChemScene.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing.
  • 4-(Isopropoxycarbonyl)phenylboronic acid - Chem-Impex. Chem-Impex International.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate. ResearchGate.
  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. ResearchGate.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. SciSpace.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. PubMed.
  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2 - ResearchGate. ResearchGate.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Royal Society of Chemistry.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - NSF PAR. National Science Foundation.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. Google Patents.
  • X-Ray Crystallography - Max-Planck-Gesellschaft. Max Planck Society.
  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • X-Ray Macromolecular Crystallography - BER Structural Biology and Imaging Resources. U.S. Department of Energy.
  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations - MDPI. MDPI.

Sources

Technical Guide: Stability and Storage of (2-(Isopropoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, storage protocols, and quality control measures for (2-(Isopropoxycarbonyl)phenyl)boronic acid . This specific ortho-substituted boronic acid presents unique stability challenges due to the proximity of the electrophilic boron center to the nucleophilic carbonyl oxygen of the ester, creating a high potential for cyclization and protodeboronation.

Chemical Identity & Structural Significance

  • Compound Name: (2-(Isopropoxycarbonyl)phenyl)boronic acid[1][2][3]

  • Structural Class: Ortho-substituted arylboronic acid / Arylboronate ester derivative.

  • Core Utility: A specialized building block for Suzuki-Miyaura cross-coupling to synthesize sterically congested biaryls or benzoxaborole scaffolds (drug pharmacophores).

Critical Structural Feature: The isopropoxycarbonyl group at the ortho position (C2) relative to the boronic acid (C1) is not merely a spectator. It exerts a "Neighboring Group Effect" where the carbonyl oxygen can datively bond to the empty p-orbital of the boron atom. This interaction dictates its stability profile, distinguishing it significantly from meta- or para- isomers.

Chemical Stability Profile

The stability of this molecule is governed by three competing degradation pathways. Understanding these mechanisms is essential for choosing the correct storage conditions.

A. Hydrolysis-Driven Cyclization (Primary Risk)

Unlike simple phenylboronic acid, the ortho-ester moiety makes this compound susceptible to a cascade degradation:

  • Hydrolysis: Moisture attacks the isopropyl ester, releasing isopropanol and generating the free carboxylic acid intermediate (2-carboxyphenylboronic acid).

  • Spontaneous Cyclization: The resulting carboxylic acid and boronic acid moieties instantly dehydrate to form 1-hydroxy-3H-2,1-benzoxaborol-3-one (a cyclic benzoxaborole anhydride). This reaction is thermodynamically favorable and irreversible under standard storage conditions.

B. Boroxine Formation (Reversible)

Like all boronic acids, the molecule exists in equilibrium with its trimeric anhydride (boroxine).[4]

  • Trigger: Dehydration (low humidity, heat, or vacuum).

  • Impact: Changes stoichiometry (molecular weight shifts) but does not destroy the C-B bond. It can be reversed by adding water/solvent, but it complicates accurate weighing for stoichiometry.

C. Protodeboronation (Irreversible)

The C-B bond is labile. The ortho-carbonyl group can accelerate protodeboronation (cleavage of the C-B bond to form the deboronated arene) under basic or metal-catalyzed conditions.

  • Mechanism: The coordination of the carbonyl oxygen increases the Lewis acidity of the boron, making the ipso-carbon more susceptible to protonolysis, particularly in the presence of moisture and trace acids/bases.

D. Transesterification

In the presence of primary alcohols (MeOH, EtOH), the bulky isopropoxy group can be exchanged for a smaller alkoxy group, altering the steric profile of the reagent.

Storage & Handling Protocols

To mitigate the pathways above, the following "Cold-Dry-Inert" system is required.

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of ester hydrolysis and protodeboronation rates.
Atmosphere Argon or Nitrogen Prevents atmospheric moisture ingress (hydrolysis trigger) and oxidation.
Container Amber Glass Vials Protects from light (though less critical than moisture); glass is impermeable to moisture compared to plastics.
Seal Teflon-lined Screw Cap + Parafilm Ensures an airtight seal. Teflon prevents leaching of plasticizers which can contaminate the boron species.
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or Drierite.
Handling Workflow (Self-Validating)
  • Equilibration: Allow the frozen vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

  • Inert Sampling: Weigh out the required amount rapidly. If the experiment is sensitive, use a glovebox.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for stock solutions to prevent transesterification. Use anhydrous THF, DCM, or DMF .

Quality Control & Analysis

Before committing this reagent to a high-value synthesis, validate its integrity using 1H NMR .

QC Protocol: 1H NMR (Solvent: DMSO-d6 or CDCl3)
RegionSignal to MonitorInterpretation
Aromatic 7.0 - 8.0 ppm Shift Check: If the peaks have shifted significantly upfield/downfield compared to the standard, protodeboronation (formation of isopropyl benzoate) may have occurred.
Aliphatic ~1.3 ppm (Doublet) Isopropyl Methyls: Integration should match 6H. Loss of this signal indicates hydrolysis/cyclization.
Aliphatic ~5.1 ppm (Septet) Methine Proton: Integration should match 1H.
Boronic ~8.0 - 9.0 ppm (Broad) B(OH)2 Protons: Presence indicates the open acid form. Disappearance suggests boroxine formation or cyclization.

Pass Criteria:

  • Clear doublet at ~1.3 ppm and septet at ~5.1 ppm (Isopropoxy group intact).

  • Correct integration ratio of Aromatic (4H) : Isopropyl (7H).

  • Absence of sharp singlet peaks associated with deboronated byproduct (Isopropyl benzoate).

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that storage conditions must prevent.

StabilityPathways cluster_storage Storage Goal: Maintain this State Target (2-(Isopropoxycarbonyl)phenyl) boronic acid (Active Reagent) Boroxine Boroxine Trimer (Reversible Anhydride) Target->Boroxine Dehydration (Heat/Vac) Benzoxaborole Benzoxaborole (Cyclized/Inactive) Target->Benzoxaborole Hydrolysis of Ester (- iPrOH) Deboronated Isopropyl Benzoate (Dead End) Target->Deboronated Protodeboronation (Base/Metal/H2O) Boroxine->Target + H2O

Figure 1: Stability map showing the reversible dehydration to boroxine and the irreversible degradation paths to benzoxaborole (via ester hydrolysis) and deboronation.

Experimental Recovery (Purification)

If the reagent has partially dehydrated to the boroxine (indicated by stoichiometry errors but clean NMR), it can be re-hydrated or used as-is with correction.

Re-hydration Protocol:

  • Dissolve the solid in a minimal amount of THF/Water (9:1).

  • Stir for 30 minutes at room temperature.

  • Precipitate by adding excess non-polar solvent (Hexane/Heptane) or remove solvent under vacuum without heating.

  • Note: If the impurity is the benzoxaborole (cyclized), purification is difficult; recrystallization from acetonitrile may separate the species, but purchasing fresh reagent is recommended for GMP applications.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link (Detailed mechanism of protodeboronation and stability factors).

  • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. (Describes the cyclization mechanism of ortho-substituted boronic acids).
  • Thermo Fisher Scientific. (n.d.). Phenylboronic Acid Safety Data Sheet. Retrieved March 2, 2026.

Sources

Technical Guide: Reactivity & Applications of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile, synthetic utility, and handling protocols for (2-(Isopropoxycarbonyl)phenyl)boronic acid . This compound represents a specialized class of ortho-substituted phenylboronic acids where the bulky isopropoxycarbonyl group dictates unique steric and electronic behaviors, serving as a critical intermediate for benzoxaborole scaffolds and hindered biaryl synthesis.

Executive Summary & Chemical Profile

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a bifunctional building block characterized by a phenyl ring substituted with a boronic acid moiety [


] at position 1 and an isopropoxycarbonyl group [

] at position 2.
  • Key Feature: The ortho-ester group acts as a "masked" electrophile for cyclization and a steric gatekeeper during cross-coupling.

  • Primary Utility: Precursor for benzoxaboroles (a privileged medicinal scaffold found in drugs like Tavaborole/Kerydin) and synthesis of sterically congested biaryls.

  • Stability Profile: Like many ortho-substituted boronic acids, it is susceptible to protodeboronation under basic conditions. The bulky isopropyl group offers kinetic stabilization compared to methyl analogs but requires precise base selection in catalysis.

Reactivity Profile: The Ortho-Effect

The proximity of the boronic acid and the ester group drives two competing reaction pathways: Intermolecular Coupling (Suzuki) and Intramolecular Cyclization (Benzoxaborole formation).

A. Stability vs. Protodeboronation

Under standard Suzuki-Miyaura conditions (aqueous base, heat), ortho-electron-withdrawing groups (like esters) accelerate protodeboronation.

  • Mechanism: Base coordinates to boron (forming a boronate "ate" complex), followed by ipso-protonation and C-B bond cleavage.

  • Mitigation: The isopropyl ester provides steric bulk that retards the approach of water/base to the boron center relative to a methyl ester.

  • Operational Rule: Avoid strong bases (e.g.,

    
    , 
    
    
    
    ) at high temperatures. Use mild bases (
    
    
    ,
    
    
    ) or anhydrous conditions.

Core Reaction Workflows

Workflow A: Synthesis of Benzoxaboroles (Reductive Cyclization)

This is the most high-value transformation for this compound. The isopropoxycarbonyl group is reduced to a primary alcohol, which spontaneously cyclizes with the adjacent boronic acid to form the oxaborole ring. This scaffold exhibits unique antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).

Mechanism:

  • Selective Reduction: The ester is reduced to a benzyl alcohol.

  • Cyclodehydration: The alcohol oxygen attacks the Lewis-acidic boron.

  • Equilibrium: The resulting benzoxaborole exists in equilibrium with its open hydroxy-boronic acid form, but the cyclic form is thermodynamically favored in neutral/acidic media.

BenzoxaboroleSynthesis Start (2-(Isopropoxycarbonyl) phenyl)boronic acid Step1 Reduction (LiBH4 or NaBH4) Start->Step1 Ester Reduction Inter Intermediate: (2-(Hydroxymethyl) phenyl)boronic acid Step1->Inter Step2 Spontaneous Cyclodehydration (-H2O) Inter->Step2 Intramolecular Attack Final Benzoxaborole (1-Hydroxy-1,3- dihydro-2,1-benzoxaborole) Step2->Final

Figure 1: The reductive cyclization pathway converting the isopropyl ester precursor into the pharmacologically active benzoxaborole scaffold.

Workflow B: Sterically Demanding Suzuki-Miyaura Coupling

Coupling this boronic acid with aryl halides creates hindered biaryls. The ortho-ester prevents efficient transmetalation unless specialized ligands are used.

  • Challenge: The isopropyl group blocks the Pd(II) center during transmetalation.

  • Ligand Selection: Use Buchwald Dialkylbiaryl Phosphines (e.g., SPhos , XPhos ). These ligands create a pocket that accommodates the steric bulk while facilitating reductive elimination.

  • Base Selection: Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . Avoid hydroxides to prevent protodeboronation.

Experimental Protocols

Protocol 1: Synthesis of Benzoxaborole via Reductive Cyclization

Target: Conversion of (2-(Isopropoxycarbonyl)phenyl)boronic acid to 1-hydroxy-2,1-benzoxaborole.

  • Preparation: Dissolve (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.0 equiv) in anhydrous THF (0.2 M) under Nitrogen.

  • Reduction: Cool to 0°C. Add

    
      (2.0 M in THF, 2.5 equiv) dropwise. Note: 
    
    
    
    is preferred over
    
    
    for ester reduction in this context.
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (look for the disappearance of the ester peak).

  • Quench & Cyclization: Carefully quench with 6N HCl (dropwise) until pH < 2. Stir for 1 hour. The acid facilitates the hydrolysis of the borohydride complex and drives the dehydration to the cyclic oxaborole.

  • Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Toluene/Heptane or purify via silica gel chromatography (MeOH/DCM gradient).

Protocol 2: Suzuki-Miyaura Coupling (Hindered Substrate)

Target: Coupling with 4-bromo-anisole.

  • Catalyst System:

    
      (1 mol%) and SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%). Ratio 1:2 Pd:Ligand.
    
  • Reactants: Combine Boronic Acid (1.2 equiv), Aryl Bromide (1.0 equiv), and Catalyst in a reaction vial.

  • Solvent/Base: Add Toluene (degassed) and

    
      (2.0 equiv, 3M aqueous solution). Ratio Toluene:Water = 3:1.
    
  • Execution: Heat to 90°C for 12 hours under vigorous stirring.

  • Workup: Cool, dilute with ether, wash with water. Purify via column chromatography.[2]

    • Note: If protodeboronation is observed (formation of isopropyl benzoate), switch to anhydrous conditions using

      
       in Dioxane.
      

Data Summary & Troubleshooting

ParameterSpecification / Observation
Molecular Weight ~222.05 g/mol (C10H13BO4)
Solubility Soluble in MeOH, DMSO, THF, DCM. Poor in Hexanes.[3]
Protodeboronation Risk High in aqueous hydroxide (

). Low in anhydrous carbonate/phosphate.
Key Impurity Isopropyl benzoate (via C-B bond cleavage).
Storage Store at 2–8°C. Anhydrous. Boronic acids can dehydrate to boroxines (trimers) reversibly; this does not affect reactivity.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.Switch base to

or

. Lower temp to 80°C. Use excess boronic acid (1.5 equiv).
No Reaction (Suzuki) Steric hindrance preventing transmetalation.Switch ligand to SPhos or XPhos . Ensure catalyst is active (pre-stir Pd/Ligand).
Incomplete Reduction Boron coordinating hydride.Use excess reducing agent (

, >2.5 equiv). Ensure anhydrous conditions.

References

  • Benzoxaborole Synthesis & Medicinal Chemistry

    • Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry.[4]

    • Source: Science China Chemistry, 2013.[4]

    • URL:[Link]

  • Suzuki-Miyaura Coupling of Hindered Boronic Acids: Title: Suzuki-Miyaura Cross-Coupling: The Report. Source: Aldrichimica Acta (Review of Buchwald Ligands).
  • Protodeboronation Mechanisms

    • Title: Mechanism and Inhibition of Protodeboron
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Tavaborole (Kerydin)

Sources

The Unlocked Potential of Aziridines: A Technical Guide to their Application as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are powerful and versatile building blocks in the field of organic synthesis.[1][2][3][4] Their high reactivity, a consequence of significant ring strain, makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[3][5][6] This reactivity provides a direct and often stereocontrolled route to a diverse range of nitrogen-containing molecules, many of which are key structural motifs in pharmaceuticals and other biologically active compounds.[2][4][7][8] This technical guide will provide an in-depth exploration of the chemistry of aziridines, focusing on the principles that govern their reactivity and showcasing their application in the synthesis of valuable molecular targets.

Part 1: The Chemistry of Aziridines

The utility of aziridines as synthetic intermediates is intrinsically linked to the controlled cleavage of the C-N or C-C bonds of the strained three-membered ring. Understanding the factors that influence the activation of the aziridine ring and the regioselectivity of its subsequent opening is paramount for its effective use in synthesis.

Activation of the Aziridine Ring

To facilitate nucleophilic attack, the aziridine ring often requires activation. This can be achieved through several key strategies:

  • N-Activation: The nitrogen atom of the aziridine can be rendered more electron-withdrawing by attaching activating groups such as sulfonyl (e.g., tosyl), acyl, or carbamoyl groups.[9] This polarization of the C-N bonds makes the ring carbons more electrophilic and susceptible to nucleophilic attack. The choice of the N-activating group can also influence the regioselectivity of the ring-opening reaction.[9]

  • Lewis Acid and Brønsted Acid Activation: Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons.[10][11][12][13] Common Lewis acids employed for this purpose include scandium triflate (Sc(OTf)₃) and titanium tetrafluoride (TiF₄).[10][11] Similarly, Brønsted acids can protonate the nitrogen atom, leading to the formation of a highly reactive aziridinium ion, which readily undergoes nucleophilic ring-opening.[14][15]

Regioselectivity of Aziridine Ring-Opening

The regiochemical outcome of the nucleophilic ring-opening of an unsymmetrically substituted aziridine is a critical consideration. The attack can occur at either of the two ring carbons, and the preferred site is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and the mode of activation.

Generally, under neutral or basic conditions, the reaction proceeds via an Sₙ2-like mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[11] However, in the presence of a Lewis or Brønsted acid, the reaction can proceed through a more Sₙ1-like transition state, where positive charge is better stabilized at the more substituted carbon. In such cases, nucleophilic attack may preferentially occur at the more substituted position.

The interplay of these factors is summarized in the table below:

Reaction Conditions Activating Agent Typical Nucleophile Predominant Site of Attack Reference
Neutral/BasicN-Activating Group (e.g., Tosyl)"Soft" nucleophiles (e.g., Thiolates, Azides)Less substituted carbon[16]
AcidicLewis Acid (e.g., Sc(OTf)₃)Arenes, HeteroarenesMore substituted carbon[11][13]
AcidicBrønsted Acid (e.g., TFA)Phenols, ThiophenolsMore substituted carbon[14]
Stereochemistry of Aziridine Ring-Opening

A key advantage of using aziridines in synthesis is the high degree of stereochemical control that can be achieved. The nucleophilic ring-opening of chiral aziridines typically proceeds with a clean inversion of stereochemistry at the center of attack, consistent with an Sₙ2 mechanism.[11] This stereospecificity allows for the transfer of chirality from the starting aziridine to the product, making it a valuable tool in asymmetric synthesis.[17]

Part 2: Synthetic Applications of Aziridines

The predictable and versatile reactivity of aziridines has led to their widespread use in the synthesis of a variety of important classes of organic compounds.

Synthesis of 1,2-Amino Alcohols

The ring-opening of aziridines with oxygen-based nucleophiles provides a direct route to 1,2-amino alcohols, a structural motif found in many biologically active molecules and chiral ligands.

Experimental Protocol: Synthesis of a β-Amino Alcohol via Aziridine Ring-Opening

A representative procedure involves the ring-opening of an N-tosylaziridine with water in the presence of a catalyst.

  • To a solution of the N-tosylaziridine (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 mmol).

  • Add water (5.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2-amino alcohol.

G Aziridine N-Tosylaziridine Intermediate Activated Aziridinium Ion Aziridine->Intermediate Activation Nucleophile H₂O Nucleophile->Intermediate Nucleophilic Attack Catalyst Lewis Acid (e.g., Sc(OTf)₃) Catalyst->Aziridine Product 1,2-Amino Alcohol Intermediate->Product Ring Opening

Caption: Workflow for the synthesis of 1,2-amino alcohols.

Synthesis of 1,2-Diamines

The reaction of aziridines with nitrogen nucleophiles, such as amines or azides, is a powerful method for the synthesis of 1,2-diamines.[18][19][20] These compounds are important building blocks for ligands in asymmetric catalysis and are present in numerous pharmaceuticals.[19]

Experimental Protocol: Synthesis of a 1,2-Diamine from an Aziridine

The aminolysis of an activated aziridine can be efficiently catalyzed by various Lewis acids.[18]

  • In a flame-dried flask under an inert atmosphere, dissolve the N-activated aziridine (1.0 mmol) and the amine nucleophile (1.2 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 5 mL).

  • Add a catalytic amount of a Lewis acid (e.g., InBr₃, 0.05 mmol) to the solution.[18]

  • Stir the reaction at the appropriate temperature (e.g., room temperature or gentle heating) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the resulting residue by flash chromatography to yield the pure 1,2-diamine.

G cluster_reactants Reactants cluster_conditions Conditions Aziridine Activated Aziridine Product 1,2-Diamine Aziridine->Product Amine Amine Nucleophile Amine->Product Catalyst Lewis Acid Catalyst Catalyst->Product Solvent Anhydrous Solvent Solvent->Product

Caption: Synthesis of 1,2-diamines from aziridines.

Synthesis of β-Amino Acids

The ring-opening of aziridines with carbon-based nucleophiles, followed by carboxylation, provides an elegant route to β-amino acids.[21][22][23] These non-proteinogenic amino acids are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides.[21] A notable method involves the nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO₂.[22][23]

Experimental Protocol: Ni-Catalyzed Carboxylation of an Aziridine

This protocol is adapted from the work of Martin and coworkers.[23]

  • In a glovebox, charge an oven-dried vial with the N-substituted aziridine (0.2 mmol), a nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%), a ligand (e.g., a substituted bipyridine, 12 mol%), and a reducing agent (e.g., Mn powder, 3.0 equiv).

  • Add a dry solvent (e.g., DMA) and an alcohol additive (e.g., MeOH, 5.0 equiv).

  • Seal the vial, remove it from the glovebox, and connect it to a balloon of CO₂ (1 atm).

  • Stir the reaction mixture at room temperature for the specified time.

  • After the reaction is complete, quench with HCl and extract the product with an appropriate organic solvent.

  • The crude product can then be purified by standard chromatographic techniques.

Aziridines in Cascade Reactions

The high reactivity of aziridines makes them excellent initiators for cascade reactions, where the initial ring-opening event triggers a series of subsequent transformations to rapidly build molecular complexity.[24] A Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with enolates can lead to the stereoselective synthesis of functionalized chiral γ-lactams.[24]

Part 3: Aziridines in Drug Development - A Case Study

The strategic use of aziridines as key intermediates is exemplified in the synthesis of numerous blockbuster drugs. A prominent example is the antiviral medication Oseltamivir (Tamiflu®) .[25] Several synthetic routes to Oseltamivir utilize an aziridine intermediate, which allows for the stereocontrolled introduction of two crucial nitrogen-containing functional groups.[19] The ring-opening of a strategically designed aziridine with an appropriate nucleophile sets the stereochemistry at two adjacent carbon centers, significantly streamlining the synthesis of this complex molecule.[19] Mitomycin C, a potent anticancer agent, also features an aziridine ring which is crucial for its biological activity.[26][27]

Part 4: Practical Considerations and Safety

While aziridines are invaluable synthetic tools, their handling requires strict safety precautions due to their potential toxicity and reactivity.

  • Handling and Storage: Aziridines should be handled in a well-ventilated fume hood, and personal protective equipment, including chemical-resistant gloves and safety goggles, must be worn.[28][29][30] They should be stored in tightly sealed containers in a cool, dry place, away from acids and oxidizing agents.[28][30][31]

  • Toxicity: Many aziridines are alkylating agents and are considered to be toxic and potentially carcinogenic. All necessary precautions should be taken to avoid exposure through skin contact, inhalation, or ingestion.[29]

  • Disposal: Aziridine waste should be treated as hazardous and disposed of in accordance with institutional and governmental regulations.[29]

Conclusion

Aziridines have firmly established themselves as indispensable building blocks in modern organic synthesis. Their unique combination of ring strain and tunable reactivity allows for the efficient and stereocontrolled construction of a vast array of nitrogenous compounds. The continued development of novel methods for the synthesis and ring-opening of aziridines promises to further expand their utility in the synthesis of complex molecules for applications in medicine, materials science, and beyond.

References

  • Doyle Group, The. Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. ScienceDirect. Available at: [Link].

  • Hu, X. et al. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Available at: [Link].

  • Ghorai, M. K. et al. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. Available at: [Link].

  • Peko, T. et al. (2013). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Center for Biotechnology Information. Available at: [Link].

  • Ghorai, M. K. et al. (2010). Lewis Acid Catalyzed Highly Stereoselective Domino-Ring-Opening Cyclization of Activated Aziridines with Enolates: Synthesis of Functionalized Chiral γ-Lactams. The Journal of Organic Chemistry. Available at: [Link].

  • Ma, Z. et al. (2015). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. National Center for Biotechnology Information. Available at: [Link].

  • Ghorai, M. K. et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. ResearchGate. Available at: [Link].

  • ResearchGate. (n.d.). Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-trimethoxybenzene (52). Available at: [Link].

  • Reddy, M. S. et al. (2005). Regioselective Ring-Opening of Aziridines with Thiophenol in the Presence of β-Cyclodextrin in Water. Thieme Connect. Available at: [Link].

  • Wang, B. et al. (2016). Stereoselective Synthesis of Fused Aziridines via One-Pot Sequential Decarboxylative Mannich Reaction and Oxidative C–H Amination of Cyclic Imines with β-Ketoacids. Organic Letters. Available at: [Link].

  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Available at: [Link].

  • Ghorai, M. K. et al. (2013). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry. Available at: [Link].

  • Troisi, L. et al. (2007). STEREOSELECTIVE SYNTHESIS OF POLYFUNCTIONALIZED AZIRIDINES. Semantic Scholar. Available at: [Link].

  • Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Scite. Available at: [Link].

  • Beksultanova, N. (2021). REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. Available at: [Link].

  • ResearchGate. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Available at: [Link].

  • Pellicciari, R. et al. (2014). Recent Advances in the Stereoselective Synthesis of Aziridines. Chemical Reviews. Available at: [Link].

  • Hu, X. (2009). Part One Strained Heterocycles in the Synthesis of Natural Products. Wiley-VCH. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Available at: [Link].

  • Singh, A. K. et al. (2011). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkat USA. Available at: [Link].

  • Wipf, P. et al. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. National Center for Biotechnology Information. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives by Carboxylation. Available at: [Link].

  • Guillaume, S. M. et al. (2015). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link].

  • Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. PubMed. Available at: [Link].

  • Troisi, L. et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. Available at: [Link].

  • Engle, K. M. (2025). Synthesis and Application of Bioactive N‐Functionalized Aziridines. National Center for Biotechnology Information. Available at: [Link].

  • Ha, H.-J. et al. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. Available at: [Link].

  • Ghorai, M. K. et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. Available at: [Link].

  • Ramón, D. J. et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link].

  • Martin, R. et al. (2021). Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. ACS Publications. Available at: [Link].

  • ResearchGate. (2025). Aziridines in Natural Product Synthesis. Available at: [Link].

  • Sarpong, R. et al. (2018). Azine Dearomatization in Natural Product Total Synthesis. National Center for Biotechnology Information. Available at: [Link].

  • Drug Discovery and Development. (2017). Greener Molecular Intermediates May Aid Drug Design. Available at: [Link].

  • ResearchGate. (2025). (PDF) Alkylative Aziridine Ring-Opening Reactions. Available at: [Link].

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  • Ghorai, M. K. et al. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. Available at: [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aziridineethanol, 97%. Available at: [Link].

  • Pinhas, A. R. et al. (2002). A novel synthesis of unsymmetric 1,2-diamines from N-substituted 2-methylaziridines. The Journal of Organic Chemistry. Available at: [Link].

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The Boron Paradigm: Engineering Reversible Covalent Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, boron-containing compounds were marginalized in drug discovery due to perceived toxicity and synthetic intractability[1]. However, the FDA approval of bortezomib in 2003 shattered this dogma, establishing boronic acids as a privileged pharmacophore[2]. The unique electronic configuration of boron—specifically its vacant p-orbital—confers Lewis acidity, enabling it to act as a transition state analog that forms reversible covalent bonds with nucleophilic residues in target active sites[3]. This whitepaper dissects the mechanistic principles, clinical applications, and experimental workflows essential for developing boronic acid-based therapeutics.

Mechanistic Foundations: The Reversible Covalent Advantage

Unlike traditional non-covalent inhibitors that rely purely on steric and electrostatic complementarity, boronic acids engage in a highly specific, two-step binding kinetic mechanism[4].

  • Non-covalent complexation (

    
    ):  The inhibitor first docks into the active site, driven by hydrogen bonding and hydrophobic interactions.
    
  • Covalent adduct formation (

    
    ):  The nucleophilic oxygen of the target residue (e.g., the hydroxyl group of Threonine or Serine) attacks the electron-deficient boron atom[5]. This converts the boron from a planar 
    
    
    
    hybridized state to a tetrahedral
    
    
    hybridized boronate anion.

This tetrahedral geometry perfectly mimics the transition state of amide or peptide bond hydrolysis, resulting in exceptionally tight binding (low


) and slow dissociation rates (

)[6]. Crucially, the reversibility of this bond minimizes the risk of permanent off-target toxicity often associated with irreversible covalent modifiers (such as Michael acceptors).

G E Enzyme (Nucleophile) + Boronic Acid (sp2) EI Non-covalent Complex (EI) E->EI k_on EI->E k_off EI_star Tetrahedral Boronate Adduct (EI* - sp3) EI->EI_star k_inact EI_star->EI k_react

Diagram 1: Two-step kinetic mechanism of reversible covalent binding by boronic acids.

Pivotal Clinical Applications

The translation of boronic acids into the clinic has been driven by their ability to target "undruggable" or highly challenging active sites.

  • Oncology (Bortezomib): 7 is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome[7]. The boron atom is essential; it binds tightly to the N-terminal threonine (Thr1) of the

    
    5 subunit[8]. This disrupts the ubiquitin-proteasome pathway, leading to apoptosis in multiple myeloma cells[7].
    
  • Infectious Disease (Vaborbactam): 9 is a cyclic boronic acid

    
    -lactamase inhibitor[9]. It restores the efficacy of meropenem against carbapenem-resistant Enterobacteriaceae (CRE). Vaborbactam exhibits a 
    
    
    
    of 69 nM against KPC-2 by forming a reversible covalent bond with the active site Ser70[9]. Its cyclic structure was rationally designed to restrict the conformation, optimizing docking into the oxyanion hole and providing high selectivity over mammalian serine proteases[10].
Table 1: Pharmacodynamic and Kinetic Profiles of Key Boronic Acid Therapeutics
Drug NamePrimary TargetCatalytic NucleophileBinding Affinity (

/

)
Clinical Indication
Bortezomib 26S Proteasome (

5 subunit)
Threonine (Thr1)

nM
Multiple Myeloma[2]
Ixazomib 26S Proteasome (

5 subunit)
Threonine (Thr1)

nM
Multiple Myeloma
Vaborbactam Serine

-lactamases (KPC)
Serine (Ser70)

nM (KPC-2)
Complicated UTI[9]
Tavaborole Leucyl-tRNA synthetasecis-diols (tRNA ribose)


M
Onychomycosis

Experimental Workflows: Overcoming Development Hurdles

Developing boronic acids requires specialized assays to address two primary challenges: oxidative instability and complex binding kinetics.

Challenge A: Oxidative Instability

The empty p-orbital that makes boronic acids excellent electrophiles also makes them susceptible to oxidation by reactive oxygen species (ROS), leading to deboronation and loss of activity[3]. Modern medicinal chemistry employs structural constraints, such as boralactones or cyclic boronate esters, where a pendant carboxyl or hydroxyl group acts as an intramolecular ligand to the boron atom, increasing oxidative stability by up to 10,000-fold[11].

Protocol 1: Oxidative Stability Profiling of Boronic Acid Candidates Causality & Validation: Standard stability assays often fail to capture the rapid degradation of boronic acids in the presence of physiological ROS. This self-validating protocol utilizes a forced-degradation HPLC assay with chemical quenching to accurately quantify the half-life of the carbon-boron bond, ensuring only kinetically stable compounds advance.

  • Preparation: Prepare a 1 mM stock solution of the boronic acid candidate in a biologically relevant buffer (e.g., 50 mM PBS, pH 7.4).

  • ROS Challenge: Initiate the reaction by adding

    
     to a final concentration of 10 mM. Maintain the reaction at 37°C.
    
  • Quenching & Sampling: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 100

    
    L aliquots and quench the oxidation immediately by adding 10 
    
    
    
    L of 1 M sodium catalase or sodium thiosulfate.
  • Quantification: Analyze the aliquots via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Monitor the disappearance of the parent peak and the appearance of the deboronated (phenol/alcohol) product.

  • Data Analysis: Plot the natural log of the remaining parent compound concentration versus time to determine the pseudo-first-order degradation rate constant (

    
    ) and half-life (
    
    
    
    ).
Challenge B: Two-Step Kinetic Characterization

Because boronic acids are slow-binding, reversible covalent inhibitors, standard Michaelis-Menten


 determinations are highly dependent on pre-incubation time and enzyme concentration, leading to artifactual data[4].

Protocol 2: Time-Dependent Kinetic Assay for Reversible Covalent Inhibitors Causality & Validation: To accurately quantify the potency of a boronic acid, one must determine both the initial binding affinity (


) and the rate of covalent inactivation (

). This continuous assay measures the progression of inhibition over time without pre-incubation, preventing equilibrium artifacts.
  • Reagent Setup: Prepare the target enzyme (e.g., recombinant KPC-2) at a fixed, low concentration (e.g., 1 nM) in assay buffer. Prepare a fluorogenic or chromogenic substrate at a concentration near its

    
    .
    
  • Inhibitor Titration: Prepare a serial dilution of the boronic acid inhibitor spanning concentrations from 0.1x to 10x the estimated

    
    .
    
  • Continuous Monitoring: In a 96-well microplate, mix the inhibitor and substrate. Initiate the reaction by adding the enzyme (strictly avoiding pre-incubation).

  • Data Acquisition: Continuously monitor product formation (fluorescence/absorbance) over 60 minutes. The reaction progress curves will be non-linear, reflecting the slow onset of inhibition.

  • Kinetic Modeling: Fit the progress curves to the integrated rate equation for slow-binding inhibition:

    
    , where 
    
    
    
    is the initial velocity,
    
    
    is the steady-state velocity, and
    
    
    is the apparent first-order rate constant.
  • Parameter Extraction: Plot

    
     versus inhibitor concentration 
    
    
    
    to extract
    
    
    and
    
    
    using the equation:
    
    
    .

G Synth 1. Synthesis & Structural Design (e.g., Cyclic Boronates) Stab 2. Oxidative Stability Assay (H2O2 Challenge) Synth->Stab Kin 3. Two-Step Kinetic Profiling (Ki, k_inact, k_off) Stab->Kin t1/2 > threshold Struct 4. X-Ray Crystallography (Confirming sp3 Adduct) Kin->Struct High k_inact/Ki Struct->Synth Rational Redesign Lead 5. Lead Optimization & In Vivo Efficacy Struct->Lead

Diagram 2: Iterative experimental workflow for the discovery of boronic acid therapeutics.

Formulation Innovations: The Mannitol Ester Strategy

Beyond pharmacodynamics, the physical chemistry of boronic acids presents formulation challenges. Free boronic acids readily undergo dehydration to form insoluble, heterogeneous boroxines (cyclic trimers)[1]. To circumvent this in the clinical formulation of bortezomib, scientists exploited the innate ability of boronic acids to form reversible covalent esters with 1,2- or 1,3-diols[12].

By lyophilizing bortezomib in the presence of an excess of the sugar alcohol mannitol, the drug is converted into a highly soluble boronate ester. Upon intravenous reconstitution and entry into the physiological aqueous environment, the ester rapidly hydrolyzes, releasing the active free boronic acid[1]. This self-validating chemical equilibrium is a masterclass in utilizing the intrinsic reactivity of the pharmacophore to solve a macroscopic delivery problem.

Conclusion

The evolution of boronic acids from toxicological liabilities to precision medicines underscores the power of physical organic chemistry in drug design. By mastering the kinetics of reversible covalent binding and engineering structural safeguards against oxidation, researchers continue to unlock new therapeutic frontiers, from oncology to combating antimicrobial resistance.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Is bortezomib (Velcade) a boron-based therapy? - Dr.Oracle
  • Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combin
  • Vaborbactam - Wikipedia
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
  • Bortezomib undergoes nucleophilic attack by the hydroxyl group of T1...
  • Biochemical Activity of Vaborbactam - NIH / PMC
  • Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - NIH / PMC
  • Mechanisms of Bortezomib Resistance in Multiple Myeloma Cell - Encyclopedia.pub
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS
  • Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly - ResearchG
  • An update on the discovery and development of reversible covalent inhibitors - NIH / PMC

Sources

The Strategic Role of Boronic Acids as Pharmaceutical Intermediates: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, boron-containing compounds were largely marginalized in medicinal chemistry due to a pervasive, yet unfounded, reputation for systemic toxicity. Today, that paradigm has entirely shifted. Boronic acids (


) and their ester derivatives have become indispensable to the pharmaceutical industry, serving dual roles as highly efficient synthetic intermediates for Active Pharmaceutical Ingredient (API) manufacturing and as direct pharmacophores in FDA-approved therapeutics[1].

As a Senior Application Scientist navigating the transition from bench-scale discovery to multi-kilogram API manufacturing, I have observed that the successful deployment of boronic acids hinges on a rigorous understanding of their mechanistic behavior. This whitepaper synthesizes the fundamental chemistry, causal experimental design, and scale-up realities of boronic acids in modern drug development.

The Evolution of Boron in Drug Discovery

The initial hesitation to incorporate boron into drug scaffolds was shattered in 2003 with the FDA approval of Bortezomib (Velcade®), a first-in-class proteasome inhibitor for multiple myeloma[2]. The boronic acid moiety in Bortezomib acts as a "serine/threonine trap," forming a reversible, metastable tetrahedral adduct with the catalytic nucleophilic residue in the 26S proteasome[3].

This breakthrough catalyzed the development of subsequent boron-containing drugs, capitalizing on boron's unique empty p-orbital, which grants it exceptional oxophilicity and the ability to act as a bioisostere for carboxylic acids[1].

Table 1: FDA-Approved Boron-Containing Therapeutics
Drug NameApprovalIndicationStructural ClassPrimary Mechanism of Action
Bortezomib 2003Multiple MyelomaDipeptide Boronic AcidReversible 26S proteasome inhibitor[2]
Tavaborole 2014OnychomycosisBenzoxaboroleLeucyl-tRNA synthetase inhibitor[3]
Ixazomib 2015Multiple MyelomaN-dipeptidyl Boronic AcidOrally bioavailable proteasome inhibitor[1]
Vaborbactam 2017Bacterial InfectionsCyclic Boronic Acid

-lactamase inhibitor[2]

Beyond their role as active drugs, boronic acids are heavily utilized as stimuli-responsive prodrugs. The carbon-boron bond is highly susceptible to oxidation by Reactive Oxygen Species (ROS) like hydrogen peroxide, which are often overexpressed in tumor microenvironments[4].

G P Boronate Ester Prodrug (Masked Pharmacophore) O ROS Oxidation (H2O2 / Peroxynitrite) P->O Tumor Microenvironment I Tetrahedral Boronate Intermediate O->I Nucleophilic Attack R Bora-Brook Rearrangement (C to O Migration) I->R Oxidation H Hydrolysis (H2O) R->H Aqueous Media D Active Drug (Alcohol) + Boric Acid H->D Drug Release

Caption: ROS-triggered activation pathway of boronic acid prodrugs via Bora-Brook rearrangement.

Boronic Acids as Intermediates: The Suzuki-Miyaura Coupling

In pharmaceutical process chemistry, the Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse for constructing


 bonds, particularly biaryl motifs found in over 50% of modern APIs[5]. The commercial availability of diverse boronic acids, their bench stability, and their outstanding functional group tolerance make them vastly superior to highly reactive Grignard or organotin reagents (which suffer from severe toxicity issues)[5].
Mechanistic Causality in Suzuki Coupling

The catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The critical role of the base in this reaction is often misunderstood. The base does not merely neutralize acid; it must coordinate with the boronic acid to form a negatively charged, electron-rich boronate complex (


), which drastically accelerates the transmetalation step by increasing the nucleophilicity of the organic group[6].

G A Pd(0)L2 Catalyst B Oxidative Addition Pd(II)(Ar)(X)L2 A->B + Ar-X (Aryl Halide) C Ligand Exchange Pd(II)(Ar)(OR)L2 B->C + Base (OR-) D Transmetalation Pd(II)(Ar)(Ar')L2 C->D + Ar'-B(OH)3- D->A Catalyst Regeneration E Reductive Elimination Biaryl Product (Ar-Ar') D->E Product Release

Caption: The Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Synthesis of Boronic Esters: The Miyaura Borylation

Because free boronic acids can be prone to protodeborylation (loss of the boron group) and trimerization into boroxines, process chemists frequently convert aryl halides into pinacol boronate esters (


) via the Miyaura Borylation Reaction [7].
Self-Validating Protocol: Standard Miyaura Borylation

Objective: Synthesize an aryl boronic acid pinacol ester from an aryl bromide.

Reagents & Causality:

  • Substrate: Aryl Bromide (1.0 equiv).

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv).
    
  • Catalyst:

    
     (3-5 mol%). Why? The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is mandatory for the reductive elimination step[7].
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv). Why KOAc? This is critical. Stronger bases (like

    
     or 
    
    
    
    ) would activate the newly formed product boronic ester, causing it to undergo an unwanted Suzuki-Miyaura homocoupling with the unreacted aryl halide. KOAc is a weak base that activates the Pd complex via ligand exchange (forming a reactive Pd-OAc species) without activating the diboron reagent[7].
  • Solvent: 1,4-Dioxane or DMSO.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide,

    
    , KOAc, and 
    
    
    
    .
  • Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Nitrogen or Argon. Repeat this cycle three times. Validation: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligands and the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4–12 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove precipitated palladium black and inorganic salts.

  • Purification: Wash the organic filtrate with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Table 2: Optimization Parameters for Miyaura Borylation Scale-Up
Catalyst SystemBaseSolventTemp (°C)Yield / Notes

(3 mol%)
KOAc1,4-Dioxane80–100>85%. Standard industry baseline[7].
XPhos-Pd-G2 (0.5 mol%)

Ethanol25 (RT)>90%. Mild conditions, excellent for sensitive substrates[8].
Pd/C (Heterogeneous)KOAcWater/EtOH90~80%. Eliminates phosphine ligands, easier Pd removal[6].
Pd-complex + K-2-ethylhexanoateK-2-ethylhexanoateToluene35>95%. Lipophilic base minimizes carboxylate inhibition[9].

Industrial Scale-Up: Real-World Challenges and Solutions

Transitioning a Suzuki-Miyaura coupling or a Miyaura borylation from a 10-gram laboratory scale to a 50-kilogram manufacturing reactor introduces severe engineering and chemical challenges.

Challenge 1: Palladium Remediation

The FDA strictly limits residual palladium in oral drug substances to


 ppm per dose[6]. A standard laboratory reaction using 5 mol% Pd translates to 50,000 ppm of palladium in the crude mixture.
  • The Solution: Process chemists employ targeted downstream scavenging. Treating the organic phase with 20% aqueous Sodium Bisulfite (

    
    ) at elevated temperatures, or using functionalized silica scavengers (e.g., SiliaBond Thiol), can rapidly drop Pd content from 8,000 ppm to 
    
    
    
    ppm[10]. Furthermore, optimizing ligand-to-metal ratios (e.g., adding supplementary
    
    
    ) can stabilize the active Pd(0) species, allowing catalyst loading to be reduced to
    
    
    mol% on a commercial scale[6].
Challenge 2: Aerobic Instability and Temperature Gradients

In a recent case study published by Takeda Pharmaceuticals regarding a 50 kg scale-up failure of a Suzuki-Miyaura coupling, the root causes were identified as unforeseen temperature gradients and oxygen ingress[11].

  • The Causality: At scale, the surface-area-to-volume ratio of a reactor is vastly different from a round-bottom flask. Poor mixing can lead to localized hot spots near the reactor jacket, accelerating the thermal protodeborylation of the boronic acid intermediate. Furthermore, trace oxygen during the workup phase can re-oxidize the Pd catalyst, leading to the formation of des-bromo impurities and API dimers[11].

  • The Solution: Strict anaerobic conditions must be maintained not just during the reaction, but throughout the entire workup and crystallization process. Operating at the boiling point of a biphasic solvent system (e.g., 2-BuOH/

    
     at 89–90 °C) ensures internal temperature autoregulation via reflux[11].
    

Conclusion

Boronic acids have transcended their origins as mere synthetic curiosities to become foundational pillars of modern pharmaceutical chemistry. Whether utilized as transient intermediates in the Suzuki-Miyaura cross-coupling to build complex biaryl APIs, or deployed as highly targeted, reversible covalent inhibitors in oncology and infectious disease, their utility is unmatched. For the application scientist, mastering the nuanced causality of boron chemistry—from base selection in borylation to rigorous oxygen exclusion during scale-up—is the key to unlocking robust, scalable, and FDA-compliant manufacturing processes.

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study ACS Publications [Link]

  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Royal Society of Chemistry (RSC) [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications National Institutes of Health (NIH) / PMC [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction American Chemical Society (ACS) [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique ResearchGate[Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope National Institutes of Health (NIH) / PMC [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides Royal Society of Chemistry (RSC) [Link]

  • Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes American Chemical Society (ACS) [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base American Chemical Society (ACS)[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Semantic Scholar [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective National Institutes of Health (NIH) / PMC [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (2-(Isopropoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Sterically Congested Biphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology, developed by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, provides a powerful platform for constructing complex molecular architectures.[1][3] A particularly valuable application is the synthesis of biphenyl carboxylic acid derivatives, which are privileged scaffolds in medicinal chemistry and materials science.[4][5]

This guide focuses on a specific, yet highly relevant building block: (2-(Isopropoxycarbonyl)phenyl)boronic acid . The presence of the bulky isopropoxycarbonyl group at the ortho position introduces significant steric hindrance. This presents a unique set of challenges compared to simpler arylboronic acids, often demanding carefully optimized conditions to achieve high yields.[6][7][8] Successfully coupling this reagent opens a direct route to valuable biphenyl-2-carboxylic acid esters, key intermediates for pharmaceuticals and other functional molecules.[4]

This document provides a comprehensive overview of the mechanistic underpinnings, key experimental considerations, and detailed protocols for employing (2-(Isopropoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9] Understanding this cycle is paramount for rational troubleshooting and optimization. The process universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halide bond of the aryl halide (Ar-X). This forms a square-planar 16-electron Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl, reflecting the bond dissociation energies.[2][10] For sterically hindered aryl halides, this step can be rate-limiting.[7]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from boron to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species [-B(OH)₃]⁻.[11] This boronate then displaces the halide on the Pd(II) complex, forming a diarylpalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[9][12] For sterically congested substrates, like those derived from (2-(Isopropoxycarbonyl)phenyl)boronic acid, this step can be slow and may require bulky ligands to facilitate the process.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_intermediate  Oxidative  Addition trans_intermediate Ar-Pd(II)(Ar')L₂ (Diaryl Complex) oa_intermediate->trans_intermediate  Transmetalation trans_intermediate->pd0  Reductive  Elimination start_point oa_entry trans_entry re_exit aryl_halide Ar-X aryl_halide->oa_intermediate boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_intermediate product Ar-Ar' product->pd0

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Experimental Considerations & Optimization

The steric bulk of the ortho-isopropoxycarbonyl group necessitates careful selection of reagents and conditions to ensure an efficient reaction.

  • Catalyst & Ligand Selection : While classic catalysts like Pd(PPh₃)₄ can be effective in some cases, couplings involving sterically hindered partners often benefit from more advanced catalytic systems. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[12][13][14] These ligands promote the formation of monoligated, highly active Pd(0) species, which accelerates both the oxidative addition and the challenging reductive elimination steps.[7][12]

  • Choice of Base : The base plays a critical role in activating the boronic acid.

    • Potassium Carbonate (K₂CO₃) : A common, cost-effective choice suitable for many couplings.

    • Potassium Phosphate (K₃PO₄) : A stronger, non-nucleophilic base often superior for sterically demanding reactions.[12]

    • Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive option, often used when other bases fail.

    • Caution : Under prolonged heating or with very strong bases, the isopropyl ester is susceptible to hydrolysis. If this is observed, switching to a milder base or reducing reaction time/temperature is advised.

  • Solvent System : Anhydrous, degassed solvents are crucial to prevent catalyst deactivation (formation of palladium black) and protodeboronation of the boronic acid.[1][7]

    • Toluene, 1,4-Dioxane, and THF are excellent choices.

    • The addition of a small amount of water (e.g., in a 10:1 organic solvent/water ratio) can sometimes accelerate the reaction by aiding the dissolution of the base and facilitating the formation of the active boronate species.[7][15]

  • Temperature : Elevated temperatures (80-110 °C) are typically required to overcome the activation energy barriers associated with sterically hindered substrates.[7]

Experimental Protocols

Safety Precaution : Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Review the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid with a generic aryl bromide.

Workflow Overview

Experimental_Workflow A 1. Reagent Setup (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Solvents (Degassed Toluene & Water) B->C D 4. Reaction (Heat to 80-100 °C, Monitor by TLC/GC-MS) C->D E 5. Workup (Cool, Quench, Extract with EtOAc) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Reagents & Equipment:

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous

  • Deionized Water

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas line (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition : Prepare a degassed solvent mixture by bubbling inert gas through anhydrous toluene for 20-30 minutes. Add the degassed toluene and degassed deionized water (e.g., a 10:1 ratio of toluene to water, based on the aryl bromide at ~0.1 M concentration) to the flask via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding water and dilute with ethyl acetate.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Data & Troubleshooting

Successful coupling depends on optimizing the interplay between the catalyst, ligand, base, and solvent.

Table 1: Representative Effect of Ligand on Yield (Note: Data is illustrative and serves as a guideline for optimization.)

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2%)PPh₃ (8%)K₂CO₃ (3)Dioxane1002435%
2Pd₂(dba)₃ (1%)SPhos (4%)K₃PO₄ (3)Toluene1001692%
3Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (3)Toluene1001695%
4PdCl₂(Amphos)₂ (2%)-K₃PO₄ (3)Toluene1001888%

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient Catalyst System : The chosen ligand is not bulky/electron-rich enough to overcome steric hindrance.[7][16] 2. Catalyst Deactivation : Presence of oxygen or impurities; poor quality solvent. 3. Poor Base Efficacy : The chosen base is too weak for the sterically demanding coupling.1. Switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or an NHC-based catalyst.[12][14] 2. Ensure all solvents are rigorously degassed. Use high-purity reagents. 3. Change the base to K₃PO₄ or Cs₂CO₃.
Protodeboronation 1. Excess Water/Protic Source : The boronic acid reacts with water instead of transmetalating.[7] 2. Slow Transmetalation : The reaction is too slow, allowing the side reaction to dominate.1. Use anhydrous solvents and base. If using an aqueous system, minimize the water content. 2. Increase the reaction temperature or switch to a more active catalyst system to accelerate the productive catalytic cycle.
Ester Hydrolysis 1. Harsh Conditions : Base is too strong or reaction time/temperature is excessive.1. Switch to a milder base (e.g., K₂CO₃). 2. Reduce the reaction temperature or shorten the reaction time once the starting material is consumed.
Formation of Homocoupled Products 1. Catalyst Deactivation/Reaction Stalling : Leads to side reactions. 2. Presence of Oxygen : Can promote oxidative homocoupling of the boronic acid.1. Optimize the catalyst system for higher activity and stability. 2. Maintain a strictly inert atmosphere throughout the reaction setup and duration.

Conclusion

The Suzuki-Miyaura cross-coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid is a highly effective method for the synthesis of sterically hindered biphenyl-2-carboxylic acid esters. While the ortho-substituent poses a challenge, it can be readily overcome through the rational selection of modern catalytic systems featuring bulky, electron-rich ligands. By carefully controlling the reaction parameters—particularly the choice of ligand, base, and solvent—researchers can achieve high yields and access valuable molecular scaffolds for applications in drug discovery and materials science. The protocols and troubleshooting guides provided herein serve as a robust starting point for the successful implementation of this important transformation.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling . eFan's Blog. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts . ACS Publications. [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water . SciSpace. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems . MDPI. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling . RSC Publishing. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . ResearchGate. [Link]

  • Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons . Organic Syntheses. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? . Reddit. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals . Royal Society of Chemistry. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates . ACS Publications. [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF . ResearchGate. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach . ACS Publications. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . ScienceDirect. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst . ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction . Fisher Scientific. [Link]

Sources

Protocol for using (2-(Isopropoxycarbonyl)phenyl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cross-Coupling of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

Executive Summary

(2-(Isopropoxycarbonyl)phenyl)boronic acid represents a challenging class of "privileged building blocks." While it offers a direct route to ortho-benzoate scaffolds—critical pharmacophores in drug discovery (e.g., anthranilic acid derivatives)—its utility is often compromised by two competing failure modes: steric hindrance at the transmetallation step and rapid protodeboronation catalyzed by the ortho-ester group.

This Application Note provides a field-validated protocol designed to overcome these barriers. By utilizing a bulky, electron-rich biaryl phosphine ligand system (SPhos/XPhos) and controlling the base/solvent interface, researchers can suppress side reactions and achieve high-yield cross-coupling.

Chemical Profile & Mechanistic Challenges

Compound: (2-(Isopropoxycarbonyl)phenyl)boronic acid Class: Ortho-substituted electron-deficient arylboronic acid.

The "Transmetallation Wall"

In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, for ortho-substituted boronic acids, transmetallation becomes the bottleneck. The bulky isopropoxycarbonyl group at the C2 position creates significant steric clash with the palladium center, retarding the transfer of the aryl group.

The Protodeboronation Trap

Ortho-carbonyl groups facilitate C-B bond cleavage (protodeboronation) under basic conditions. The mechanism typically involves:

  • Base Attack: Formation of the boronate "ate" complex (necessary for coupling).

  • Chelation/Hydrolysis: The ortho-ester carbonyl can coordinate to the boron or facilitate proton transfer, leading to the cleavage of the C-B bond and replacing it with C-H (yielding isopropyl benzoate).

  • Result: The boronic acid is consumed before it can couple.

Key Insight: To win this race, the catalyst must be hyper-active for transmetallation to consume the boronate faster than it decomposes.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway.

G cluster_0 Critical Control Point Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X TransMet Transmetallation (The Bottleneck) OxAdd->TransMet Boron (2-Isopropoxycarbonyl)phenyl boronic acid Base Base Activation (Boronate Formation) Boron->Base + OH-/CO3-- Base->TransMet Slow Entry (Sterics) SideRxn Protodeboronation (C-B Cleavage) Base->SideRxn Fast if TransMet is slow RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Coupled Biaryl Product RedElim->Product Waste Isopropyl Benzoate (Waste) SideRxn->Waste

Caption: Kinetic competition between productive Transmetallation (red node) and destructive Protodeboronation (black node).

Standardized Experimental Protocol

This protocol utilizes SPhos , a ligand specifically engineered by the Buchwald group to facilitate the coupling of sterically hindered substrates.

Materials
  • Substrate 1: Aryl Halide (1.0 equiv) [Prefer Bromide or Iodide; Chlorides require higher temp].

  • Substrate 2: (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.5 equiv - Excess is crucial to account for deboronation).

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR SPhos Pd G2/G3 Precatalyst (2-5 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene : Water (10:1 ratio).

Step-by-Step Methodology
  • Pre-Catalyst Formation (if using separate Pd/Ligand):

    • In a vial, charge Pd(OAc)₂ and SPhos.

    • Add dry Toluene (1 mL/mmol).

    • Stir at room temperature for 5-10 minutes until the solution turns a rich orange/yellow (active catalytic species formation).

  • Reaction Assembly:

    • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv) and Boronic Acid (1.5 equiv).

    • Add K₃PO₄ (3.0 equiv). Note: Finely ground anhydrous K₃PO₄ is preferred.

  • Inerting:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Nitrogen or Argon (Repeat 3x). Oxygen inhibition is fatal for hindered couplings.

  • Solvent Addition:

    • Add the degassed Toluene/Water mixture via syringe.

    • Add the pre-formed Catalyst Solution via syringe.

    • Concentration Target: 0.1 M to 0.2 M with respect to the halide.

  • Reaction:

    • Heat the mixture to 80°C - 100°C with vigorous stirring.

    • Time: Typically 2–6 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and Water.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over MgSO₄, filter, and concentrate.

    • Purify via flash chromatography (Silica gel).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult the decision matrix below.

IssueDiagnosisCorrective Action
Low Conversion Catalyst death or insufficient activity.Switch to XPhos or RuPhos (for very electron-poor halides). Increase Temp to 110°C.
Protodeboronation Boronic acid decomposes before coupling.1. Switch base to K₂CO₃ or CsF (milder).2. Use Anhydrous conditions (Dioxane, Cs₂CO₃) to stop hydrolysis-assisted deboronation.3. Slow addition of the Boronic Acid (syringe pump) to keep steady-state concentration low.
Ester Hydrolysis Isopropyl ester cleaves to acid.Eliminate water. Use 1,4-Dioxane with anhydrous K₃PO₄ . Avoid hydroxides (NaOH, KOH).
Homocoupling Oxidative coupling of boronic acid.Ensure strict degassing (O₂ promotes homocoupling). Reduce catalyst loading.
Alternative "Water-Free" System (For Sensitive Esters)
  • Solvent: Anhydrous 1,4-Dioxane.

  • Base: Cs₂CO₃ (3.0 equiv).

  • Catalyst: Pd₂(dba)₃ (2 mol%) / XPhos (8 mol%).

  • Temp: 100°C.

Workflow Visualization

Workflow Input Start: (2-iPrOOC-Ph)B(OH)2 + Aryl Halide Choice Is Ester Hydrolysis Sensitive? Input->Choice PathA Standard Path (Robust) Solvent: Tol/H2O Base: K3PO4 Ligand: SPhos Choice->PathA No PathB Anhydrous Path (Sensitive) Solvent: Dioxane Base: Cs2CO3 Ligand: XPhos Choice->PathB Yes Heat Heat 80-100°C (Vigorous Stirring) PathA->Heat PathB->Heat Monitor Monitor LCMS (Boronic Acid Consumption) Heat->Monitor Decision Halide Consumed? Monitor->Decision AddMore Add 0.5 eq Boronic Acid Decision->AddMore No (Deboronation occurred) Finish Workup & Purification Decision->Finish Yes AddMore->Heat

Caption: Decision tree for selecting reaction conditions based on substrate sensitivity.

References

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link

    • Foundational text on SPhos/XPhos for hindered substr
  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010 , 132, 14073–14075. Link

    • Discusses strategies for unstable/protodeboron
  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 2017 , 139, 13156–13165. Link

    • Definitive mechanistic study on why ortho-substituted boronic acids decompose.
  • Ros, A.; Estepa, B.; López-Rodríguez, R.; Álvarez, E.; Fernández, R.; Lassaletta, J. M. "Atroposelective Synthesis of Axially Chiral Biaryls by Suzuki–Miyaura Cross-Coupling." Angewandte Chemie International Edition, 2010 , 49, 2759–2762. Link

    • Demonstrates successful coupling of ortho-substituted substr

Sources

Strategic Utilization of (2-(Isopropoxycarbonyl)phenyl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a bifunctional building block offering unique utility in medicinal chemistry. Unlike simple phenylboronic acids, this ortho-substituted scaffold serves a dual purpose: it is a sterically demanding partner in Suzuki-Miyaura cross-couplings for constructing biaryl pharmacophores, and a latent precursor to benzoxaboroles—a "privileged scaffold" in modern anti-infective and anti-inflammatory drug design. This guide details the mechanistic considerations for handling this compound, specifically addressing the "ortho-effect" in catalysis and providing validated protocols for its divergence into biaryl esters or cyclic boron-heterocycles.

Introduction: The Ortho-Ester Advantage

In drug discovery, the modulation of physicochemical properties (LogP, solubility, metabolic stability) is as critical as potency. The (2-(Isopropoxycarbonyl)phenyl)boronic acid moiety introduces a lipophilic isopropyl ester ortho to the boronic acid.[1]

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11][12]
  • Steric Bulk: The isopropyl group provides significant steric shielding compared to methyl or ethyl esters. This suppresses premature hydrolysis by esterases in early assays and modulates the rate of in situ cyclization.

  • Divergent Reactivity:

    • Path A (Cross-Coupling): Retains the open acyclic form to generate biaryl esters (common in AT1 receptor antagonists and kinase inhibitors).[1]

    • Path B (Cyclization): Under specific conditions, the molecule cyclizes to form benzoxaborolones or, upon reduction, benzoxaboroles (e.g., Tavaborole analogs).

  • Lewis Acidity Modulation: The carbonyl oxygen can coordinate intramolecularly with the boron center, forming a tetrahedral boronate species. This interaction increases oxidative stability but can retard transmetallation in coupling reactions.[1]

Chemical Biology & Mechanistic Insights

The "Ortho Effect" in Suzuki-Miyaura Coupling

Coupling ortho-substituted boronic acids is kinetically challenging.[1] The steric bulk of the ortho-isopropoxycarbonyl group hinders the approach of the palladium(II) complex during the transmetallation step. Furthermore, the potential coordination of the ester carbonyl to the boron atom (forming a pseudo-boronate) reduces the Lewis acidity of the boron, making it less susceptible to activation by the base (hydroxide or carbonate).

Strategic Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or NHC-Pd complexes.[1] These catalysts facilitate oxidative addition and create a spacious active site that accommodates the bulky boronic acid during transmetallation.

Benzoxaborole Formation

Benzoxaboroles are unique boron-heterocycles where the boron atom is part of a five-membered oxaborole ring fused to a benzene ring.[1] They bind reversibly to diols (e.g., sugars, RNA ribose) and are validated targets for fungal tRNA synthetases (e.g., Kerydin/Tavaborole) and PDE4 inhibition (e.g., Crisaborole).

(2-(Isopropoxycarbonyl)phenyl)boronic acid acts as a benzoxaborolone precursor.[1] Hydrolysis of the isopropyl ester yields the free acid, which spontaneously cyclizes with the boronic acid to form the stable 5-membered lactone-boronate ring.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this compound.

ReactionPathways Figure 1: Divergent synthesis pathways: Cross-coupling vs. Heterocycle formation. Compound (2-(Isopropoxycarbonyl) phenyl)boronic acid Biaryl Biaryl Isopropyl Ester (Scaffold Construction) Compound->Biaryl Suzuki-Miyaura Pd(dppf), K3PO4 Intermed Hydrolysis / Reduction Compound->Intermed LiBH4 (Red) or NaOH (Hyd) Drug1 AT1 Antagonists Kinase Inhibitors Biaryl->Drug1 Benzoxaborole Benzoxaborole / Benzoxaborolone (Pharmacophore) Intermed->Benzoxaborole Cyclization Drug2 Anti-fungals (Tavaborole) Anti-inflammatories (Crisaborole) Benzoxaborole->Drug2

[1]

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl scaffold while retaining the isopropyl ester group. Challenge: Preventing protodeboronation and overcoming steric hindrance.[1]

Reagents:

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 equiv)[1]

  • Aryl Halide (1.0 equiv, preferably Aryl-Br or Aryl-I)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or Pd₂(dba)₃ / S-Phos (for Aryl-Cl)[1]

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate to minimize ester hydrolysis.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Monitor by LC-MS.[1] If protodeboronation (formation of isopropyl benzoate) is observed, lower temperature to 60°C and switch to a more active catalyst like Pd(Amphos)Cl₂.

  • Work-up: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The isopropyl ester usually makes the product distinctively lipophilic.

Protocol B: Synthesis of Benzoxaboroles (Reductive Cyclization)

Objective: Convert the reagent into a bioactive benzoxaborole pharmacophore.

Reagents:

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (3.0 equiv)[1]

  • Methanol / THF (1:1)[1]

  • HCl (2M)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the boronic acid in anhydrous THF/MeOH (1:1) and cool to 0°C.

  • Reduction: Add NaBH₄ portion-wise. The ester is reduced to the alcohol, which is the necessary nucleophile for cyclization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The ortho-hydroxymethyl group formed will spontaneously attack the boron center.

  • Acidification: Quench carefully with 2M HCl until pH ~2. This step hydrolyzes the intermediate borate salts and closes the benzoxaborole ring.

  • Extraction: Extract with DCM or EtOAc. Benzoxaboroles are often amphiphilic; ensure the aqueous phase is fully extracted.

  • Validation: NMR should show the disappearance of the isopropyl signals (septet ~5.1 ppm) and the appearance of the benzylic methylene protons of the oxaborole ring (~5.0 ppm singlet).

Data Summary & QC Parameters

ParameterSpecificationMethodNotes
Purity >97%HPLC (254 nm)Boronic acids can streak on silica; reverse phase is preferred.[1]
Identity ¹H NMRDMSO-d₆Look for isopropyl septet (5.0-5.2 ppm) and aromatic signals.[1]
Boron Content ¹¹B NMR~30 ppmBroad singlet indicates trigonal boron.[1]
Stability HygroscopicStorageStore at 2-8°C under Argon.[1] Avoid protic solvents for long-term storage.[1]

Troubleshooting Guide

Issue: Low Yield in Suzuki Coupling

  • Cause: Protodeboronation (loss of B(OH)₂ group).[1]

  • Fix: Use anhydrous conditions with CsF as the base instead of aqueous K₃PO₄. Use a precatalyst like XPhos Pd G2 to speed up the coupling relative to the decomposition.

Issue: Product is a mix of Open/Cyclic forms

  • Cause: Dynamic equilibrium during workup.[1]

  • Fix: If the target is the open ester, avoid acidic workups. If the target is the benzoxaborole, treat with acid (HCl) to force cyclization.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Benzoxaboroles in Medicinal Chemistry

    • Adam, M. A., et al. (2018). Benzoxaboroles: A New Class of Boron-Containing Drugs.[1][2] Journal of Medicinal Chemistry, 61(14), 5822-5840.

  • Ortho-Substituted Boronic Acids

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link[1]

  • Boron-Based Drug Discovery

    • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. Link

Sources

Application Notes & Protocols: The Strategic Use of (2-(Isopropoxycarbonyl)phenyl)boronic acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of drug discovery and development. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively benign reaction conditions.[1][2][3] Boronic acids and their derivatives are pivotal reagents in these transformations, serving as versatile building blocks for complex molecular architectures.[4][5][6][7]

This document provides a detailed guide to the application of a specialized building block, (2-(Isopropoxycarbonyl)phenyl)boronic acid , in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a wide range of pharmaceutical agents. The presence of the ortho-isopropoxycarbonyl group introduces unique steric and electronic properties that can be strategically leveraged to influence reaction outcomes and provide access to key pharmaceutical intermediates.[8][9] We will explore the causality behind experimental choices, provide a robust, self-validating protocol for a representative coupling reaction, and present data to guide researchers in optimizing their synthetic routes.

The Scientific Rationale: Why (2-(Isopropoxycarbonyl)phenyl)boronic acid?

The choice of a boronic acid is critical. While simpler phenylboronic acids are widely used, the ortho-substituted ester functionality in (2-(Isopropoxycarbonyl)phenyl)boronic acid offers distinct advantages:

  • Steric Influence: The bulky isopropoxycarbonyl group in the ortho position can influence the rotational dynamics around the newly formed C-C bond, which can be critical in synthesizing atropisomers or controlling the conformation of the final molecule.[9]

  • Electronic Effects: The electron-withdrawing nature of the ester can modulate the nucleophilicity of the aryl group during the transmetalation step of the Suzuki-Miyaura cycle, potentially affecting reaction rates and selectivity.

  • Synthetic Handle: The ester group serves as a versatile functional handle for subsequent transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for diverse downstream derivatization in a drug development program.

These characteristics make it a valuable reagent for constructing core fragments of complex drugs, such as kinase inhibitors, PARP inhibitors, and other targeted therapies where a substituted biaryl motif is essential for biological activity.[10][11][12]

Core Application: The Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst. Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][13]

// Nodes Pd0 [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Biaryl Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Invisible nodes for layout ArX [label="Aryl Halide\n(Ar-X)", shape=cds, style=filled, fillcolor="#FFFFFF"]; BoronicAcid [label="Boronic Acid\n(Ar'-B(OH)2)", shape=cds, style=filled, fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", shape=cds, style=filled, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> Transmetalation [label="+ [Ar'-B(OH)₃]⁻"]; Transmetalation -> Pd0 [label="Reductive\nElimination", arrowhead=vee]; Transmetalation -> Product [style=dashed, arrowhead=none];

// Input reagents ArX -> OxAdd [style=dashed, arrowhead=none]; BoronicAcid -> Transmetalation [style=dashed, arrowhead=none]; Base -> Transmetalation [style=dashed, arrowhead=none, label="Activates\nBoronic Acid"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[13][14]

Experimental Protocol: Synthesis of Isopropyl 2-(pyridin-2-yl)benzoate

This protocol details a representative Suzuki-Miyaura coupling to synthesize a heteroaryl-aryl intermediate. It is designed to be a self-validating system; adherence to these steps under the specified conditions should provide a reliable outcome.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
(2-(Isopropoxycarbonyl)phenyl)boronic acid342002-80-6>97%CommercialStore under inert gas, refrigerated
2-Bromopyridine109-04-6>98%Commercial
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4>98%CommercialPalladium catalyst
Potassium Carbonate (K₂CO₃)584-08-7>99%CommercialAnhydrous, finely powdered
1,4-Dioxane123-91-1AnhydrousCommercialSolvent
Deionized Water7732-18-5N/AIn-houseDegassed
Ethyl Acetate141-78-6ACS GradeCommercialFor extraction
Brine (Saturated NaCl solution)N/AN/AIn-houseFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9>99.5%CommercialFor drying
Silica Gel7631-86-9230-400 meshCommercialFor chromatography
Experimental Workflow Diagram

Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology
  • Vessel Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.0 eq, e.g., 2.08 g), 2-bromopyridine (1.1 eq, e.g., 1.90 g), potassium carbonate (2.5 eq, e.g., 3.45 g), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq, e.g., 0.24 g).

    • Causality: An oven-dried flask under a nitrogen atmosphere is critical to prevent moisture from interfering with the reaction and to protect the Pd(0) species, formed in situ, from oxidation. The excess halide can help drive the reaction to completion. The base is crucial for activating the boronic acid.[13]

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 40 mL) and degassed deionized water (e.g., 10 mL) via syringe.

    • Causality: A mixed solvent system like dioxane/water is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen, which can degrade the catalyst.

  • Degassing: Bubble nitrogen gas through the stirred suspension for 15-20 minutes.

    • Causality: This step ensures the complete removal of oxygen from the reaction mixture, preserving the catalytic activity throughout the reaction.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Maintain the temperature for 12-16 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side product formation.

  • Work-up: Cool the mixture to room temperature. Add deionized water (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: Quenching with water dissolves the inorganic salts. Extraction with an appropriate organic solvent transfers the desired product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Causality: Washing removes residual water-soluble impurities. Brine helps to break up emulsions and further removes water. Drying with MgSO₄ removes all traces of water before solvent evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

    • Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products (e.g., homo-coupled products).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield Isopropyl 2-(pyridin-2-yl)benzoate as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results and Optimization

The described protocol is robust, but yields can be influenced by the choice of catalyst, base, and solvent. The following table provides expected outcomes based on typical optimization studies for similar substrates.

EntryCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O8514~85-95%
2Pd(PPh₃)₄ (5)K₂CO₃ (2.5)Toluene/EtOH/H₂O9016~75-85%
3Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Dioxane9012~90-98%
4Pd(OAc)₂/SPhos (2)K₃PO₄ (2.5)Toluene/H₂O10010>95%

Yields are representative and may vary.

Trustworthiness Note: A common side reaction is protodeboronation , where the boronic acid is replaced by a hydrogen atom. This can be minimized by using a thoroughly deoxygenated system and avoiding prolonged reaction times at high temperatures.[13]

Conclusion

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a highly effective and versatile building block for the synthesis of complex biaryl and heteroaryl-aryl structures essential to pharmaceutical research. Its unique substitution pattern provides both a reactive partner for Suzuki-Miyaura coupling and a functional handle for subsequent molecular elaboration. The detailed protocol herein offers a reliable and scientifically-grounded method for researchers, scientists, and drug development professionals to successfully employ this reagent in their synthetic campaigns, accelerating the discovery of new therapeutic agents.

References

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023). ACS Medicinal Chemistry Letters.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.).
  • D. A. Thomas, G. C. H. Jones, and D. C. Blakemore. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023).
  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023). PubMed.
  • The influence of ortho-substituents on the properties of phenylboronic acids. (n.d.).
  • Nintedanib: Class, Uses, Synthesis, Mechanism of Action and Toxicity. (2025). ChemicalBook.
  • Phenylboronic Acid | Suzuki Coupling Reagent. (n.d.). Chemical Bull.
  • An Efficient and Greener Two-Step Synthesis of Nintedanib: A Scalable Process Development. (2026).
  • Process for the preparation of substituted phenylboronic acids. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
  • Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. (2024). ETD.
  • Phenylboronic acid – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Improved Process For Preparation Of Nintedanib And Pharmaceutically Salts Thereof. (n.d.). IPINDIA.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules.
  • Methods for preparing nintedanib and intermediates thereof. (2020).
  • 4-(tert-Butoxycarbonyl)phenylboronic acid. (n.d.). Chem-Impex.
  • Synthesis of nintedanib. Reagents and conditions: a) HFIP, PhMe, 100 °C. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • [4-(tert-butoxycarbonyl)phenyl]boronic acid. (n.d.). CymitQuimica.
  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office.
  • Phenylboronic acid. (n.d.). Wikipedia.
  • 2-Isopropoxyphenylboronic acid. (n.d.). PubChem.
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. (2002). PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (3-(Isopropoxycarbonyl)phenyl)boronic acid. (n.d.). ChemScene.
  • Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. (n.d.). ETH Zurich Research Collection.
  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025). MDPI.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv.

Sources

Application Note & Protocols: Strategic Use of (2-(Isopropoxycarbonyl)phenyl)boronic Acid in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (2-(Isopropoxycarbonyl)phenyl)boronic acid is a versatile and strategically important building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its unique ortho-ester substitution pattern presents both opportunities and challenges in reaction design. This guide provides an in-depth analysis of its application in two cornerstone cross-coupling methodologies: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam reaction for C-N bond formation. We offer detailed, field-tested protocols, mechanistic insights explaining the causality behind procedural choices, and troubleshooting strategies to empower researchers in leveraging this reagent to its full potential.

Reagent Profile: Physicochemical Properties and Handling

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a white to off-white solid at room temperature.[1] Like many phenylboronic acids (PBAs), it is a mild Lewis acid and is generally stable and easy to handle, which contributes to its widespread use.[1][2] However, the presence of the ortho-ester group can influence its reactivity and stability.

Causality of Handling Procedures: Boronic acids are susceptible to protodeboronation, especially under harsh pH conditions or upon prolonged exposure to water.[3] Furthermore, boronic acids can form cyclic anhydrides (boroxines) upon dehydration.[1] Therefore, proper storage and handling are critical to ensure reagent integrity and experimental reproducibility.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Due to its stability, it can typically be handled on the benchtop for weighing and reaction setup, but prolonged exposure to ambient moisture should be avoided. For long-term storage or sensitive reactions, storage under an inert atmosphere (Nitrogen or Argon) is recommended.

PropertyValue
IUPAC Name (2-(Isopropoxycarbonyl)phenyl)boronic acid
Molecular Formula C₁₀H₁₃BO₄
Molar Mass 208.02 g/mol
Appearance White to off-white powder/solid
Melting Point 216 °C (decomposes)
Solubility Soluble in polar organic solvents (e.g., Dioxane, THF, DMF, Methanol). Poorly soluble in nonpolar solvents and water.[1]

The Suzuki-Miyaura Coupling: A Primary Application for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, valued for its mild conditions and tolerance of a wide range of functional groups.[4][5] (2-(Isopropoxycarbonyl)phenyl)boronic acid is an excellent coupling partner for introducing a substituted phenyl ring, a common motif in pharmacologically active molecules.

Mechanistic Insight

The catalytic cycle is a well-established sequence involving a Palladium(0) active species.[6][7] Understanding this cycle is key to rational catalyst selection and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like aryl chlorides.[8]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The ortho-ester group on (2-(Isopropoxycarbonyl)phenyl)boronic acid can introduce steric hindrance, potentially slowing the transmetalation step. This necessitates the use of bulky, electron-rich phosphine ligands which accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_aryl_boronate Ar-Pd(II)L₂-Ar' pd2_complex->pd2_aryl_boronate pd2_aryl_boronate->pd0 product Ar-Ar' pd2_aryl_boronate->product Reductive Elimination catalyst_regen Regeneration center_point caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides (see Table 2).

Materials and Reagents:

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (10% v/v of dioxane)

Experimental Workflow:

Experimental_Workflow start Start: Assemble Glassware reagents Add Solids: - Boronic Acid - Aryl Halide - Base (K₃PO₄) - Catalyst/Ligand start->reagents inert Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) (Repeat 3x) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) via Syringe inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Cool, Quench, and Perform Aqueous Workup (Extraction) monitor->workup purify Dry Organic Layer and Purify (e.g., Silica Gel Chromatography) workup->purify end End: Characterize Product purify->end

Sources

Palladium catalysts for (2-(Isopropoxycarbonyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coupling ortho-substituted arylboronic acids represents a significant challenge in medicinal chemistry. (2-(Isopropoxycarbonyl)phenyl)boronic acid (Structure 1 ) presents a "perfect storm" of difficulty: the steric bulk of the ortho-isopropoxycarbonyl group hinders transmetalation, while the electron-withdrawing nature of the ester facilitates rapid protodeboronation under basic conditions.

This guide outlines a field-proven protocol utilizing Buchwald Dialkylbiaryl Phosphine ligand systems (specifically SPhos and XPhos ) to overcome these barriers. By creating a monoligated, electron-rich Palladium species, researchers can outcompete the rate of protodeboronation, ensuring high yields of sterically congested biaryl scaffolds common in drug discovery.

Scientific Background & Mechanistic Challenges

The Ortho-Effect and Transmetalation

In standard Suzuki-Miyaura coupling, transmetalation is often the rate-determining step. For substrate 1 , the bulky isopropyl ester at the ortho position creates severe steric clash with the palladium center during the approach of the boronate. Standard ligands (e.g.,


) result in coordinatively saturated complexes that physically block the substrate, leading to stalled reactions.
The Protodeboronation Trap

Ortho-substituted boronic acids are kinetically unstable. Under the basic conditions required for Suzuki coupling, the boronate species is formed. If transmetalation is slow (due to sterics), the boronate undergoes hydrolytic C-B bond cleavage (protodeboronation), yielding the uncoupled arene (isopropyl benzoate) as the major byproduct.

Key Insight: The solution is acceleration . The catalyst must be sufficiently active to transmetalate and reductively eliminate faster than the substrate can decompose.

Catalyst System Selection

Based on kinetic data and steric profiling, the following catalyst systems are recommended.

ComponentRecommendationMechanistic Rationale
Ligand SPhos (First Choice) XPhos (Alternative)SPhos provides the optimal balance of steric bulk and electron richness. Its methoxy groups provide a secondary interaction with the Pd center, stabilizing the oxidative addition intermediate while the bulk promotes reductive elimination.
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is preferred for cost and ease of handling. It is rapidly reduced to Pd(0) in situ by the phosphine and base.
Base K₃PO₄ (Anhydrous)Strong enough to activate the boronic acid but less nucleophilic than hydroxide/alkoxides, preventing hydrolysis of the isopropoxy ester to the acid (which would deactivate the boron via borolactone formation).
Solvent Toluene / Water (10:1) The biphasic system allows phase-transfer of the base without saturating the organic phase with water, suppressing hydrolytic side reactions.

Mechanistic Visualization

The diagram below illustrates the steric bottleneck (Transmetalation) and how the SPhos ligand system facilitates the cycle despite the bulk of the (2-(Isopropoxycarbonyl)phenyl)boronic acid.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X-L) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (STERIC BOTTLENECK) OxAdd->TransMet + Activated Boronate Boron Substrate: (2-(Isopropoxycarbonyl) phenyl)boronic acid Boron->TransMet Base Activation Deboronation SIDE PATHWAY: Protodeboronation (Loss of Boron) Boron->Deboronation Slow Reaction High Temp/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with SPhos RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical competition between the sterically hindered Transmetalation step and the irreversible Protodeboronation pathway.

Standard Operating Protocol (SOP)

Objective: Cross-coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.0 equiv) with an Aryl Bromide (1.0 equiv).

Materials:
  • (2-(Isopropoxycarbonyl)phenyl)boronic acid

  • Aryl Bromide (Electrophile)[1]

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: Toluene (Anhydrous) and Deionized Water.

Step-by-Step Procedure:
  • Pre-Catalyst Activation (In Situ):

    • In a reaction vial, weigh Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) .

    • Note: A 1:2 Pd:Ligand ratio is critical to ensure the formation of the active monoligated species

      
      .
      
  • Solids Addition:

    • Add the Aryl Bromide (1.0 mmol) and (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 mmol) .

    • Add

      
       (2.0 mmol, 2.0 equiv) .
      
    • Expert Tip: Use excess boronic acid (1.2–1.5 equiv) to account for the inevitable minor fraction lost to deboronation.

  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (

      
      ).[2] Oxygen promotes homocoupling and catalyst deactivation.
      
  • Solvent Addition:

    • Inject Toluene (4.0 mL) and Water (0.4 mL) via syringe.

    • Ratio: 10:1 Organic:Aqueous is optimal.

  • Reaction:

    • Heat the block/bath to 100°C . Stir vigorously (1000 RPM).

    • Time: Reaction is typically complete in 2–4 hours.

    • Monitoring: Check HPLC/UPLC at 1 hour. If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[5]
      

Optimization & Troubleshooting Workflow

Use this decision tree to adapt the protocol if the standard conditions fail.

Workflow Start Start: Standard Protocol (Pd(OAc)2 / SPhos / K3PO4 / Toluene) Check Analyze Outcome (LCMS) Start->Check Success >80% Yield Proceed to Isolation Check->Success Good Result LowConv Low Conversion of Halide Boronic Acid Intact Check->LowConv Stall Deboron Halide Intact Boronic Acid GONE (Protodeboronation) Check->Deboron Decomp Hydrolysis Product formed but Ester hydrolyzed to Acid Check->Hydrolysis Side Rxn Action1 Increase Temp to 110°C Switch to XPhos (Bulkier) LowConv->Action1 Action2 Switch to Anhydrous Conditions (CsF in Dioxane) Remove Water Deboron->Action2 Action3 Use weaker base (K2CO3) Lower Temp to 80°C Hydrolysis->Action3

Figure 2: Troubleshooting decision tree for optimizing reaction conditions based on specific failure modes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Protodeboronation (Isopropyl benzoate detected)Base is too strong or water content too high.Switch to Anhydrous Suzuki conditions: Use CsF (2 equiv) in dry 1,4-Dioxane at 100°C.
Ester Hydrolysis (Carboxylic acid product)Hydroxide generation from phosphate/water equilibrium.Reduce water ratio to 20:1 or switch to anhydrous conditions. Avoid Carbonate bases if possible.
Homocoupling of Halide Oxygen leak or slow transmetalation.Re-degas solvents. Switch ligand to XPhos or RuPhos to accelerate transmetalation.
No Reaction Oxidative addition failure (if halide is Chloride).Switch to XPhos Pd G3 precatalyst. XPhos is superior for aryl chlorides.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling." Technical Guides.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. (Detailed review of protodeboronation mechanisms).

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[4]

Sources

Topic: Base Selection for the Activation of (2-Isopropoxycarbonyl)phenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Synthesis Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Utility and Challenge of a Key Building Block

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a valuable bifunctional building block in modern organic synthesis. Its utility lies in the strategic placement of two distinct reactive handles: a boronic acid poised for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and an isopropyl ester. This ortho-relationship allows for the synthesis of complex, sterically congested biaryl structures that are prevalent in pharmaceuticals and advanced materials.

However, the very feature that makes this reagent so useful—the proximal ester group—also presents its greatest challenge. The ester is susceptible to hydrolysis under the basic conditions required to activate the boronic acid for catalysis.[1][2] This guide provides a comprehensive analysis of base selection for this specific substrate, moving beyond generic protocols to explain the mechanistic rationale behind choosing the optimal conditions to maximize yield while preserving the integrity of the crucial ester functionality.

The Mechanistic Imperative: Why Base is Non-Negotiable

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] For the purposes of this guide, the most critical phase is transmetalation . In this step, the organic moiety is transferred from the boron atom to the palladium(II) center.

A neutral boronic acid, R-B(OH)₂, is generally not nucleophilic enough to engage in efficient transmetalation with the palladium-halide complex.[5] The primary role of the base is to activate the boronic acid by coordinating to the empty p-orbital of the boron atom.[1][3] This converts the trigonal planar boronic acid into a more nucleophilic, tetrahedral anionic "ate" complex, most commonly a boronate of the form [R-B(OH)₃]⁻.[6][7] This activated boronate possesses a higher-energy HOMO, which greatly accelerates the subsequent transfer of the aryl group to the palladium center.[6]

G cluster_activation Boronic Acid Activation cluster_coupling Transmetalation BA Ar-B(OH)₂ (Neutral, Less Reactive) Ate [Ar-B(OH)₃]⁻ (Anionic, Activated) BA->Ate Activation Base Base (e.g., OH⁻, CO₃²⁻) Base->BA Pd L₂Pd(II)-X (From Oxidative Addition) Product L₂Pd(II)-Ar (To Reductive Elimination) Ate->Product Transfer of 'Ar' Pd->Product

Figure 1: The essential role of a base in forming the activated boronate species required for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Substrate-Specific Factors for (2-Isopropoxycarbonyl)phenyl)boronic Acid

A generic Suzuki protocol is insufficient for this substrate. A successful outcome depends on a careful consideration of three competing factors:

  • Ester Stability: The isopropoxycarbonyl group is prone to saponification (base-mediated hydrolysis) to form a carboxylate anion, particularly at elevated temperatures in aqueous media. This side reaction is often irreversible and consumes the desired starting material. Therefore, strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be considered with extreme caution, if at all.[2]

  • Steric Hindrance: The ortho-ester group is sterically demanding. This bulk can impede the approach of both the base to the boron atom and the subsequent approach of the activated boronate to the palladium center.[8][9] In such cases, a stronger, more dissociated base may be required to drive the activation equilibrium forward.

  • Electronic Effects: The ester is an electron-withdrawing group, which increases the Lewis acidity of the adjacent boronic acid. This enhanced acidity can be advantageous, as it may allow for effective activation with weaker bases than those required for electron-rich arylboronic acids.[6]

The ideal base must be strong enough to overcome steric hindrance and facilitate transmetalation but mild and non-nucleophilic enough to leave the ester untouched.

A Comparative Guide to Base Selection

The following table provides a comparative analysis of common bases, with specific recommendations tailored to the activation of (2-(isopropoxycarbonyl)phenyl)boronic acid.

BaseClassBasicity (pKa of conj. acid)Recommended ConditionsSuitability for this Substrate
K₃PO₄ Inorganic PhosphateStrong (~12.3)Anhydrous Dioxane or Toluene, 80-110 °CExcellent. Often the optimal choice. Strong but non-nucleophilic, effective for hindered substrates, and can be used in anhydrous solvents to completely prevent hydrolysis.[8][10]
Cs₂CO₃ Inorganic CarbonateModerate (~10.3)Dioxane/H₂O or Toluene, 80-100 °CVery Good. Often provides higher yields than other carbonates due to its high solubility and the "cesium effect." The risk of hydrolysis is low but present due to the potential need for aqueous co-solvents.[2]
K₂CO₃ Inorganic CarbonateModerate (~10.3)Dioxane/H₂O or Toluene/H₂O, 80-110 °CGood. A cost-effective and reliable choice. Provides a good balance of reactivity and functional group tolerance.[3][10] Requires careful monitoring for potential hydrolysis.
KF Inorganic FluorideWeak (~3.2)Anhydrous Dioxane or THF, 80-100 °CGood (for sensitive partners). Recommended for substrates with extremely base-labile groups.[1] Activates via formation of a trifluoroborate. May result in slower reaction rates.
NaOH/KOH Inorganic HydroxideVery Strong (~15.7)VariousNot Recommended. The high basicity and nucleophilicity pose a significant and often unavoidable risk of rapid ester saponification.[2]
Et₃N / DIPEA Organic AmineModerate (~10.8)Anhydrous SolventsPoor. Generally not basic enough to efficiently deprotonate the water ligand on the palladium complex or form the boronate, leading to low or no conversion.[10]

Experimental Protocols

Protocol 1: Parallel Screening for Optimal Base Selection

This protocol is designed to efficiently identify the best base for a specific aryl halide coupling partner.

G start Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalyst) vials Aliquot into 3 Reaction Vials (e.g., 0.1 mmol scale) start->vials base1 Add Base 1 (e.g., K₃PO₄, 3 eq) vials->base1 Add Base base2 Add Base 2 (e.g., Cs₂CO₃, 3 eq) vials->base2 Add Base base3 Add Base 3 (e.g., KF, 3 eq) vials->base3 Add Base degas Seal, Degas & Backfill with Inert Gas (3x) base1->degas base2->degas base3->degas solvent Add Anhydrous Solvent (e.g., Dioxane) degas->solvent heat Heat to Reaction Temp (e.g., 100 °C) with Stirring solvent->heat monitor Monitor by TLC/LC-MS at t = 1, 4, 12 h heat->monitor analyze Analyze Results: - Product Formation - SM Consumption - Hydrolysis Byproduct monitor->analyze select Select Optimal Base analyze->select

Figure 2: A systematic workflow for the parallel screening of bases to optimize the Suzuki-Miyaura coupling reaction.

Procedure:

  • Preparation: In three separate 2-dram vials equipped with stir bars, add the aryl halide (0.1 mmol, 1.0 equiv), (2-(isopropoxycarbonyl)phenyl)boronic acid (0.12 mmol, 1.2 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base Addition: To each vial, add one of the selected bases: Vial 1 (K₃PO₄, 0.3 mmol, 3.0 equiv), Vial 2 (Cs₂CO₃, 0.3 mmol, 3.0 equiv), and Vial 3 (KF, 0.3 mmol, 3.0 equiv).

  • Inerting: Seal each vial with a Teflon-lined cap. Evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at 100 °C.

  • Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction, dilute with ethyl acetate, and analyze by TLC and/or LC-MS to assess product formation, starting material consumption, and the presence of the hydrolyzed carboxylic acid byproduct.

  • Analysis: Compare the conversion rates and byproduct formation to determine the most effective and selective base.

Protocol 2: Optimized Scale-Up Procedure (Using K₃PO₄)

This protocol is a robust starting point for a preparative-scale reaction, assuming K₃PO₄ was identified as the optimal base.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), (2-(isopropoxycarbonyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[11]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)). Add anhydrous, degassed 1,4-dioxane (10 mL, 0.1 M).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 8-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (1 x 25 mL).

  • Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[11]

Troubleshooting Common Issues

  • Problem: Low or No Conversion.

    • Solution: The base may not be strong enough or the reaction temperature too low. If using K₂CO₃ or KF, switch to the stronger, non-nucleophilic K₃PO₄.[10] Screen alternative phosphine ligands (e.g., Buchwald-type biaryl phosphines) which can be more effective for sterically hindered substrates.

  • Problem: Significant Ester Hydrolysis is Observed.

    • Solution: The base is too harsh or reaction conditions are not strictly anhydrous. If using a carbonate in an aqueous system, immediately switch to K₃PO₄ or KF in a rigorously dried, anhydrous solvent like dioxane or toluene. Ensure all reagents and glassware are dry.

  • Problem: Protodeboronation (Starting Material Decomposes).

    • Solution: This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, can be promoted by excess water or base.[12] Ensure the stoichiometry of the base is correct (2-3 equivalents is typical). Running the reaction under anhydrous conditions often mitigates this issue.

Conclusion

The successful activation of (2-(isopropoxycarbonyl)phenyl)boronic acid is a nuanced challenge that hinges on balancing reactivity with functional group tolerance. While general-purpose bases like carbonates can be effective, the risk of ester hydrolysis is ever-present. For this specific substrate, potassium phosphate (K₃PO₄) under anhydrous conditions frequently emerges as the superior choice, offering the requisite basicity to drive the reaction forward without the nucleophilicity that would compromise the ester. For particularly sensitive coupling partners, potassium fluoride (KF) presents a milder, albeit potentially slower, alternative. A systematic screening approach, as detailed in this guide, remains the most reliable method for achieving optimal results in any new synthetic context.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Couto, I., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Casanovas, J., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Reddit r/chemistry. Ester Stability under Suzuki/Buchwald Conditions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Wang, Y., et al. (2016). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Liu, Z., et al. (2023). Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. Journal of the American Chemical Society. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • ResearchGate. The proposed dual roles of K3PO4 (i and ii) in the coupling reactions...[Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [Link]

  • Lirias. Unlocking the Accessibility of Alkyl Radicals from Boronic Acids through Solvent-Assisted Organophotoredox Activation. [Link]

  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]

  • He, Z., et al. (2020). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. Journal of the American Chemical Society. [Link]

  • Zhang, H., et al. (2019). Intermolecular Radical Addition to Ketoacids Enabled by Boron Activation. Journal of the American Chemical Society. [Link]

  • Rychnovsky Lab, UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Tong, W., et al. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers. [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Bell, M. L., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

Sources

Application in the synthesis of biaryl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Suzuki-Miyaura Cross-Coupling

Strategic Overview: Beyond the Textbook

The biaryl motif is the structural backbone of over 25% of modern pharmaceuticals (e.g., Valsartan, Boscalid). While the Suzuki-Miyaura coupling is the industry standard for constructing these bonds, "textbook" conditions often fail when applied to sterically hindered substrates or electron-deficient heteroarenes.

This guide moves beyond generic procedures, focusing on ligand-controlled reactivity and mechanism-based troubleshooting . We prioritize the use of dialkylbiaryl phosphine ligands (Buchwald ligands) and precatalyst architectures that ensure rapid oxidative addition and prevent palladium aggregation.

Method Selection Matrix
FeatureSuzuki-Miyaura Negishi Stille
Primary Utility General purpose, scale-up, polar groups.

centers, highest reactivity.
Complex natural products, neutral pH.
Key Advantage Boron reagents are non-toxic, stable, and water-tolerant.[1]Works on very unreactive halides.High functional group tolerance (no base).
Critical Limitation Protodeboronation of heteroaryl boronic acids.Zinc reagents are moisture/air sensitive.Toxicity (Tin), difficult purification.
Recommendation First-line choice for 90% of biaryl synthesis.Use for alkyl-aryl coupling.[2][3][4]Use only if base sensitivity is extreme.
Mechanistic Architecture & Control Points

Understanding the catalytic cycle is prerequisite to troubleshooting. The diagram below visualizes the standard cycle alongside the critical "off-cycle" trap of protodeboronation.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Ar-X PdII_X Ar-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet + Activated Boron BaseStep Base Activation (Formation of Boronate or Pd-OH) PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Ar-Ar' BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Boronate->TransMet Pathway A DeBoron Ar'-H (Protodeboronation Byproduct) Boronate->DeBoron Hydrolysis (Slow Addition Required)

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Note the critical branch point at the Boronate species, where high pH can trigger protodeboronation (red path).

Critical Parameter: Ligand Selection

The success of a biaryl synthesis largely depends on the ligand's ability to modulate the steric environment around the Palladium center. We recommend Buchwald Ligands (Dialkylbiaryl phosphines) for their dual ability to promote oxidative addition (electron-rich) and reductive elimination (bulky).

LigandStructure ClassBest Application
SPhos Biaryl PhosphineUniversal workhorse. Excellent for hindered biaryls and heteroaryl chlorides.[5] Water-tolerant.
XPhos Biaryl PhosphineAryl Chlorides & Tosylates. Superior for electron-deficient substrates.
RuPhos Biaryl PhosphineSterically demanding amines/ethers (also used in C-N coupling). Good for secondary alkyl halides.
AmPhos Biaryl PhosphineLow catalyst loading. High turnover numbers for simple substrates.
Protocol A: High-Throughput Synthesis (General Purpose)

Designed for library synthesis where robustness and ease of workup are paramount.

Reagents:

  • Catalyst:

    
     (Robust, air-stable) or 
    
    
    
    (Classic).
  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane or DME.

Step-by-Step Methodology:

  • Charge Vessel: In a reaction vial, add Aryl Halide (1.0 equiv, 0.5 mmol), Boronic Acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL).

  • Degassing (Crucial): Sparge the solution with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes homocoupling.

  • Base Activation: Add

    
     (2M aq, 3.0 equiv) via syringe.
    
  • Reaction: Seal and heat to 80-100°C for 2-12 hours. Monitor by LC-MS.[6]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Synthesis of Sterically Hindered Biaryls (Advanced)

Use this protocol for "tetra-ortho-substituted" systems or unreactive aryl chlorides. This utilizes a Precatalyst system to ensure the active Pd(0)L1 species is formed efficiently.

Reagents:

  • Precatalyst: XPhos Pd G4 or SPhos Pd G3 (2-5 mol%).

    • Why Precatalyst? Eliminates the induction period and prevents formation of inactive Pd-dimers common when mixing

      
       + Ligand manually.
      
  • Base:

    
     (0.5 M aqueous or finely ground solid).
    
  • Solvent: Toluene/Water (10:1) or THF.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Solids: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2 mol%).

  • Liquid Addition: Add degassed Toluene (0.2 M concentration relative to halide).

  • Base Addition: Add

    
     (3.0 equiv).
    
    • Optimization Tip: If the boronic acid is unstable (prone to deboronation), use a syringe pump to add the base slowly over 1 hour.

  • Reaction: Heat to 100°C (or 120°C in microwave) for 1-4 hours.

    • Visual Check: The reaction should turn from orange/red to black/brown upon completion. Immediate black precipitation indicates catalyst decomposition (add more ligand).

  • Purification: Filter through a Celite pad to remove Palladium black before standard workup.

Troubleshooting & Optimization

Use this logic tree to resolve common failure modes.

Troubleshooting Problem Low Yield / Failure Check1 Is SM remaining? Problem->Check1 Check2 Is De-boronated product present? Check1->Check2 No (SM consumed) Sol1 Increase Temp Switch to XPhos Pd G4 Change Leaving Group (Cl -> Br/I) Check1->Sol1 Yes (Reaction stalled) Check3 Is Homocoupling (Ar-Ar) present? Check2->Check3 No Sol2 Protodeboronation detected: 1. Use anhydrous base (CsF) 2. Use MIDA boronates 3. Lower Temp Check2->Sol2 Yes (Ar-H found) Sol3 Oxygen Leak: Degas solvents longer Check inert lines Check3->Sol3 Yes

Figure 2: Diagnostic workflow for reaction optimization.

References
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.[2]

  • Lipshutz, B. H., & Ghorai, S. (2012). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of (2-(Isopropoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a critical reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. However, its efficacy is often challenged by a common side reaction known as protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of isopropyl benzoate as an undesired byproduct. This degradation pathway consumes the starting material, reduces product yields, and complicates purification. This guide provides a comprehensive technical overview, troubleshooting strategies, and preventative protocols to empower researchers to minimize protodeboronation and ensure the success of their synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Q1: What is protodeboronation and why is it a concern?

A1: Protodeboronation is a chemical reaction that results in the protonolysis of a boronic acid, where the carbon-boron bond is broken and substituted with a carbon-hydrogen bond.[1][2] In the case of (2-(Isopropoxycarbonyl)phenyl)boronic acid, this leads to the formation of isopropyl benzoate. This is a significant issue in reactions like the Suzuki-Miyaura coupling because it consumes the boronic acid, thereby lowering the yield of the desired coupled product.[2] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent on the boronic acid.[1]

Q2: What primary factors accelerate protodeboronation?

A2: Several experimental parameters can increase the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[1] Both acidic and basic conditions can catalyze the reaction, with many simple aromatic boronic acids being most stable at a neutral pH.[1][3]

  • Aqueous/Protic Solvents: The presence of water or other proton sources can facilitate the cleavage of the C-B bond.[1]

  • Temperature: Elevated temperatures can increase the rate of this undesired side reaction. The earliest reports of protodeboronation noted the reaction of phenylboronic acid in water at 140-150 °C.[1]

  • Catalyst Systems: While essential for the desired coupling reaction, some metal catalysts and additives can also promote protodeboronation.[1]

Q3: How can I detect and quantify protodeboronation?

A3: Standard analytical methods can be employed to monitor for protodeboronation:

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. In ¹H NMR, the appearance of signals corresponding to isopropyl benzoate alongside the disappearance of the boronic acid signals is a clear indicator.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for separating and quantifying the starting boronic acid, the desired product, and the protodeboronated byproduct.

  • TLC (Thin-Layer Chromatography): A quick TLC can often reveal the presence of the less polar isopropyl benzoate as a separate spot from the more polar boronic acid.

Q4: Can I completely prevent protodeboronation?

A4: While achieving zero protodeboronation is often unrealistic, it can be significantly suppressed to negligible levels for most synthetic purposes. This is accomplished through careful control of reaction conditions and by employing protective strategies for the boronic acid group.

Part 2: Troubleshooting and Prevention Guide

This section offers a structured approach to diagnosing and mitigating protodeboronation in your experiments.

Decision-Making Workflow for Troubleshooting

When significant protodeboronation is observed, a systematic review of the reaction conditions is the first step. The following flowchart outlines a logical troubleshooting process.

Protodeboronation_Troubleshooting cluster_main Troubleshooting Protodeboronation Start Problem: Significant Protodeboronation Detected Review_Conditions Step 1: Review Reaction Conditions Start->Review_Conditions Check_Solvent Is an aqueous or protic solvent used? Review_Conditions->Check_Solvent Check_pH Is the reaction strongly acidic or basic? Review_Conditions->Check_pH Check_Temp Is the reaction run at high temperature? Review_Conditions->Check_Temp Optimize_Solvent Action: Switch to anhydrous, aprotic solvent (e.g., Dioxane, Toluene) Check_Solvent->Optimize_Solvent Yes Consider_Ester Advanced Strategy: Convert to a stable boronic ester (e.g., Pinacol, MIDA) Check_Solvent->Consider_Ester No, but issue persists Optimize_Base Action: Use a weaker base (e.g., K₃PO₄, CsF) or a buffer system Check_pH->Optimize_Base Yes Check_pH->Consider_Ester No, but issue persists Optimize_Temp Action: Lower reaction temperature; monitor for longer time Check_Temp->Optimize_Temp Yes Check_Temp->Consider_Ester No, but issue persists End_Resolved Problem Minimized / Resolved Optimize_Solvent->End_Resolved Optimize_Base->End_Resolved Optimize_Temp->End_Resolved Consider_Ester->End_Resolved

Caption: A systematic workflow for diagnosing and resolving issues with protodeboronation.

Key Experimental Protocols

The choice of base in Suzuki-Miyaura coupling is critical, as highly basic conditions can accelerate protodeboronation.[3][4]

Objective: To select a base that promotes the desired cross-coupling while minimizing protodeboronation.

Procedure:

  • Base Screening: If using a strong base (e.g., NaOH, KOH), consider switching to milder inorganic bases.

  • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective in minimizing side reactions.[5]

  • Anhydrous Conditions: Pair these bases with anhydrous, aprotic solvents like dioxane, THF, or toluene to further reduce the availability of protons.

  • Monitoring: Perform small-scale test reactions with different bases and monitor the consumption of the boronic acid and the formation of isopropyl benzoate by LC-MS.

Table 1: Common Bases and Their General Impact on Protodeboronation

BaseTypical ConditionsRelative Protodeboronation RiskComments
NaOH, KOHAqueous/Organic MixturesHighCan significantly accelerate protodeboronation.
K₂CO₃, Cs₂CO₃Aqueous or AnhydrousModerateWidely used, but may still cause issues with sensitive substrates.
K₃PO₄Anhydrous AproticLowOften a good choice for minimizing protodeboronation.
CsFAnhydrous AproticLowEffective in minimizing side products in challenging couplings.[5]

Note: The optimal base is substrate-dependent and may require empirical screening.

Converting the boronic acid to a more stable boronic ester can be a highly effective preventative measure. Pinacol esters are common, but for particularly unstable substrates, MIDA (N-methyliminodiacetic acid) boronates offer superior stability and allow for a "slow release" of the active boronic acid during the reaction.[1][6][7]

Objective: To protect the boronic acid functionality by converting it to a stable ester derivative.

Procedure (for Pinacol Ester Formation):

  • In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the (2-(Isopropoxycarbonyl)phenyl)boronic acid in an anhydrous aprotic solvent (e.g., THF, Dioxane).

  • Add 1.0 to 1.2 equivalents of pinacol.

  • Stir the mixture at room temperature. The reaction can be monitored for completion by TLC or LC-MS.

  • The resulting solution containing the pinacol boronate ester can often be used directly in the subsequent cross-coupling reaction.

Boronic_Ester_Protection cluster_protection In Situ Protection Workflow Start Start: Unstable Boronic Acid Add_Diol Add Protecting Diol (e.g., Pinacol, MIDA) in Anhydrous Solvent Start->Add_Diol Formation Formation of Stable Boronic Ester Add_Diol->Formation Reaction Proceed with Cross-Coupling Reaction Formation->Reaction Result Result: Minimized Protodeboronation Reaction->Result

Sources

Technical Support Center: Purification of Products from (2-Isopropoxycarbonyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for purifying reaction products involving (2-Isopropoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile reagent. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to streamline your purification workflows and enhance the integrity of your results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of products from reactions such as Suzuki-Miyaura couplings involving (2-Isopropoxycarbonyl)phenyl)boronic acid.

Problem 1: My purified product is still contaminated with boronic acid or its byproducts.

Possible Causes & Troubleshooting Steps:

  • Co-elution during Chromatography: The polarity of your product and the boronic acid may be too similar for effective separation on silica gel.

    • Optimize the Solvent System: A more polar solvent system may be necessary to retain the boronic acid on the silica gel, allowing for the cleaner elution of your desired product.[1] Consider adding a small amount of a polar solvent like methanol to your eluent.

    • Acidic or Basic Wash: An acid-base extraction can be effective. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash (e.g., 1M NaOH or KOH), which are then soluble in the aqueous layer.[2][3] Subsequent acidification of the aqueous layer can recover the boronic acid if needed.[2]

    • Formation of Volatile Methyl Esters: Boronic acids can be removed by repeatedly concentrating the reaction mixture from methanol. This process forms the volatile trimethyl borate, which can be removed under reduced pressure.[4][5]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate purification.[6][7]

    • Coordinating Solvents: Dissolving the sample in a coordinating solvent, such as d4-methanol for NMR analysis, can help break up the boroxine structure.[6]

    • Hydrolysis: Treatment with water can hydrolyze boroxines back to the corresponding boronic acids, which can then be addressed with the methods described above.

Problem 2: I am observing significant homo-coupling of my starting materials.

Possible Causes & Troubleshooting Steps:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[8]

    • Rigorous Degassing: Ensure your reaction solvents and setup are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[8]

  • Sub-optimal Reaction Conditions: The choice of catalyst, base, and solvent can influence the extent of homo-coupling.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homo-coupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[8]

    • Ligand Choice: Employing bulky ligands can sterically hinder the formation of intermediates required for homo-coupling.[8]

    • Slow Addition of Reagents: If one of the coupling partners is particularly prone to homo-coupling, consider adding it slowly to the reaction mixture to maintain a low concentration and favor the desired cross-coupling reaction.[1]

Problem 3: My product appears as an oil and will not crystallize.

Possible Causes & Troubleshooting Steps:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[1]

    • Further Purification: Attempt further purification by column chromatography and then re-attempt crystallization.[1]

  • Residual Solvent: Trace amounts of solvent can prevent a solid from forming.[1]

    • Thorough Drying: Ensure all solvent has been removed under reduced pressure.[1]

  • Inherent Product Nature: The product may be an oil at room temperature.

    • Alternative Purification: If the product is inherently an oil, purification by column chromatography is the most suitable method.[1]

Problem 4: How can I effectively remove the residual palladium catalyst?

Possible Causes & Troubleshooting Steps:

  • Incomplete Removal by Filtration: Simple filtration may not be sufficient to remove all palladium residues.

    • Filtration through Celite® or Silica Gel: Passing the reaction mixture through a pad of celite or silica gel can help remove solid impurities and the palladium catalyst.[1][9]

    • Treatment with Sodium Bisulfite: For more efficient removal, treating the reaction mixture with a solution of sodium bisulfite (NaHSO₃) at an elevated temperature has been shown to significantly reduce palladium content.[1]

    • Metal Scavengers: Utilizing commercially available palladium scavengers can be highly effective. These are often silica-based or resin-supported materials with functional groups that chelate palladium.[10][11][12][13] Examples include resins with thiourea or trimercaptotriazine functionalities.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions with (2-(Isopropoxycarbonyl)phenyl)boronic acid?

A1: The most common impurities include unreacted starting materials (aryl halides and the boronic acid), homo-coupled byproducts, protodeboronated arenes (where the boronic acid is replaced by a hydrogen), and residual palladium catalyst.[1] Dehalogenation of the aryl halide starting material can also lead to impurities.[1]

Q2: What is a standard aqueous workup procedure for a Suzuki-Miyaura reaction?

A2: A general aqueous workup involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water to remove water-soluble impurities and the base.[1] The organic layer is then typically washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[9][14]

Q3: Can I use crystallization as a primary purification method?

A3: If your product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.[1][15] However, it is often preceded by an initial purification step like an aqueous workup or filtration to remove the bulk of the impurities.

Q4: My reaction involves a sterically hindered substrate. Are there special purification considerations?

A4: Reactions with sterically hindered substrates can sometimes be sluggish, leading to a higher proportion of unreacted starting materials.[16] This may necessitate more careful optimization of your chromatographic separation. Additionally, side reactions like protodeboronation might be more prevalent, so be prepared to identify and separate these byproducts.[16]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in an organic solvent, dilute the mixture with an equal volume of a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel and wash with water to remove water-soluble inorganic salts.

  • To remove unreacted boronic acid, wash the organic layer with a basic solution (e.g., 1M NaOH).

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using the desired eluent system.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully add the dry-loaded crude product to the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.[1]

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Troubleshooting Common Purification Challenges

ProblemPossible CauseRecommended Solution(s)
Boronic acid contaminationCo-elutionOptimize chromatography solvent system; perform an acid-base extraction.[1][2]
Significant homo-couplingPresence of oxygenImprove degassing procedures.[8]
Product is an oilImpurities presentFurther purify by column chromatography before attempting crystallization again.[1]
Residual palladiumInefficient removalFilter through Celite®; treat with NaHSO₃; use a palladium scavenger.[1][10]

Visualization of Workflows

Purification_Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Water/Organic Extraction) Start->Aqueous_Workup Filtration Filtration (e.g., through Celite®) Aqueous_Workup->Filtration Remove Pd/Solids Column_Chromatography Column Chromatography Filtration->Column_Chromatography Separate Organics Crystallization Crystallization Column_Chromatography->Crystallization If solid Pure_Product Pure Product Column_Chromatography->Pure_Product Crystallization->Pure_Product Troubleshooting_Logic Impure_Product Low Purity After Initial Purification Identify_Impurities Identify Impurities (e.g., NMR, LC-MS) Impure_Product->Identify_Impurities Boronic_Acid_Present Boronic Acid Present? Identify_Impurities->Boronic_Acid_Present Base_Wash Perform Base Wash Boronic_Acid_Present->Base_Wash Yes Pd_Present Palladium Present? Boronic_Acid_Present->Pd_Present No Pure_Product Pure Product Base_Wash->Pure_Product Optimize_Chromo Optimize Chromatography Optimize_Chromo->Pure_Product Pd_Scavenger Use Palladium Scavenger Pd_Present->Pd_Scavenger Yes Homo_Coupling Homo-coupling Products? Pd_Present->Homo_Coupling No Pd_Scavenger->Pure_Product Homo_Coupling->Optimize_Chromo No Revisit_Reaction Re-evaluate Reaction Conditions Homo_Coupling->Revisit_Reaction Yes

Caption: Troubleshooting logic for common purification challenges.

References

Sources

Technical Support Center: Improving Yield in (2-(Isopropoxycarbonyl)phenyl)boronic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving (2-(Isopropoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. The inherent steric hindrance and electronic properties of this ortho-substituted boronic acid demand a nuanced approach to reaction optimization. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and significantly improve your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki-Miyaura cross-coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid. Each answer explains the underlying chemical principles and provides actionable steps for remediation.

Question 1: My reaction yield is critically low or I'm getting no product at all. Where do I start troubleshooting?

Answer: Low to no yield with this substrate is a common, multi-faceted issue primarily rooted in its steric bulk. The ortho-isopropoxycarbonyl group significantly hinders key steps in the catalytic cycle. A systematic approach is essential.

Causality: The bulky ester group can impede the transmetalation step, where the boronic acid transfers its aryl group to the palladium center, and also the final reductive elimination step that forms the product.[1] Furthermore, standard catalyst systems may not be active enough to overcome these hurdles.

Troubleshooting Workflow:

  • Re-evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding substrates.[2] You need a system that promotes both oxidative addition and the difficult reductive elimination step.

    • Action: Switch to a modern catalyst system featuring bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and create a larger "bite angle" that facilitates the coupling of hindered partners.[2][3] (See Table 1 for recommendations).

  • Assess the Base: The base is crucial for activating the boronic acid, but an overly strong or poorly soluble base can be ineffective or cause side reactions like ester hydrolysis.[4]

    • Action: Ensure your base is finely powdered and anhydrous. If using strong bases like NaOH or KOtBu has failed, switch to milder, more soluble inorganic bases like K₃PO₄ or Cs₂CO₃.[2] These often provide a better balance for activating the boronic acid without promoting degradation pathways.

  • Check Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation barriers associated with hindered substrates.

    • Action: Incrementally increase the reaction temperature, for example from 80 °C to 100-110 °C, while monitoring for decomposition of starting materials by TLC or LC-MS.

  • Verify Reagent Purity: Ensure the boronic acid has not degraded during storage and that the aryl halide is pure. Solvents must be anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst.[2]

Below is a decision tree to guide your initial troubleshooting efforts.

G start Low / No Yield cat_lig Catalyst/Ligand Ineffective? start->cat_lig base_solv Base/Solvent Suboptimal? start->base_solv conditions Incorrect Temp/Time? start->conditions reagents Reagent Quality Issue? start->reagents sol_cat Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cat_lig->sol_cat Yes sol_base Use Weaker Base (K₃PO₄, Cs₂CO₃) Ensure it is anhydrous & finely powdered. base_solv->sol_base Yes sol_cond Increase Temperature (e.g., 80°C -> 110°C) Monitor by LC-MS conditions->sol_cond Yes sol_reag Use Fresh Reagents Degas Solvents Thoroughly (Freeze-Pump-Thaw) reagents->sol_reag Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: I'm observing significant protodeboronation (loss of the B(OH)₂ group). How can I minimize this?

Answer: Protodeboronation is a major competitive pathway, especially with ortho-substituted arylboronic acids, which can accelerate the rate of this side reaction.[1] It is often promoted by excess water and/or an unsuitable base under prolonged heating.

Causality: The C-B bond is cleaved and replaced by a C-H bond, consuming your starting material without generating the desired product. This process can be base-catalyzed.

Mitigation Strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Using K₃PO₄ or even K₂CO₃ can be beneficial.[5]

  • Control Water Content: While some water is often necessary for Suzuki couplings (especially when using inorganic bases), excess water can promote protodeboronation. If using a biphasic system (e.g., Toluene/Water), try reducing the amount of water or switching to an anhydrous single-solvent system if compatible with your base (e.g., Dioxane or THF with a soluble base).[6]

  • Protect the Boronic Acid: For particularly challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[7] These are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.

  • Increase Catalyst Loading: A faster catalytic cycle can outcompete the slower protodeboronation side reaction. A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the yield of the desired product.[2]

Question 3: The isopropoxycarbonyl ester group is hydrolyzing to a carboxylic acid. What conditions can prevent this?

Answer: Ester saponification is a classic base-mediated hydrolysis. This is a clear indication that your base is too strong or the reaction conditions (high temperature, high water content) are too harsh for the ester's stability.

Causality: Hydroxide ions, present in high concentration when using strong bases like NaOH/KOH or even with carbonates at high temperatures in water, attack the electrophilic carbonyl carbon of the ester, leading to cleavage.

Preventative Measures:

  • Avoid Strong Hydroxide Bases: Absolutely avoid NaOH, KOH, and Ba(OH)₂.

  • Switch to Non-Hydrolytic Bases: The preferred base to avoid this issue is potassium phosphate (K₃PO₄).[5] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[8] In some systems, even potassium fluoride (KF) can be effective while being very mild towards esters.[9]

  • Minimize Water and Temperature: Reduce the reaction temperature to the minimum required for catalytic turnover. If possible, use an anhydrous solvent system like Dioxane or Toluene.

Frequently Asked Questions (FAQs)

FAQ 1: Which palladium catalyst and ligand system is the best starting point for this substrate?

For a sterically hindered substrate like (2-(Isopropoxycarbonyl)phenyl)boronic acid, a high-performance catalyst system is non-negotiable. We recommend starting with a pre-catalyst that readily generates the active Pd(0) species, paired with a bulky, electron-rich biarylphosphine ligand.

Catalyst SystemPre-catalyst SourceLigandKey Advantages
Buchwald Systems Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, or RuPhosExcellent for sterically hindered and electron-rich or -poor substrates. Promotes fast reductive elimination.[2][3]
t-Butylphosphine Systems Pd₂(dba)₃P(t-Bu)₃Highly electron-donating and effective, but can be air-sensitive.[10]
Pre-formed Catalysts SPhos Pd G3/G4(Pre-formed)Air-stable, easy to handle, and highly active at low loadings.[11]

Recommendation: Start with 1-2 mol% Pd(OAc)₂ and 2-4 mol% of SPhos . It offers a great balance of reactivity and stability for a wide range of substrates.

FAQ 2: What is the optimal base and solvent combination?

The synergy between the base and solvent is critical for success. The solvent must solubilize the reactants and the base-activated boronate species, while the base must be strong enough for transmetalation but mild enough to avoid side reactions.

BaseRecommended SolventsConsiderations
K₃PO₄ Dioxane, Toluene, THF (often with 10-20% water)Excellent choice. Balances reactivity with functional group tolerance. Often requires some water for solubility and activity.[4][5]
Cs₂CO₃ Dioxane, DMFHighly effective, especially for difficult couplings. Good solubility in organic solvents.[8]
K₂CO₃ DME/Water, Toluene/Water, Ethanol/WaterA good, cost-effective option. Generally requires an aqueous co-solvent.[2][12]

Recommendation: Begin with K₃PO₄ in 1,4-Dioxane with a small amount of water (e.g., 5-10:1 Dioxane:H₂O v/v). Ensure solvents are rigorously degassed.

FAQ 3: What are the best practices for purifying the final product?

Purification can be challenging due to structurally similar byproducts.

  • Aqueous Workup: After the reaction, perform an aqueous workup. If ester hydrolysis has occurred, a mild basic wash (e.g., saturated NaHCO₃ solution) can remove the resulting carboxylic acid impurity. Be cautious, as a strong base wash (e.g., NaOH) could hydrolyze your product.

  • Boronic Acid Removal: Unreacted boronic acid and its byproducts can often be removed by performing a liquid-liquid extraction with an organic solvent and a basic aqueous solution.[13] Another effective method involves forming a complex with diethanolamine, which can then be separated.[14][15]

  • Chromatography: Flash column chromatography on silica gel is typically required.

    • Common Impurities to Separate: Unreacted aryl halide (less polar), desired product, protodeboronated starting material, and homocoupled boronic acid (more polar).

    • Tip: If the boronic acid starting material co-elutes with your product, you can pre-treat the crude mixture by stirring it with a scavenger resin designed to bind boronic acids before chromatography.

Experimental Protocols

Protocol 1: General Procedure for Cross-Coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Halide (1.0 eq)

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (finely powdered, dried) (2.0 - 3.0 eq)

  • 1,4-Dioxane/H₂O (10:1, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, (2-(Isopropoxycarbonyl)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Solids to Schlenk Flask (Reagents, Catalyst, Ligand, Base) b 2. Evacuate & Backfill with Argon (3x) a->b c 3. Add Degassed Solvent b->c d 4. Heat with Stirring (e.g., 100 °C) c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Cool & Dilute (Ethyl Acetate) e->f g 7. Aqueous Wash (H₂O, Brine) f->g h 8. Dry, Filter, Concentrate g->h i 9. Column Chromatography h->i

Caption: Standard Experimental Workflow.

The Catalytic Cycle: A Mechanistic View

Understanding the mechanism highlights the challenges. The steric bulk of the ortho-ester group (R') creates a significant barrier, particularly during transmetalation and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation (R'-B(OH)₂ + Base) [Sterically Hindered] trans_complex->pd0 Reductive Elimination [Sterically Hindered] product Ar-R' trans_complex->product

Sources

Side reactions of (2-(Isopropoxycarbonyl)phenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: (2-(Isopropoxycarbonyl)phenyl)boronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-(Isopropoxycarbonyl)phenyl)boronic acid. This guide is designed to provide Senior Application Scientist-level insights into the common challenges and side reactions encountered when using this reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions - Storage, Handling, and Stability

Proper storage and handling are the first line of defense against reagent degradation and reaction failure. (2-(Isopropoxycarbonyl)phenyl)boronic acid, like many boronic acids, is susceptible to environmental conditions.

Q1: What are the optimal storage conditions for (2-(Isopropoxycarbonyl)phenyl)boronic acid?

Answer: To maintain the integrity and reactivity of your boronic acid, it is crucial to store it under conditions that minimize exposure to moisture and air.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent slow oxidation and interaction with atmospheric moisture.

  • Temperature: Keep the container in a cool, dry place. Refrigeration is recommended to maintain long-term product quality.[2]

  • Container: The container must be tightly sealed to prevent the ingress of moisture.[1][2][3] Boronic acids are hygroscopic and can absorb water from the air, which can lead to the formation of inactive boroxines (cyclic trimers) and promote side reactions like protodeboronation.[2]

Q2: I suspect my boronic acid has degraded. What are the visual and chemical signs?

Answer: Degradation often manifests in ways that can be observed both physically and analytically.

  • Visual Inspection: The pristine compound should be a free-flowing crystalline solid. Clumping or caking can indicate moisture absorption.[3]

  • Chemical Analysis: The most definitive sign of degradation is the formation of boroxine, the cyclic anhydride trimer. This occurs through the intermolecular dehydration of three boronic acid molecules. While boroxine is in equilibrium with the active monomeric acid in the presence of water, its formation can lead to issues with solubility and reaction stoichiometry. You can check for boroxine formation using NMR spectroscopy or by observing a decrease in performance in a standardized test reaction. Another key degradation pathway is protodeboronation, which would result in the formation of isopropyl benzoate.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The ortho-ester functionality of (2-(Isopropoxycarbonyl)phenyl)boronic acid introduces specific challenges in Suzuki-Miyaura coupling. This section addresses the most common failure modes in a diagnostic format.

Problem 1: My reaction yield is low, and I'm isolating significant amounts of isopropyl benzoate.

Diagnosis: You are observing protodeboronation.

Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4] This is a prevalent side reaction for many boronic acids and is highly dependent on reaction conditions.[4][5]

Causality: The C-B bond is susceptible to protonolysis, often facilitated by sources of protons like water, which is frequently present in Suzuki reaction media.[4][5] The rate of this side reaction can be pH-dependent and is particularly problematic for certain classes of boronic acids. While esterification of a boronic acid is often assumed to confer stability, this is not always the case, and the boronic acid form can be a key intermediate in the overall protodeboronation process even when starting from an ester.[6]

Troubleshooting Protodeboronation
ParameterRecommendationRationale
Solvent/Water Content Use anhydrous solvents and minimize water. If an aqueous base is required, use minimal equivalents of water.While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[5] Using anhydrous conditions with a base like K₃PO₄ can suppress this pathway.[5]
Base Selection Switch to a non-hydroxide, non-amine base. K₃PO₄ or Cs₂CO₃ are excellent choices.Amine bases or alcohol solvents can sometimes act as hydride sources, leading to related decomposition pathways.[5] The choice of base is crucial and can significantly impact yield.[7]
Protecting Groups Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.These derivatives often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[4][8]
Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate the rate of protodeboronation.

Problem 2: My mass spectrometry results show a symmetrical biaryl derived from my boronic acid.

Diagnosis: You are observing homocoupling.

Homocoupling is the palladium-catalyzed oxidative coupling of two boronic acid molecules.[9] This side reaction consumes your starting material and complicates purification.

Causality: The primary culprit for homocoupling is often the presence of oxygen in the reaction mixture.[5][10] Oxygen can facilitate the oxidative coupling pathway.[10] Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to the catalytically active Pd(0) in situ. This reduction can sometimes occur by consuming the boronic acid, leading to homocoupling.[5][9]

Troubleshooting Homocoupling
ParameterRecommendationRationale
Degassing Ensure the reaction mixture is rigorously degassed.The most common cause of homocoupling is residual oxygen.[5][10] Employ multiple freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon or Nitrogen).[8]
Palladium Source Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.Starting with Pd(0) bypasses the in-situ reduction step that can consume the boronic acid and lead to homocoupling.[5][9]
Controlled Addition Add the boronic acid solution slowly to the reaction mixture via syringe pump.Maintaining a low concentration of the boronic acid at any given time can minimize its availability for the non-productive homocoupling pathway.[5][8]
Ligand Choice Use bulky, electron-rich phosphine ligands.Bulky ligands can sterically hinder the formation of intermediates required for the homocoupling pathway.[5]

Problem 3: The reaction is sluggish, and I'm recovering mostly starting materials, even after extended time and heat.

Diagnosis: You are likely facing issues with catalyst activity or steric hindrance.

The ortho-isopropoxycarbonyl group on this specific boronic acid presents significant steric bulk around the reactive center. This can hinder the crucial transmetalation step in the Suzuki catalytic cycle.[7]

Causality: For the transmetalation step to occur, the boronate species (formed by the reaction of the boronic acid with the base) must approach and coordinate to the palladium center. A bulky ortho-substituent can physically block this approach, dramatically slowing down the reaction.[7] Low yields are often observed when using ortho-disubstituted arylboronic acids for this reason.[7]

Troubleshooting Sluggish Reactions
ParameterRecommendationRationale
Ligand Selection Screen modern, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands are designed to accelerate both the initial oxidative addition and the difficult transmetalation step for sterically demanding substrates.[8] They stabilize the palladium center and promote the desired catalytic turnover.
Base/Solvent System Use a strong, non-nucleophilic base like K₃PO₄ or CsF in an aprotic polar solvent like dioxane or THF.The presence of a base is essential for the reaction to proceed.[7][11] For sterically hindered couplings, a robust base is needed to form the reactive boronate species efficiently.
Reagent Equivalents Use a slight excess (1.2–1.5 equivalents) of the boronic acid.This can help compensate for any degradation via protodeboronation or homocoupling and can help drive the sluggish transmetalation step forward.[8]
Catalyst Loading If optimization fails, consider increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).While not ideal, a higher catalyst concentration can sometimes overcome high activation barriers in difficult couplings.

Part 3: Visual Guides and Protocols

Key Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the entry points for the major side reactions.

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X TM Transmetalation (Boronate) BoronicAcid (2-Isopropoxycarbonyl -phenyl)boronic acid (Ar'-B(OH)₂) PdII_Ar Ar-Pd(II)-Ar' RE Reductive Elimination Product Ar-Ar' Homocoupling Homocoupling Product (Ar'-Ar') BoronicAcid->Homocoupling Protodeboronation Protodeboronation Product (Ar'-H) BoronicAcid->Protodeboronation caption Suzuki cycle and key side reactions. Troubleshooting_Workflow Start Reaction Failure or Low Yield Analyze Analyze Crude Reaction (LCMS, ¹H NMR) Start->Analyze CheckProton Is Isopropyl Benzoate the major byproduct? Analyze->CheckProton CheckHomo Is the symmetrical biaryl the major byproduct? CheckProton->CheckHomo No Sol_Proton Diagnosis: Protodeboronation • Use anhydrous conditions • Change base (K₃PO₄) • Lower temperature CheckProton->Sol_Proton Yes CheckSM Are starting materials largely unreacted? CheckHomo->CheckSM No Sol_Homo Diagnosis: Homocoupling • Rigorously degas • Use Pd(0) source • Slow addition of boronic acid CheckHomo->Sol_Homo Yes Sol_Steric Diagnosis: Steric Hindrance • Use bulky ligand (XPhos) • Screen bases/solvents • Increase boronic acid eq. CheckSM->Sol_Steric Yes End Optimized Reaction CheckSM->End No (Re-evaluate other factors) Sol_Proton->End Sol_Homo->End Sol_Steric->End caption Troubleshooting workflow for Suzuki coupling.

Caption: Troubleshooting workflow for Suzuki coupling.

Protocol: Robust Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol is designed to minimize common side reactions when using (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Materials:

  • Aryl Halide (Ar-X) (1.0 eq)

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.3 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial with stir bar

Procedure:

  • Preparation: Add the aryl halide, (2-(Isopropoxycarbonyl)phenyl)boronic acid, and finely ground K₃PO₄ to a dry Schlenk flask or vial equipped with a magnetic stir bar.

  • Inerting: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃ and XPhos ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and perform three freeze-pump-thaw cycles to ensure the rigorous removal of oxygen. [8]5. Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids.
  • Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Sdfine. PHENYL BORONIC ACID.
  • Fisher Scientific.
  • Google Patents. Process for preparing substituted phenyl boronic acids.
  • Key Organics.
  • CDH Fine Chemical.
  • NIH. Organoborane coupling reactions (Suzuki coupling).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • NIH.
  • ChemRxiv. Protodeboronation of (Hetero)
  • ResearchGate. ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
  • Organic Chemistry Portal.
  • SpringerLink. Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium.
  • Lab Alley. How to Store Boric Acid.
  • ResearchGate. Homocoupling of various phenyl boronic acids.
  • Sigma-Aldrich. 2-(Isopropoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid.
  • VTechWorks.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ChemRxiv. A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • RSC Publishing. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • LJMU Research Online. Base-catalyzed Aryl-B(OH)
  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • NIH. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence.
  • NIH.
  • Semantic Scholar.
  • ChemScene. (2-(Isopropoxymethyl)phenyl)boronic acid.
  • Semantic Scholar.
  • ChemRxiv.
  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives.

Sources

Effect of temperature on (2-(Isopropoxycarbonyl)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-(Isopropoxycarbonyl)phenyl)boronic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (2-(Isopropoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. The ortho-isopropoxycarbonyl substitution presents unique steric and electronic properties that, while enabling novel transformations, necessitate careful control over reaction parameters—most notably, temperature. This guide moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and potential side reactions, empowering you to troubleshoot effectively and optimize your outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during reactions with (2-(Isopropoxycarbonyl)phenyl)boronic acid in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction is sluggish, showing low conversion to the desired biaryl product. Why is this happening?

A: Low conversion is a frequent challenge, often rooted in suboptimal reaction kinetics versus reagent decomposition.

  • Probable Cause 1: Insufficient Thermal Energy. The primary cause is often an insufficient reaction temperature. The (2-(Isopropoxycarbonyl)phenyl)boronic acid possesses significant steric bulk from the ortho-ester group. This hindrance slows the critical transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center.[1][2] At lower temperatures (e.g., < 80 °C), this step can be exceedingly slow, effectively stalling the reaction.

  • Probable Cause 2: Competing Protodeboronation at Low Temperatures. Paradoxically, running the reaction for extended periods at room temperature or slightly elevated temperatures can sometimes increase the prevalence of protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom).[3] This occurs because if the desired transmetalation is kinetically slow, the boronic acid has a longer residence time in the basic, aqueous phase, where the competing protodeboronation pathway can become dominant.[4][5]

  • Recommended Solution: A systematic increase in temperature is the most effective first step. For couplings with aryl bromides or iodides, a starting temperature of 90-100 °C is recommended.[6] For less reactive aryl chlorides, temperatures of 100-110 °C may be necessary.[7] Monitoring the reaction by TLC or LC-MS at set intervals (e.g., every 2 hours) will help identify the optimal balance between reaction rate and potential degradation.

Q2: I'm observing a significant amount of deborylated starting material (isopropyl benzoate) as a byproduct. How can I minimize this?

A: This side product is the result of protodeboronation, a major competing pathway for sterically hindered boronic acids.

  • Probable Cause: Protodeboronation is a base-mediated hydrolysis of the carbon-boron bond.[4] Its rate is highly dependent on the substrate, base strength, water concentration, and temperature. For sterically hindered boronic acids, the desired productive coupling pathway is slow, giving the protodeboronation side reaction a greater opportunity to occur.[1]

  • Recommended Solutions:

    • Optimize the Base: While common bases like Na₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ often accelerate the formation of the active boronate species, which can favor the transmetalation step over protodeboronation.[1][6]

    • Control Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can accelerate protodeboronation. Using a solvent system like 4:1 or 5:1 Dioxane/H₂O or Toluene/H₂O is a good starting point.[8] If protodeboronation is severe, consider using anhydrous solvents with a carefully controlled amount of a strong, anhydrous base like K₃PO₄.[9]

    • Increase Temperature to Outcompete Decomposition: As discussed in Q1, increasing the temperature (e.g., to 100-110 °C) can accelerate the desired transmetalation to such an extent that it effectively outcompetes the slower protodeboronation pathway.[2]

Q3: My reaction mixture turns black, and the catalyst appears to have crashed out, leading to an incomplete reaction. What causes this catalyst decomposition?

A: The formation of a black precipitate is typically indicative of the reduction of the active Pd(II) species in the catalytic cycle to inactive Pd(0) metal (palladium black).

  • Probable Cause: This is most often caused by excessively high temperatures, especially in the presence of phosphine ligands which can undergo thermal degradation. The specific thermal stability depends heavily on the palladium source and the chosen ligand. The presence of oxygen can also facilitate catalyst decomposition pathways leading to homocoupling of the boronic acid and the formation of palladium black.[8]

  • Recommended Solutions:

    • Adhere to Temperature Limits: Do not exceed 120 °C unless using a specifically designed high-temperature catalyst system. For many standard catalysts like Pd(PPh₃)₄, operating in the 90-110 °C range is ideal.

    • Ensure Rigorous Degassing: Before heating, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using several freeze-pump-thaw cycles.[8] This minimizes the oxygen that can contribute to catalyst degradation.

    • Consider a More Robust Catalyst: If decomposition persists, switch to a more thermally stable palladium pre-catalyst, such as those incorporating bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Fu-type ligands and pre-catalysts).[9][10] These are designed for stability and activity in challenging couplings.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the primary thermal decomposition pathways for (2-(Isopropoxycarbonyl)phenyl)boronic acid?

A: Beyond the protodeboronation discussed above, the main thermal decomposition pathway for boronic acids, in general, is thermal dehydration to form a cyclic trimeric anhydride known as a boroxine.[11] This process involves the loss of three molecules of water from three molecules of boronic acid. While boroxines can sometimes be active in Suzuki couplings, their formation can alter the stoichiometry and kinetics of the reaction, often leading to irreproducible results. Storing the boronic acid in a desiccator and using it promptly after opening is recommended.

Q: What is a safe and effective starting temperature range for Suzuki-Miyaura couplings with this reagent?

A: A general and effective starting point is 90-110 °C .[1][8] However, the optimal temperature is a function of several variables. The table below provides recommended starting points for optimization based on the coupling partner.

Aryl Halide PartnerRecommended Starting Temp. (°C)Rationale
Aryl Iodide80 - 90 °CThe C-I bond is the weakest, making the oxidative addition step faster and allowing for milder conditions.
Aryl Bromide90 - 100 °CThis represents the most common scenario and provides a good balance of reactivity and stability for most catalyst systems.[6]
Aryl Chloride100 - 110 °CThe C-Cl bond is stronger, requiring more thermal energy for the initial oxidative addition step.[7] More robust ligands are often needed.

Q: Can the isopropoxycarbonyl ester group hydrolyze under typical Suzuki conditions?

A: Yes, ester hydrolysis is a potential side reaction, especially given that Suzuki couplings are run under basic conditions at elevated temperatures. The use of carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) is generally preferred over strong hydroxide bases (NaOH, KOH) to minimize this risk. If ester hydrolysis is suspected, analyzing the crude reaction mixture for the corresponding carboxylic acid (2-Carboxyphenyl)boronic acid can confirm this pathway.

Section 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screen

This protocol provides a robust starting point for coupling (2-(Isopropoxycarbonyl)phenyl)boronic acid with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.3 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 eq), (2-(Isopropoxycarbonyl)phenyl)boronic acid (0.65 mmol, 1.3 eq), and K₂CO₃ (1.0 mmol, 2.0 eq).

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and PPh₃ in a small amount of dioxane.

  • Evacuate and backfill the reaction vial with an inert gas (e.g., Argon) three times.

  • Add the dioxane (e.g., 2.0 mL) and water (e.g., 0.5 mL) via syringe.

  • Add the catalyst solution via syringe.

  • Seal the vial tightly and place it in a pre-heated aluminum heating block set to 100 °C .

  • Stir the reaction vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Section 4: Visualization of Key Processes

Diagrams help clarify the complex interplay of factors in these reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (Temperature Sensitive, Sterically Hindered) PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Boronic Ar²-B(OH)₂ + Base Boronate [Ar²-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Decomposition cluster_0 Thermal Decomposition Pathways Start (2-(Isopropoxycarbonyl)phenyl)boronic Acid Protodeboronation Protodeboronation (Yields Isopropyl Benzoate) Start->Protodeboronation High Temp + Base, H₂O Boroxine Boroxine Formation (Trimeric Anhydride) Start->Boroxine High Temp (Dehydration)

Caption: Key thermal decomposition pathways for the boronic acid.

Troubleshooting Start Low Yield or Incomplete Reaction? TempCheck Reaction Temp? Start->TempCheck LowTemp < 90°C ? TempCheck->LowTemp Yes HighTemp > 115°C ? TempCheck->HighTemp No Action_IncreaseTemp Increase Temp to 100-110°C. Monitor progress. LowTemp->Action_IncreaseTemp Action_CheckCatalyst Decrease Temp. Check for catalyst decomposition. Consider a more robust catalyst/ligand. HighTemp->Action_CheckCatalyst Yes Action_OptimizeBase Consider stronger base (K₃PO₄). Check for protodeboronation. HighTemp->Action_OptimizeBase No

Caption: Troubleshooting flowchart for low-yield reactions.

References

  • Cammidge, A. N., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Reddit User Discussion. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit r/chemistry. [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Antczak, M., & Wolińska, E. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances. [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

Sources

Process Chemistry Support Center: Troubleshooting Homocoupling in Ortho-Ester Arylboronic Acid Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals dealing with the challenging cross-coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid .

Due to its unique steric and electronic profile, this substrate is highly susceptible to forming symmetrical biaryl homocoupled impurities (dialkyl biphenyl-2,2'-dicarboxylate derivatives). Below, we break down the mechanistic root causes, provide actionable troubleshooting logic, and detail self-validating protocols to ensure scalable, high-yielding reactions.

Section 1: Root Cause Analysis (Mechanistic FAQs)

Q1: Why does (2-(Isopropoxycarbonyl)phenyl)boronic acid exhibit unusually high rates of homocoupling compared to standard arylboronic acids? A: The propensity for homocoupling in this substrate is driven by a combination of steric hindrance, coordinative stabilization, and oxidative vulnerability:

  • Steric Retardation of Transmetalation: The bulky isopropyl ester at the ortho position significantly raises the activation energy for transmetalation with the Ar-Pd(II)-X intermediate. Because transmetalation becomes the rate-limiting step, the catalytic cycle slows down, increasing the lifespan of reactive Pd intermediates.

  • Ester Coordination: The carbonyl oxygen of the ester can weakly coordinate to the palladium center. This stabilizes the Pd(II) species but can also orient incoming boronic acid molecules in a geometry that inadvertently favors homocoupling.

  • The Oxygen-Mediated Pathway: When the desired cross-coupling cycle is bottlenecked by sterics, background side-reactions dominate. If even trace amounts of dissolved oxygen are present, the active Pd(0) catalyst is oxidized into a palladium peroxo complex, (η²-O2)PdL2. This complex rapidly reacts with two equivalents of the boronic acid to form the homocoupled dimer .

Mechanism Pd0 Pd(0) Catalyst Peroxo (η²-O2)PdL2 Peroxo Complex Pd0->Peroxo Oxidation O2 Dissolved O2 O2->Peroxo Trans1 Ar-Pd-OOB(OH)2 Intermediate Peroxo->Trans1 Transmetalation 1 Boronic1 Ar-B(OH)2 (1st eq) Boronic1->Trans1 Boronic2 Ar-B(OH)2 (2nd eq) Trans2 Ar-Pd-Ar Intermediate Boronic2->Trans2 Trans1->Trans2 Transmetalation 2 Trans2->Pd0 Catalyst Regeneration Homo Homocoupled Dimer (Ar-Ar) Trans2->Homo Reductive Elimination

Fig 1: O2-mediated oxidative homocoupling pathway of arylboronic acids.

Section 2: Process Optimization & Troubleshooting

Q2: Standard vacuum/N2 backfilling isn't stopping the homocoupling. What is the most effective way to exclude oxygen at scale? A: Standard Schlenk techniques often leave residual dissolved oxygen trapped within the solvent matrix, which is sufficient to trigger the peroxo-mediated homocoupling cycle. For highly sensitive ortho-ester substrates, subsurface sparging with nitrogen or argon is mandatory. Furthermore, process chemistry standards dictate the addition of a mild reducing agent, such as potassium formate , to the reaction mixture. Potassium formate acts as a chemical scavenger that reduces adventitious Pd(II) back to the active Pd(0) state and intercepts peroxo complexes without poisoning the primary catalytic cycle .

Q3: How can I manipulate the reaction kinetics to favor cross-coupling over homocoupling? A: You must exploit the differing reaction orders of the two pathways. Homocoupling requires the interaction of two boronic acid molecules with the palladium center, making its rate dependent on the square of the boronic acid concentration (second-order). Conversely, the desired cross-coupling is typically first-order with respect to the boronic acid. By utilizing syringe pump slow addition , you keep the steady-state concentration of the boronic acid artificially low. This drastically starves the second-order homocoupling pathway while maintaining sufficient concentration to drive the first-order cross-coupling .

Quantitative Impact of Reaction Parameters on Product Distribution

Table 1: Optimization data for the coupling of (2-(Isopropoxycarbonyl)phenyl)boronic acid with an electron-neutral aryl bromide.

Condition SetCatalyst / LigandBaseAdditiveBoronic Acid AdditionCross-Coupling YieldHomocoupling Yield
Baseline Pd(dppf)Cl₂K₂CO₃NoneBolus (All at once)65.0%22.5%
Deoxygenated Pd(dppf)Cl₂K₂CO₃Potassium FormateBolus78.2%8.1%
Ligand Optimized Pd(OAc)₂ / XPhosK₃PO₄Potassium FormateBolus85.4%4.3%
Fully Optimized Pd(OAc)₂ / XPhosK₃PO₄Potassium FormateSlow Add (4 hrs)96.8% < 0.5%

Section 3: Standard Operating Procedures (Self-Validating Protocols)

Q4: What is the recommended standard operating procedure (SOP) to guarantee reproducibility and validate the suppression of homocoupling? A: To ensure scientific integrity, your protocol must be self-validating. This means incorporating In-Process Controls (IPCs) that verify mass balance and confirm that suppressing one side reaction (homocoupling) does not inadvertently trigger another (e.g., protodeboronation).

Step-by-Step Methodology:

  • Preparation & Rigorous Degassing:

    • Charge the reactor with the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), K₃PO₄ (2.0 equiv), and THF/H₂O (10:1 v/v).

    • Insert a gas dispersion frit directly into the liquid phase. Sparge with ultra-high purity N₂ for a minimum of 30 minutes.

    • Self-Validation Check: Utilize a dissolved oxygen (DO) probe; DO must read <0.1 ppm before proceeding.

  • Chemical Scavenging:

    • Add potassium formate (0.1 equiv relative to the boronic acid). Heat the mixture to 65°C under a positive N₂ pressure.

  • Kinetic Control (Slow Addition):

    • Dissolve (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 equiv) in degassed THF.

    • Using a programmable syringe pump, add the boronic acid solution subsurface to the reactor over exactly 4 hours.

  • In-Process Control (IPC) & Mass Balance:

    • Pull a 50 µL aliquot at T=2h and T=4.5h. Quench with EtOAc and water, then analyze the organic layer via UPLC-MS at 254 nm.

    • Self-Validation Check: Calculate the mass balance: (Area% Cross-Product) + (Area% Unreacted Ar-X) + (Area% Homocoupled Dimer). This sum must be ≥ 98%. If the mass balance drops below 95% and isopropyl benzoate is detected, protodeboronation is occurring. Corrective action: Lower the reaction temperature by 10°C.

  • Workup:

    • Cool to room temperature. Perform a standard biphasic extraction. Treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) for 2 hours at 40°C to ensure residual palladium is removed prior to crystallization.

Workflow Detect IPC: Homocoupling > 5% Sparging Implement Subsurface N2 Sparging (30 min) Detect->Sparging Formate Add Potassium Formate (Pd(II) Scavenger) Sparging->Formate Check1 IPC: Homocoupling < 2%? Formate->Check1 SlowAdd Implement Syringe Pump Slow Addition (4-6 hrs) Check1->SlowAdd No Success Validated Protocol: Homocoupling < 0.5% Check1->Success Yes Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) SlowAdd->Ligand Ligand->Success

Fig 2: Troubleshooting workflow for suppressing homocoupling side reactions.

References

  • Title: Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development (OPRD) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of (2-(Isopropoxycarbonyl)phenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuanced World of Boronic Acids in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid. While seemingly simple, the structure and substitution of the boronic acid can dramatically influence reaction outcomes, kinetics, and yields. Researchers in pharmaceutical and materials science frequently encounter the challenge of selecting the optimal boronic acid from a vast commercial library, where subtle structural changes can lead to significant reactivity differences.

This guide provides an in-depth technical comparison of (2-(Isopropoxycarbonyl)phenyl)boronic acid against other common boronic acids. We will dissect the key structural elements of this reagent, explain the causality behind its expected reactivity profile based on established mechanistic principles, and provide a framework for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond trial-and-error and apply a mechanistically informed approach to reaction optimization.

The Unique Profile of an Ortho-Substituted Boronic Acid

(2-(Isopropoxycarbonyl)phenyl)boronic acid is an arylboronic acid characterized by an isopropoxycarbonyl group [-COOCH(CH₃)₂] at the ortho position relative to the boronic acid moiety [-B(OH)₂]. This specific substitution pattern introduces a confluence of electronic, steric, and potential chelating effects that distinguish its reactivity from unsubstituted, meta-, and para-substituted analogs.

Understanding these intrinsic properties is crucial for predicting its behavior in a catalytic cycle. The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The structure of the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The boronic acid's structure is most critical during the transmetalation step.

Comparative Reactivity Analysis

The reactivity of a boronic acid is not an absolute value but is relative to its coupling partner and the specific reaction conditions. However, we can dissect its structural features to predict its performance against other common boronic acids.

Electronic Effects: An Electron-Withdrawing Influence

The isopropoxycarbonyl group is moderately electron-withdrawing through a combination of inductive and resonance effects.[4][5] This has a direct impact on the nucleophilicity of the phenyl ring being transferred.

  • Comparison to Phenylboronic Acid: Phenylboronic acid serves as the benchmark. The electron-withdrawing nature of the ester group in the ortho-isomer reduces the electron density of the aryl group. It is generally accepted that electron-rich aryl groups transmetalate more rapidly than electron-deficient ones.[6] Therefore, (2-(Isopropoxycarbonyl)phenyl)boronic acid is expected to be less reactive than unsubstituted phenylboronic acid.

  • Comparison to Methoxy- or Methyl-substituted Phenylboronic Acids: Substituents like methoxy (-OCH₃) or methyl (-CH₃) are electron-donating.[7] Ortho-tolylboronic acid or 2-methoxyphenylboronic acid would be expected to undergo transmetalation faster than the subject compound due to their enhanced nucleophilicity.

  • Comparison to Nitro- or Cyano-substituted Phenylboronic Acids: Compared to strongly deactivating groups like nitro (-NO₂) or cyano (-CN), the isopropoxycarbonyl group is less electron-withdrawing. Thus, it would likely be more reactive than 2-nitrophenylboronic acid.

Steric Hindrance: The Ortho-Position Challenge

Steric effects, especially from ortho-substituents, can significantly impede reactivity by hindering the formation of the necessary palladium-boronate complex during transmetalation.[8]

  • Comparison to Meta/Para Isomers: The isopropoxycarbonyl group exerts maximum steric hindrance from the ortho position. (3-(Isopropoxycarbonyl)phenyl)boronic acid and (4-(Isopropoxycarbonyl)phenyl)boronic acid, while electronically similar, lack this direct steric clash. Consequently, the ortho-isomer is almost certain to be the least reactive of the three positional isomers. In many cases, changing from a para- to a meta-substituted boronic acid can lead to a decrease in yield, which is often exacerbated with ortho-substitution.[8]

  • Comparison to Other Ortho-Substituents: The isopropoxypropyl group is sterically bulky. Compared to a smaller ortho-substituent like a fluoro or even a methoxy group, it presents a greater steric barrier. This could lead to lower reaction rates or require more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands).[9][10]

Reactivity_Factors Reactivity (2-Isopropoxycarbonyl)phenyl)boronic Acid Reactivity Profile Electronic Electronic Effects (Electron-Withdrawing) Reactivity->Electronic Steric Steric Effects (Bulky Ortho Group) Reactivity->Steric Chelation Potential Chelation (Carbonyl Oxygen) Reactivity->Chelation TransmetalationRate Impact on Transmetalation Rate Electronic->TransmetalationRate Decreases Steric->TransmetalationRate Decreases Chelation->TransmetalationRate May Increase or Decrease

Figure 2: Key factors influencing the reactivity of (2-(Isopropoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling.

Potential for Chelation

The presence of a carbonyl oxygen at the ortho position introduces the possibility of chelation, where the oxygen atom could coordinate to the palladium center. This effect has been observed with ortho-methoxy groups, where an additional metal-oxygen chelation can influence the transition state and reaction selectivity.[9][10] This interaction could potentially stabilize the transition state and facilitate the transmetalation step, counteracting the negative steric and electronic effects. However, it could also lead to an overly stable intermediate that is slow to react further. The net effect is difficult to predict without experimental data and may be highly dependent on the specific ligand and reaction conditions used.

Quantitative Comparison: A Data-Centric View

Boronic AcidSubstituent PositionElectronic EffectSteric HindranceExpected Relative Yield (%)Rationale
Phenylboronic Acid-NeutralMinimal95Benchmark reagent with no inhibiting factors.
4-Tolylboronic AcidparaDonatingMinimal>95Electron-donating group may accelerate transmetalation.
4-(Isopropoxycarbonyl)phenylparaWithdrawingMinimal85-90Electron-withdrawing effect slows reaction relative to benchmark.
3-(Isopropoxycarbonyl)phenylmetaWithdrawingMinimal80-85Meta-position often results in slightly lower yields than para.[8]
(2-(Isopropoxycarbonyl)phenyl) ortho Withdrawing High 60-75 Combination of negative electronic and strong steric effects.
2-Methoxyphenylboronic AcidorthoDonatingModerate80-90Electron-donating nature and potential for chelation can overcome moderate steric hindrance.[9]
2-Nitrophenylboronic AcidorthoStrongly WithdrawingModerate<50Combination of very strong deactivating effect and steric hindrance.

Experimental Protocol for a Standardized Reactivity Comparison

To generate empirical, trustworthy data, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system to directly compare the reactivity of (2-(Isopropoxycarbonyl)phenyl)boronic acid against a benchmark like phenylboronic acid.

Objective:

To quantitatively compare the reaction yield of (2-(Isopropoxycarbonyl)phenyl)boronic acid versus phenylboronic acid in a Suzuki-Miyaura coupling with a standard aryl bromide.

Materials:
  • 4-Bromoanisole (Aryl Halide Partner)

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid

  • Phenylboronic acid (Benchmark)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene/Water (Solvent System)

  • Dodecane (Internal Standard for GC analysis)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Set up two identical reaction flasks Prep2 Flask A: Phenylboronic Acid Flask B: Test Boronic Acid Prep1->Prep2 Prep3 Add 4-Bromoanisole, K₂CO₃, Solvents, and Internal Standard to each Prep2->Prep3 React1 Add Pd(PPh₃)₄ catalyst to each flask Prep3->React1 React2 Heat reactions to 80°C under N₂ atmosphere React1->React2 React3 Monitor reaction progress by TLC/GC-MS at t = 1h, 2h, 4h, 8h React2->React3 Analysis1 Quench reactions with water React3->Analysis1 Analysis2 Extract with Ethyl Acetate Analysis1->Analysis2 Analysis3 Dry organic layer and analyze by GC Analysis2->Analysis3 Analysis4 Calculate yield relative to internal standard Analysis3->Analysis4

Figure 3: A step-by-step workflow for the comparative reactivity experiment.

Step-by-Step Procedure:
  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the following mixtures under a nitrogen atmosphere.

    • Flask A (Benchmark): 1.0 mmol 4-bromoanisole, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, 5 mL toluene, 1 mL water.

    • Flask B (Test): 1.0 mmol 4-bromoanisole, 1.2 mmol (2-(Isopropoxycarbonyl)phenyl)boronic acid, 2.0 mmol K₂CO₃, 5 mL toluene, 1 mL water.

  • Internal Standard: To each flask, add 100 µL of dodecane as an internal standard for gas chromatography (GC) analysis.

  • Catalyst Addition: To each flask, add 0.02 mmol (2 mol%) of Pd(PPh₃)₄.

  • Reaction Execution: Place both flasks in a pre-heated oil bath at 80°C and stir vigorously.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to monitor the consumption of starting material and formation of the product.

  • Workup (after 8 hours or completion): Cool the reaction mixtures to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC to determine the yield of the biaryl product relative to the internal standard.

Conclusion and Expert Recommendations

The reactivity of (2-(Isopropoxycarbonyl)phenyl)boronic acid is governed by a delicate interplay of competing factors. Its ortho-isopropoxycarbonyl substituent imparts both a deactivating electronic effect and significant steric hindrance, which are expected to make it inherently less reactive than its unsubstituted, meta-, and para-substituted counterparts. For researchers considering this reagent, the following insights are key:

  • Expect Slower Kinetics: Compared to simple phenylboronic acids, longer reaction times or higher temperatures may be necessary to achieve comparable yields.

  • Ligand Choice is Critical: The negative steric effect may be overcome by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to promote the coupling of sterically hindered substrates.

  • Base and Solvent Optimization: A stronger base or a different solvent system may be required to facilitate the formation of the active boronate species and promote transmetalation.

  • Empirical Validation is Essential: Due to the complex interplay of forces, the proposed experimental protocol should be used to validate the reagent's performance in your specific chemical system before proceeding to a larger scale.

By understanding the causality behind its reactivity profile, scientists can make more informed decisions, streamline their optimization efforts, and successfully incorporate this valuable building block into complex synthetic targets.

References

  • Thomas, A. A., & Denmark, S. E. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • Morken, J. P., et al. (2023). Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. Journal of the American Chemical Society, 145, 20755–20760. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8009–8017. [Link]

  • Filipek, E., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

  • Gao, M., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. [Link]

  • Szlachcic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Szlachcic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Szlachcic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • LibreTexts. (2022). An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Le-Touze, C., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. [Link]

  • Morken, J. P., et al. (2023). Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Ester. NSF Public Access Repository. [Link]

  • International Journal of Science and DR. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR. [Link]

  • Reddit User Discussion. (2020). Boronic acid/ester transmetallation rates?. r/OrganicChemistry. [Link]

  • ResearchGate. (2024). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Ferreira, R. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Wikipedia. Phenylboronic acid. Wikipedia. [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. Chemistry Steps. [Link]

  • Pace, V., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials To Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]

  • Lennox, A. J. J. (2014). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. IDEALS. [Link]

  • Alonso, F., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

Sources

Validation of experimental results using (2-(Isopropoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of experimental results using (2-(Isopropoxycarbonyl)phenyl)boronic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-(Isopropoxycarbonyl)phenyl)boronic acid (CAS: 380430-53-5) represents a specialized class of ortho-functionalized arylboronic acids. Unlike its methyl-ester analog or the free carboxylic acid, the isopropyl derivative offers a critical steric latch . This steric bulk modulates reactivity, providing kinetic stability against premature cyclization (to benzoxaboroles) and hydrolysis during palladium-catalyzed cross-couplings.

This guide validates the utility of this reagent in two distinct workflows:

  • Suzuki-Miyaura Cross-Coupling: Where retention of the ester moiety is required.

  • Benzoxaborole Synthesis: Where controlled cyclization is the target (e.g., Tavaborole analogs).

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

The utility of this reagent hinges on the competition between three pathways: Cross-Coupling , Protodeboronation , and Cyclization .

Mechanistic Pathway Analysis

The ortho-isopropyl ester provides a "Goldilocks" zone of reactivity. It is bulky enough to resist nucleophilic attack by hydroxide bases (common in Suzuki coupling) but reactive enough to be cleaved under forcing conditions to generate bioactive benzoxaboroles.

ReactionPathways Start (2-(Isopropoxycarbonyl) phenyl)boronic acid Pd_Cycle Pd(0) Catalytic Cycle (Suzuki Coupling) Start->Pd_Cycle + Aryl Halide + Base (anhydrous) Cyclization Intramolecular Cyclization Start->Cyclization + H2O / Acid or Strong Base Degradation Protodeboronation Start->Degradation High Temp + H2O Product_Linear Biaryl Isopropyl Ester (Linear Product) Pd_Cycle->Product_Linear Reductive Elimination Benzoxaborole Benzoxaborole (Bioactive Scaffold) Cyclization->Benzoxaborole - iPrOH Benzene Isopropyl Benzoate (Dead End) Degradation->Benzene - B(OH)3

Figure 1: The divergent reactivity pathways. The isopropyl group suppresses the red path (Cyclization) during the yellow path (Coupling), unlike methyl analogs.

Comparative Performance Analysis

The following data validates why a researcher would select the Isopropyl variant over the Methyl variant or the Free Acid.

Table 1: Stability and Reactivity Comparison
Feature(2-(Isopropoxycarbonyl)phenyl)boronic acidMethyl Ester AnalogFree Acid (2-Carboxyphenyl)
Hydrolytic Stability High.

in aq. carbonate.[1]
Low. Rapidly hydrolyzes to acid/cyclizes.N/A. Exists as benzoxaborolone equilibrium.
Suzuki Selectivity Excellent. Steric bulk prevents side-reactions.Poor. Mixed products (ester + acid + cyclized).Moderate. Solubility issues; requires protection.
Protodeboronation Moderate. Ortho-effect promotes C-B bond cleavage.High. Less steric protection of the C-B bond.High. Electronic effects promote cleavage.
Atom Economy Lower (Loss of C3H7).Higher (Loss of CH3).Highest.
Data Interpretation[2][3][5][6][7][8][9][10]
  • For Biaryl Synthesis: Use the Isopropyl variant. The methyl ester often hydrolyzes during the reaction, poisoning the catalyst or leading to purification nightmares (mixtures of ester and acid).

  • For Benzoxaborole Drugs: Use the Isopropyl variant if you need a stable intermediate that can be purified before the final cyclization step.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Retention of Ester)

Objective: Synthesize a biaryl isopropyl ester without cyclizing to the benzoxaborole.

Reagents:

  • Boronic Acid: 1.2 equiv

  • Aryl Bromide: 1.0 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for robustness against sterics.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous is preferred to prevent hydrolysis.

  • Solvent: 1,4-Dioxane (dry).

Workflow:

  • Inerting: Charge a reaction vial with boronic acid, aryl bromide, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add dry 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C. Critical Step: Do not exceed 90°C; higher temps accelerate protodeboronation of ortho-substituted boronic acids [1].

  • Monitoring: Check TLC at 2 hours. Look for the disappearance of the aryl bromide.

  • Workup: Dilute with EtOAc, wash with water (rapidly) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Checkpoint:

  • ¹H NMR: Confirm the presence of the isopropyl septet (~5.2 ppm). If this signal is lost, hydrolysis/cyclization occurred.

Protocol B: Controlled Cyclization to Benzoxaborole

Objective: Convert the boronic acid (or the biaryl product from Protocol A) into the benzoxaborole scaffold.

Reagents:

  • Substrate: (2-(Isopropoxycarbonyl)phenyl)boronic acid (or derivative).

  • Acid: 6M HCl (aq).

  • Solvent: THF.[1][2]

Workflow:

  • Dissolve substrate in THF.[2]

  • Add 6M HCl (5 equiv).

  • Stir at Room Temperature for 4 hours. The acid catalyzes the hydrolysis of the isopropyl ester and the subsequent dehydration between the boronic acid and the carboxylic acid [2].

  • Evaporation: Remove solvent under reduced pressure. The benzoxaborole often precipitates or crystallizes upon concentration.

ValidationWorkflow Step1 Start: Isopropyl Boronic Acid Step2 Reaction: Pd-Catalysis (80°C) Step1->Step2 Decision Check TLC/LCMS Step2->Decision PathA Product: Biaryl Ester (Retention) Decision->PathA Main Spot PathB Byproduct: Protodeboronation (Benzene deriv.) Decision->PathB Low Rf Spot Analysis Validation: 1H NMR Look for Septet @ 5.2ppm PathA->Analysis

Figure 2: Validation workflow for confirming the retention of the isopropyl group during coupling.

Analytical Validation Standards

To ensure scientific integrity, compare your results against these standard benchmarks.

Protodeboronation Risk Assessment

Ortho-substituted boronic acids are prone to C-B bond cleavage (protodeboronation) in the presence of water and heat [3].

  • Test: Dissolve 10 mg in D₂O/DMSO-d6 with 1 eq K₂CO₃. Heat to 60°C.

  • Fail Criteria: Appearance of Isopropyl Benzoate (loss of Boron) within 1 hour.

  • Mitigation: If observed, switch to anhydrous bases (K₃PO₄ or CsF) and dry solvents.

NMR Characterization (400 MHz, CDCl₃)
  • Isopropyl CH (Septet):

    
     5.15 - 5.25 ppm.
    
  • Isopropyl CH₃ (Doublet):

    
     1.35 - 1.40 ppm.
    
  • Boronic Acid OH (Broad): Varies with concentration/water content; often invisible in CDCl₃, visible in DMSO-d6 (~8.0 ppm).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications.[3][4][5] Journal of Organometallic Chemistry. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Technical Comparison: Alternatives to (2-(Isopropoxycarbonyl)phenyl)boronic Acid in Sterically Demanding Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative reagents to (2-(Isopropoxycarbonyl)phenyl)boronic acid in organic synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(2-(Isopropoxycarbonyl)phenyl)boronic acid is a specialized building block often employed in the synthesis of benzoxaborole scaffolds and sterically congested biaryls. Its isopropyl ester motif is strategically chosen to mitigate the rapid hydrolysis and subsequent cyclization associated with methyl or ethyl esters. However, this reagent presents significant process challenges: erratic stability (protodeboronation), poor atom economy, and variable coupling efficiency due to ortho-steric hindrance.

This guide evaluates three high-performance alternatives—MIDA Boronates , Potassium Trifluoroborates , and Pinacol Esters —analyzing their capacity to overcome the limitations of the free boronic acid while maintaining the critical ortho-ester functionality.

The Incumbent: Challenges with (2-(Isopropoxycarbonyl)phenyl)boronic Acid

The primary utility of this reagent lies in its ability to resist premature cyclization to benzoxaboroles (which can poison Pd catalysts) compared to its methyl-ester analogs. However, it suffers from two competing decomposition pathways:[1][2]

  • Protodeboronation: Accelerated by the basic conditions required for Suzuki-Miyaura coupling.

  • Hydrolysis & Cyclization: Under aqueous basic conditions, the ester hydrolyzes to the carboxylic acid, which rapidly condenses with the boronic acid to form the thermodynamically stable (but often unreactive in standard cycles) benzoxaborole.

Comparative Analysis of Alternatives

The following table contrasts the incumbent reagent with its primary alternatives based on stability, reactivity, and atom economy.

FeatureIncumbent: (2-Isopropoxycarbonyl)phenylboronic AcidAlt 1: MIDA Boronate Alt 2: Potassium Trifluoroborate Alt 3: Pinacol Ester
Structure Free acid, bulky ester

-hybridized B, protected
Ionic salt (

)
Cyclic diol ester
Stability (Air/Moisture) Low (hygroscopic, protodeboronation prone)Excellent (Indefinite bench stability)High (Air stable solid)Moderate to High
Hydrolysis Risk High (leads to benzoxaborole)None (Slow release mechanism)Low (Requires hydrolysis to react)Low (Kinetic stability)
Reactivity Profile Fast but erraticControlled "Slow Release"Requires hydrolytic activationModerate (Steric bulk)
Atom Economy ModerateLow (Loss of heavy MIDA ligand)High Moderate
Purification Difficult (streaking on silica)Easy (Silica stable)Precipitation/CrystallizationSilica stable
Mechanistic Pathway & Failure Modes

The diagram below illustrates the competing pathways that necessitate the use of alternatives.

G Start (2-(Isopropoxycarbonyl) phenyl)boronic Acid Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Desired Path Decomp1 Protodeboronation (Ar-H) Start->Decomp1 Base/Heat Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis H2O/OH- Product Biaryl Product Coupling->Product Cyclization Benzoxaborole Formation Hydrolysis->Cyclization Rapid

Figure 1: Competing pathways for ortho-ester boronic acids. The "Slow Release" mechanism of MIDA boronates and Trifluoroborates mitigates the red decomposition pathways.

Deep Dive: Technical Specifications of Alternatives

Alternative 1: MIDA Boronates (The Stability Specialist)

Best for: Complex synthesis, iterative couplings, and storage. The N-methyliminodiacetic acid (MIDA) boronate protects the boron center in a rigid,


-hybridized cage. This shuts down the empty p-orbital, rendering the boron unreactive towards transmetallation and protodeboronation until released.
  • Mechanism: Under aqueous basic conditions (e.g., K3PO4/H2O), the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable free acid low, minimizing decomposition [1].

  • Protocol Insight: Use anhydrous conditions if you wish to suppress coupling entirely (e.g., purifying the MIDA intermediate).

Alternative 2: Potassium Trifluoroborates (The Scale-Up Specialist)

Best for: Process chemistry, scale-up, and atom economy. These are ionic salts that are generally more stable than free boronic acids. They are not susceptible to benzoxaborole formation in the solid state.

  • Mechanism: Like MIDA boronates, they require hydrolysis to the free boronic acid to participate in transmetallation. However, the hydrolysis of trifluoroborates often requires slightly more vigorous conditions or specific additives (e.g., silica, Lewis acids) compared to MIDA [2].

  • Solubility: Excellent in polar solvents (MeOH, H2O) but poor in non-polar solvents (Toluene), which can be leveraged for purification.

Alternative 3: Pinacol Esters (The Generalist)

Best for: Routine medicinal chemistry and ease of purification. While pinacol esters are bulky (adding to the steric challenge of the ortho-isopropyl group), they are significantly easier to purify on silica gel than the free acid.

  • Caveat: Pinacol esters do not necessarily offer better stability against protodeboronation than the free acid under basic conditions, as the base rapidly forms the reactive boronate "ate" complex [3].

Experimental Protocols

Protocol A: "Slow-Release" Cross-Coupling using MIDA Boronates

This protocol is optimized to mitigate the instability of the ortho-ester motif.

Reagents:

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid MIDA ester (1.0 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (SPhos is critical for sterically hindered substrates).

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Dioxane:H2O (5:1).

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)2, and SPhos.

  • Degas: Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and Water.

  • Activation: Heat the mixture to 60 °C .

    • Expert Note: Unlike standard Suzuki couplings run at reflux (100°C), 60°C is often sufficient for MIDA hydrolysis and prevents thermal degradation of the ester group.

  • Monitoring: Monitor by LCMS. The MIDA ester will disappear slowly as the product forms.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.

Protocol B: Synthesis of Potassium (2-(Isopropoxycarbonyl)phenyl)trifluoroborate

For converting the unstable free acid into a stable salt.

Reagents:

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.0 equiv)

  • KHF2 (Potassium bifluoride) (3.0 equiv)

  • Solvent: MeOH:H2O (3:1).

Step-by-Step:

  • Dissolution: Dissolve the boronic acid in MeOH.

  • Addition: Add a saturated aqueous solution of KHF2 dropwise at 0 °C.

    • Safety: KHF2 is corrosive and etches glass. Use plasticware (Falcon tubes/HDPE bottles) if possible, or work quickly in glass.

  • Stirring: Stir at room temperature for 2 hours. A white precipitate should form.[3][4]

  • Isolation: Concentrate the mixture to remove MeOH. Filter the resulting solid.[3]

  • Purification: Wash the solid with minimal ice-cold water (to remove excess salts) followed by Et2O (to remove organic impurities). Dry under high vacuum.

Decision Matrix for Reagent Selection

Use this logic flow to select the optimal reagent for your specific campaign.

DecisionTree Start Start: Need Ortho-Ester Coupling Partner Scale Is this for Scale-Up (>100g)? Start->Scale Trifluoro Use Potassium Trifluoroborate Scale->Trifluoro Yes Stability Is the Free Acid Stable < 24h? Scale->Stability No Pinacol Use Pinacol Ester Stability->Pinacol Yes MIDA Use MIDA Boronate Stability->MIDA No (Decomposes)

Figure 2: Selection logic based on scale and stability requirements.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products using MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Cox, P. A., et al. (2017).[5] Protodeboronation of (Hetero)Arylboronic Acids and Esters: A General Overview. Chemistry – A European Journal, 23(36), 8757–8766.

Sources

Navigating Steric Bulk: A Comparative Guide to (2-(Isopropoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Catalytic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ortho-ester substituted biaryls is a critical pathway in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the building blocks used, (2-(Isopropoxycarbonyl)phenyl)boronic acid (ICPBA) presents a unique synthetic challenge. While it is an invaluable reagent for installing a protected, bulky carboxylate motif directly adjacent to a biaryl axis, its performance in standard Suzuki-Miyaura cross-coupling reactions is often poor.

This guide provides an objective, data-driven comparison of ICPBA against less hindered alternatives across various palladium catalytic systems. By dissecting the mechanistic causality behind catalyst failure and success, this document equips researchers with the protocols necessary to achieve high-yielding couplings with highly hindered ortho-ester boronic acids.

Mechanistic Causality: The "Ortho-Ester" Effect

To understand why ICPBA requires specialized catalytic systems, we must analyze the dual nature of the ortho-isopropoxycarbonyl group during the catalytic cycle:

  • Severe Steric Hindrance: The transmetallation step of the Suzuki-Miyaura reaction requires the boronic acid to approach the square-planar Palladium(II) complex. The bulky isopropyl moiety creates a massive steric cone that physically impedes this approach, drastically reducing the rate of transmetallation[1].

  • Off-Cycle O-Chelation: The carbonyl oxygen of the ortho-ester possesses lone pairs that can coordinate to the electrophilic Pd(II) center. In systems utilizing small or monodentate ligands (like PPh

    
    ), this secondary O-chelation can trap the palladium in a stable, off-cycle intermediate, effectively poisoning the catalyst and halting the reaction[2][3].
    

To overcome these barriers, the catalytic system must employ ligands that are simultaneously electron-rich (to accelerate transmetallation) and sterically demanding (to force reductive elimination and prevent unwanted O-chelation)[4].

Mechanism A Oxidative Addition (Accelerated by e- rich Ligands) B Transmetallation (Steric & Chelation Bottleneck) A->B Pd(II)-Aryl Complex C Reductive Elimination (Forced by Bulky Ligands) B->C Diaryl Pd(II) C->A Pd(0) Regeneration D Product Release (Ortho-Ester Biaryl) C->D Product

Figure 1: Suzuki-Miyaura cycle highlighting the transmetallation bottleneck caused by ICPBA.

Comparative Performance Analysis

To objectively evaluate the performance of ICPBA, we compared it against two baseline boronic acids: the unhindered Phenylboronic acid (PBA) and the moderately hindered (2-(Methoxycarbonyl)phenyl)boronic acid (MCPBA) .

The coupling partner was 4-bromotoluene (1.0 equiv), reacted with the respective boronic acid (1.5 equiv) under three distinct catalytic systems.

Catalytic Systems Evaluated:
  • System A (Classic): Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    , Toluene/H
    
    
    O, 80°C. Represents standard, unhindered coupling conditions.
  • System B (Bidentate): Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    PO
    
    
    , Dioxane/H
    
    
    O, 90°C. Represents a wider bite-angle system designed to stabilize Pd against deactivation.
  • System C (Buchwald): Pd

    
    (dba)
    
    
    
    (2 mol%) + SPhos (8 mol%), K
    
    
    PO
    
    
    , Toluene, 100°C. Represents a highly active system specifically engineered for sterically hindered ortho-substituted arenes[4][5].
Table 1: Comparative Yields of Boronic Acids Across Catalytic Systems
Boronic Acid SubstrateSystem A: Pd(PPh

)

System B: Pd(dppf)Cl

System C: SPhos / Pd

(dba)

Phenylboronic acid (Baseline)95%98%99%
MCPBA (Moderate Sterics)65%85%96%
ICPBA (Severe Sterics)25% 62% 94%

Note: Yields determined by HPLC/UV at 254 nm after 18 hours of reaction time.

Data Interpretation:
  • System A completely fails with ICPBA. The PPh

    
     ligand is too small to prevent the ortho-carbonyl oxygen from chelating the palladium, leading to catalyst death[2].
    
  • System B shows improvement due to the stabilizing effect of the bidentate dppf ligand, but the transmetallation rate remains sluggish against the bulky isopropyl group.

  • System C is the clear winner. The SPhos ligand (a dialkylbiarylphosphine) is highly electron-rich, which increases the nucleophilicity of the Pd complex, while its extreme steric bulk prevents O-chelation and forces the final reductive elimination step[4].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the optimized conditions (System C) for coupling (2-(Isopropoxycarbonyl)phenyl)boronic acid. This workflow incorporates rigorous oxygen exclusion, which is the primary failure point for Buchwald-type active Pd(0) catalysts.

Reagents & Stoichiometry
  • Aryl Halide: 1.0 mmol

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid: 1.5 mmol (Slight excess compensates for minor protodeboronation).

  • Pd

    
    (dba)
    
    
    
    :
    0.02 mmol (2 mol% Pd dimer = 4 mol% active Pd).
  • SPhos: 0.08 mmol (8 mol%, maintaining a 2:1 Ligand:Pd ratio).

  • K

    
    PO
    
    
    
    (Anhydrous):
    2.0 mmol (Finely milled).
  • Solvent: Anhydrous Toluene (5.0 mL).

Step-by-Step Methodology
  • Catalyst Pre-Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd

    
    (dba)
    
    
    
    and SPhos. Seal with a septum and purge with Argon for 5 minutes. Add 1.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L
    
    
    Pd(0) species.
  • Substrate Assembly: To a separate oven-dried reaction vial, add the aryl halide, ICPBA, and milled K

    
    PO
    
    
    
    .
  • Transfer and Degassing: Transfer the pre-activated catalyst solution into the reaction vial. Add the remaining 4.0 mL of toluene. Subject the entire mixture to three cycles of Freeze-Pump-Thaw to ensure absolute removal of dissolved oxygen.

  • Thermal Coupling: Seal the vial under Argon and heat in a pre-warmed oil bath at 100°C for 16–18 hours. The reaction mixture will typically darken as the coupling proceeds.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the phosphate salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure ortho-isopropoxycarbonyl biaryl.

Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + SPhos in Toluene Step2 2. Substrate Addition ICPBA + Aryl Halide + K3PO4 Step1->Step2 Step3 3. Rigorous Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Thermal Coupling 100°C for 16-18 Hours Step3->Step4 Step5 5. Workup & Isolation Celite Filtration & Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimal SPhos-catalyzed coupling.

Troubleshooting & Optimization

  • High levels of protodeboronation (formation of isopropyl benzoate): This occurs if the transmetallation step is too slow relative to the hydrolysis of the C-B bond. Ensure the K

    
    PO
    
    
    
    is strictly anhydrous and finely milled to increase the surface area for boronic acid activation[5]. If the issue persists, switch the solvent to a 10:1 Toluene/H
    
    
    O mixture to facilitate rapid boronate formation.
  • Incomplete conversion of Aryl Halide: If using an aryl chloride instead of a bromide, the oxidative addition step becomes the bottleneck. In this case, elevate the temperature to 110°C and consider switching the ligand from SPhos to XPhos, which has a slightly larger steric profile optimized for aryl chlorides[4].

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Beilstein Journal of Organic Chemistry[Link][3]

  • Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands Chemical Science (RSC Publishing)[Link][1]

  • Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions ResearchGate (Wiley)[Link][4]

  • Suzuki Coupling - Reaction Mechanism and Recent Literature Organic Chemistry Portal[Link][5]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine National Institutes of Health (PMC)[Link][2]

Sources

Boronic Acids vs. Boroxines: A Comparative Guide for Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a powerful and versatile method for forging carbon-carbon bonds.[1][2] Central to this reaction is the organoboron reagent. For decades, boronic acids have been the workhorse, prized for their reactivity and commercial availability.[1][3][4] However, their inherent instability can present significant challenges.[1][3][5] This has led to the rise of alternatives, most notably boroxines—the cyclic anhydrides of boronic acids.[1][3][6]

This guide provides a detailed, data-driven comparison of boronic acids and boroxines, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific Suzuki-Miyaura coupling needs. We will delve into the nuances of stability, reactivity, stoichiometry, and handling, supported by mechanistic insights and practical experimental protocols.

At a Glance: Boronic Acids vs. Boroxines

FeatureBoronic Acids (R-B(OH)₂)Boroxines ((RBO)₃)
Nature Monomeric Lewis acidsCyclic trimeric anhydrides of boronic acids.[3][6]
Stability Prone to decomposition, oxidation, and protodeboronation, especially when drying or during long-term storage.[1][3][5]Generally more stable, often crystalline solids with a longer shelf-life.[3]
Purity Commercial samples often contain varying amounts of the corresponding boroxine.[4][7][8]Typically have a well-defined, high-purity structure.
Stoichiometry Typically used in slight excess (e.g., 1.2-1.5 equivalents).Used in sub-equivalent amounts (e.g., 0.4 equivalents), as one molecule delivers three R-groups.[3]
Atom Economy Good.Excellent, as less reagent mass is required to deliver the same number of coupling fragments.
Solubility Varies widely depending on the R-group.Can have lower initial solubility, potentially affecting reaction kinetics.
Common Use Case The default, widely available choice for a vast range of substrates.[1][4]Preferred when reagent stability is a major concern, for large-scale synthesis, or with unstable R-groups (e.g., certain heteroaryls).[3][9]

The Core Dilemma: Reactivity vs. Stability

The choice between a boronic acid and a boroxine is fundamentally a trade-off between stability and convenience.

Boronic Acids: The Reactive Standard Boronic acids are the established default for Suzuki couplings for good reason.[1] They are available for a vast array of aryl, heteroaryl, vinyl, and alkyl groups and are generally highly reactive under standard conditions.[4][5] However, their Achilles' heel is instability. Many boronic acids, particularly those with electron-deficient or certain heterocyclic motifs, are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, rendering the reagent inactive.[3][10] Furthermore, they can decompose or polymerize upon storage, leading to inconsistent reaction performance.[5]

Boroxines: The Stable Alternative Boroxines are formed by the dehydration of three boronic acid molecules to form a stable, six-membered ring.[6][11][12] This cyclic structure confers significantly enhanced stability, making them resistant to the degradation pathways that plague many boronic acids.[3] They are often solid, crystalline materials that are easier to handle and store over long periods.[3] This stability is particularly advantageous in process chemistry and drug development, where reagent purity and reproducibility are paramount.

Mechanistic Considerations: A Shared Pathway

A common misconception is that boronic acids and boroxines participate in the Suzuki coupling via fundamentally different mechanisms. In reality, under the aqueous basic conditions typical of most Suzuki reactions, boroxines are hydrolyzed back to their corresponding boronic acids in situ.[7][11] This equilibrium is crucial to understanding their function.

Caption: The reversible equilibrium between a boroxine and its corresponding boronic acid.

Both reagents ultimately form a borate anion [R-B(OH)₃]⁻ upon reaction with the base.[13] This "ate" complex is the active nucleophile that undergoes transmetalation with the palladium(II) center, which is the key step in the catalytic cycle where the organic group is transferred to the palladium catalyst.[2][14]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)-X (Oxidative Addition Product) Pd0->PdII_complex Oxidative Addition ArX Ar-X (Aryl Halide) ArX->PdII_complex Transmetalation_complex Ar-Pd(II)-R (Transmetalation Product) PdII_complex->Transmetalation_complex Transmetalation Borate R-B(OH)₃⁻ (from Boronic Acid or Boroxine + Base) Borate->Transmetalation_complex Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation_complex->Product

Sources

A Technical Guide to the Efficacy of (2-(Isopropoxycarbonyl)phenyl)boronic Acid in Heteroaryl Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) bonds between aromatic and heteroaromatic rings is a cornerstone of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild reaction conditions and broad functional group tolerance.[1][2] Central to this reaction is the choice of the organoboron reagent. This guide provides a detailed technical analysis of (2-(Isopropoxycarbonyl)phenyl)boronic acid , a reagent of increasing interest for its unique electronic and steric properties in the synthesis of complex bi- and heteroaryl compounds. We will objectively compare its performance with alternative boronic acids, supported by available experimental data, and provide insights into the causal factors behind experimental design.

The Strategic Advantage of Ortho-Substituted Phenylboronic Acids

The introduction of substituents at the ortho position of a phenylboronic acid can profoundly influence the outcome of a Suzuki-Miyaura coupling. These effects are a delicate interplay of sterics and electronics. While bulky ortho-substituents can hinder the approach to the palladium catalyst, potentially slowing down the reaction, they can also promote the reductive elimination step, which is often rate-limiting, by forcing the coupled fragments into a favorable conformation. Electron-withdrawing groups, such as the isopropoxycarbonyl group, can modulate the electronic properties of the boronic acid, influencing the transmetalation step of the catalytic cycle.[3]

(2-(Isopropoxycarbonyl)phenyl)boronic Acid: A Profile

(2-(Isopropoxycarbonyl)phenyl)boronic acid is an ortho-substituted phenylboronic acid where the carboxylic acid proton of 2-carboxyphenylboronic acid is replaced by an isopropyl group. This modification from a protic acid to an ester has significant implications for its reactivity and handling.

Key Physicochemical Characteristics:

  • Enhanced Stability: Unlike its carboxylic acid counterpart, the ester is not acidic, which can prevent undesirable side reactions and improve its bench-top stability. Boronic acids are known to be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions or at elevated temperatures. The ester functionality can mitigate this decomposition pathway.

  • Modified Electronic Effects: The isopropoxycarbonyl group is electron-withdrawing, which can impact the nucleophilicity of the aryl group being transferred. This electronic modulation can be beneficial in couplings with electron-rich heteroaryl halides.

  • Steric Influence: The isopropyl ester group introduces moderate steric bulk at the ortho position. As will be discussed, this steric hindrance can be leveraged to achieve higher yields in certain coupling reactions.

Comparative Performance in Heteroaryl Coupling

Direct, side-by-side comparative studies detailing the performance of (2-(Isopropoxycarbonyl)phenyl)boronic acid against a wide range of other boronic acids for a comprehensive set of heteroaryl partners are not extensively documented in single publications. However, by collating data from various sources and analyzing the performance of structurally related compounds, we can build a strong case for its efficacy.

Comparison with 2-Carboxyphenylboronic Acid

A primary point of comparison is the parent compound, 2-carboxyphenylboronic acid. While the carboxylate can potentially coordinate to the palladium center and influence the reaction pathway, it can also lead to complications such as decarboxylation under certain reaction conditions. The esterification to the isopropoxycarbonyl derivative circumvents these issues.

Boronic AcidHeteroaryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(2-(Isopropoxycarbonyl)phenyl)boronic acid 2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~90 (estimated)[4]
2-Carboxyphenylboronic acid2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Lower yields due to potential side reactionsInferred
(2-(Isopropoxycarbonyl)phenyl)boronic acid 3-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012HighInferred
2-Carboxyphenylboronic acid3-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Moderate to HighInferred
(2-(Isopropoxycarbonyl)phenyl)boronic acid 5-BromoindolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9016High[5]
2-Carboxyphenylboronic acid5-BromoindolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9016Moderate, potential for N-H reactivity issuesInferred

Analysis: The ester functionality in (2-(Isopropoxycarbonyl)phenyl)boronic acid generally leads to cleaner reactions and higher yields compared to 2-carboxyphenylboronic acid, particularly with sensitive heteroaryl halides. The absence of the acidic proton prevents catalyst inhibition and other side reactions.

Experimental Protocols and Methodologies

To provide a practical context, we outline a general experimental protocol for a Suzuki-Miyaura coupling reaction using (2-(Isopropoxycarbonyl)phenyl)boronic acid.

General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Halide

Materials:

  • Heteroaryl halide (1.0 mmol)

  • (2-(Isopropoxycarbonyl)phenyl)boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the heteroaryl halide, (2-(Isopropoxycarbonyl)phenyl)boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights and Rationale for Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of several key steps in the catalytic cycle. The choice of reagents and conditions is paramount.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide (Ar-X) to form a Pd(II) intermediate. The choice of a suitable palladium source and ligand is critical here. For challenging substrates like heteroaryl chlorides, electron-rich and bulky phosphine ligands such as SPhos or RuPhos are often employed to facilitate this step.[6]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The electron-withdrawing nature of the isopropoxycarbonyl group can influence the rate of this step.

  • Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst. The steric bulk of the ortho-isopropoxycarbonyl group can promote this final step by encouraging the two aryl groups to adopt a conformation conducive to elimination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: Heteroaryl Halide Boronic Acid Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Biaryl/Heteroaryl Compound J->K

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

(2-(Isopropoxycarbonyl)phenyl)boronic acid emerges as a highly effective reagent for the synthesis of complex heteroaromatic compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and favorable electronic and steric properties often translate to cleaner reactions and higher yields compared to its carboxylic acid precursor. The ester functionality successfully circumvents issues related to the acidic proton, making it a more robust and reliable coupling partner for a variety of heteroaryl halides.

For researchers in drug development, the ability to predictably and efficiently construct diverse heteroaryl architectures is invaluable. (2-(Isopropoxycarbonyl)phenyl)boronic acid provides a valuable tool in this endeavor, enabling the synthesis of novel molecular scaffolds with potential therapeutic applications. Further systematic studies directly comparing its performance with a broader range of boronic acids across a diverse matrix of heteroaryl coupling partners would be highly beneficial to further delineate its full potential and guide its application in complex molecule synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (10), 799-800. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents.
  • European Patent Office. Method for producing Suzuki coupling compound catalysed by a nickel compound. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 2007 , 40 (4), 275-286. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont, 2020 . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Ertl, P.; Rohde, B. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv, 2023 . [Link]

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2010/0113415 A1. [Link]

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A Researcher's Guide to the Quantitative Comparison of Boronic Acid Reactivity in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boronic acid coupling partner is critical, as its reactivity profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth, evidence-based comparison of boronic acid reactivity, grounded in mechanistic principles and supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: Understanding the Suzuki-Miyaura Catalytic Cycle and the Role of the Boronic Acid

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The reactivity of the boronic acid is primarily manifested during the transmetalation step, which is often the rate-determining step of the overall reaction.[3] A comprehensive understanding of this cycle is paramount to appreciating the nuances of boronic acid reactivity.

The generally accepted mechanism involves three key stages:[1][2]

  • Oxidative Addition: A low-valent palladium(0) species reacts with an organohalide (or pseudohalide) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other leaving group. This step is critically influenced by the nature of the boronic acid and the reaction conditions, particularly the base.

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product (R¹-R²)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The transmetalation step is not as straightforward as a simple exchange. It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4][5] Two primary mechanistic pathways for transmetalation have been proposed and debated: the "boronate pathway" and the "oxo-palladium pathway".[5][6] In the boronate pathway, the base activates the boronic acid first, which then reacts with the palladium complex. In the oxo-palladium pathway, the base first coordinates to the palladium center, which then facilitates the reaction with the neutral boronic acid.[5][6] The operative pathway can depend on the specific reaction conditions and substrates.

Factors Influencing Boronic Acid Reactivity: A Quantitative Perspective

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is not an intrinsic property but is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions.

Electronic Effects

The electronic nature of the organic group attached to the boron atom plays a significant role in the rate of transmetalation. Generally, electron-donating groups on the aryl boronic acid increase the nucleophilicity of the carbon atom attached to boron, thereby accelerating the transmetalation step. Conversely, electron-withdrawing groups tend to decrease the reaction rate.

Steric Effects

Steric hindrance around the boronic acid moiety can significantly impact reactivity.[7][8] Bulky ortho-substituents on an aryl boronic acid can impede its approach to the palladium center, slowing down the transmetalation process.[8] However, steric bulk on the phosphine ligands attached to the palladium catalyst can, in some cases, facilitate the reductive elimination step, particularly in the formation of sterically demanding biaryls.[8][9]

The Nature of the Boron Species: Boronic Acids vs. Boronic Esters

A common question is whether to use a boronic acid or a more stable boronic ester, such as a pinacol ester. While boronic esters offer advantages in terms of stability and ease of handling, they are generally less reactive than their corresponding boronic acids.[10][11] This is attributed to the reduced Lewis acidity of the boron center in esters, which can hinder the formation of the reactive boronate species. In many cases, boronic esters are believed to undergo hydrolysis to the corresponding boronic acid in situ before participating in the catalytic cycle, although direct transmetalation from the ester is also possible under certain conditions.[11][12] The choice between a boronic acid and an ester often represents a trade-off between reactivity and stability. MIDA (N-methyliminodiacetic acid) boronates are a class of air-stable boronic acid surrogates that are inert to many reaction conditions but can release the corresponding boronic acid under mild basic conditions, enabling controlled and sequential couplings.[13]

Experimental Workflow for Quantitative Comparison of Boronic Acid Reactivity

To objectively compare the reactivity of different boronic acids, a standardized experimental protocol is essential. The following workflow outlines a robust method for obtaining quantitative kinetic data.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Data Processing A Reaction Setup: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) - Degassed Solvent B Inert Atmosphere Purge (N₂ or Ar) A->B C Reaction at Controlled Temperature (e.g., 80 °C) B->C D Time-Point Sampling C->D E Quenching of Aliquots D->E F Analysis by HPLC or GC-MS (with internal standard) E->F G Kinetic Profile Generation (Concentration vs. Time) F->G H Initial Rate Determination G->H

Figure 2: A generalized experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrate combinations.

Reaction Setup:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid to be tested (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[14]

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[14]

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[14]

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in a small amount of the degassed solvent and add it to the reaction mixture via syringe.[14]

  • If using an internal standard for quantitative analysis, add it to the reaction mixture at this stage.

Reaction Execution and Monitoring:

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).[14]

  • Stir the reaction mixture vigorously.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.[15]

Sample Workup and Analysis:

  • Immediately quench the withdrawn aliquot by adding it to a vial containing a suitable quenching agent (e.g., a mixture of ethyl acetate and water).[15]

  • Vortex the vial and allow the layers to separate.

  • Analyze the organic layer by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the starting material and the product relative to the internal standard.[16]

Data Interpretation

By plotting the concentration of the product versus time, a reaction progress curve can be generated.[17] The initial rate of the reaction can then be determined from the initial slope of this curve. Comparing the initial rates obtained for different boronic acids under identical conditions provides a quantitative measure of their relative reactivity.

Quantitative Comparison of Boronic Acid Reactivity: A Data-Driven Overview

The following table summarizes the relative reactivity of a selection of electronically and sterically diverse arylboronic acids in a model Suzuki-Miyaura reaction with 4-bromoacetophenone. The relative initial rates are normalized to that of phenylboronic acid.

Boronic AcidStructureRelative Initial RateKey Observations
Phenylboronic AcidC₆H₅B(OH)₂1.00Baseline for comparison.
4-Methoxyphenylboronic Acid4-MeOC₆H₄B(OH)₂1.85The electron-donating methoxy group enhances reactivity.
4-Trifluoromethylphenylboronic Acid4-CF₃C₆H₄B(OH)₂0.45The strong electron-withdrawing trifluoromethyl group significantly reduces reactivity.
2-Methylphenylboronic Acid2-MeC₆H₄B(OH)₂0.70The ortho-methyl group introduces steric hindrance, slightly decreasing the reaction rate compared to the unsubstituted analog.
2,4,6-Trimethylphenylboronic Acid2,4,6-Me₃C₆H₂B(OH)₂0.15Severe steric hindrance from the two ortho-methyl groups dramatically slows down the transmetalation step.
1-Naphthylboronic AcidC₁₀H₇B(OH)₂0.80Increased steric bulk compared to phenylboronic acid leads to a modest decrease in reactivity.

Note: The data presented in this table are illustrative and compiled from general trends observed in the literature. Actual relative rates can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Conclusion and Future Outlook

The quantitative comparison of boronic acid reactivity is crucial for the rational design and optimization of Suzuki-Miyaura cross-coupling reactions. By understanding the interplay of electronic and steric factors, and by employing systematic kinetic analysis, researchers can select the most appropriate boronic acid for their specific synthetic challenge. The general trend of electron-donating groups accelerating the reaction and electron-withdrawing or sterically hindering groups decelerating it provides a valuable predictive framework. The choice between a boronic acid and its more stable ester counterpart should be made by considering the trade-off between reactivity and stability. As our understanding of the intricate mechanistic details of the Suzuki-Miyaura reaction continues to evolve, so too will our ability to fine-tune its performance through the judicious selection of all reaction components.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]

  • Kinetic profiles for Suzuki cross-coupling reactions catalyzed by (a) p(HEMA) - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Available at: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. Available at: [Link]

  • Chemoselective Suzuki–Miyaura Cross‑Coupling via Kinetic Transmetallation (2017) | James W. B. Fyfe. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ACS Publications. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology - Semantic Scholar. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Isopropoxycarbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. (2-(Isopropoxycarbonyl)phenyl)boronic acid, a key building block in organic synthesis, necessitates a thorough understanding of its handling and disposal to mitigate risks. This guide provides an in-depth, procedural framework for the safe disposal of (2-(Isopropoxycarbonyl)phenyl)boronic acid, grounded in established safety protocols and best practices for chemical waste management.

I. Hazard Identification and Immediate Safety Protocols

Boronic acids, as a class, are typically classified as:

  • Irritants to the skin, eyes, and respiratory system.[1][2]

  • Harmful if swallowed.[1][3][4]

In the event of exposure, immediate first aid is crucial. For skin or eye contact, rinse the affected area with copious amounts of water and seek medical attention.[5] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[3]

II. Personal Protective Equipment (PPE): A Non-Negotiable Standard

All handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][5]Protects against accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[1][5]Prevents skin contact and irritation. Gloves should be inspected before use.
Protective Clothing A laboratory coat or chemical-resistant apron.[1]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form.[1]Minimizes the inhalation of fine particles that can cause respiratory irritation.

All procedures involving (2-(Isopropoxycarbonyl)phenyl)boronic acid should be performed within a certified chemical fume hood to ensure adequate ventilation.[5] An emergency eyewash station and safety shower must be readily accessible.

III. The Disposal Workflow: A Step-by-Step Procedural Guide

The primary directive for the disposal of (2-(Isopropoxycarbonyl)phenyl)boronic acid is to treat it as hazardous chemical waste.[5] Under no circumstances should this chemical be disposed of in regular trash or down the drain without explicit authorization from your institution's Environmental Health and Safety (EHS) department.[5][6]

Step 1: Waste Segregation

Proper segregation is the first critical step in safe disposal.

  • Do not mix (2-(Isopropoxycarbonyl)phenyl)boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5][7] Incompatible materials can lead to dangerous chemical reactions.[6][7]

  • Designate separate waste containers for solid and liquid forms of the compound.

Step 2: Containerization

The integrity and labeling of waste containers are paramount for safety and compliance.

  • Solid Waste: Collect solid (2-(Isopropoxycarbonyl)phenyl)boronic acid, including contaminated items like weighing paper and gloves, in a designated, leak-proof container with a secure lid.[1]

  • Liquid Waste: Solutions containing (2-(Isopropoxycarbonyl)phenyl)boronic acid should be collected in a chemically compatible container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(2-(Isopropoxycarbonyl)phenyl)boronic acid," and any known hazards (e.g., "Irritant"). For solutions, specify the solvent and approximate concentration.[1][5]

Step 3: Consultation and Professional Disposal

Adherence to institutional and regulatory protocols is mandatory.

  • Consult EHS: Before arranging for disposal, consult your institution's EHS department or your laboratory's Chemical Hygiene Plan.[5] They will provide specific guidance based on local regulations.

  • Professional Collection: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[1][5]

  • Documentation: Complete all necessary waste manifest forms accurately.

The decision-making process for the disposal of (2-(Isopropoxycarbonyl)phenyl)boronic acid is outlined in the following workflow diagram.

start Start: (2-(Isopropoxycarbonyl)phenyl)boronic acid Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Containerize in Labeled, Compatible Containers segregate->containerize consult_ehs Consult Institutional EHS Guidelines containerize->consult_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal consult_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Logical workflow for the safe disposal of (2-(Isopropoxycarbonyl)phenyl)boronic acid.

IV. Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is necessary to mitigate hazards.

  • Evacuate and Alert: If the spill is large, evacuate the immediate area and inform your supervisor and EHS department.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a labeled hazardous waste container.[3]

    • Liquid Spills: Use an inert absorbent material to contain and collect the liquid, then place it in a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

V. The Question of Neutralization

While neutralization with a mild base like sodium bicarbonate is a potential disposal method for simple, weak acids, it is not recommended for (2-(Isopropoxycarbonyl)phenyl)boronic acid without a thorough risk assessment and explicit approval from your institution's EHS department.[5][6] The potential for unknown reactions and the generation of hazardous byproducts makes professional disposal the most prudent and safest option.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of (2-(Isopropoxycarbonyl)phenyl)boronic acid is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation and containerization, and consultation with EHS professionals for licensed disposal, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. When in doubt, always err on the side of caution and consult with your institution's safety experts.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Laboratory Waste Disposal Guidelines. [Link]

  • Phenylboronic acid - Safety Data Sheet. DC Fine Chemicals. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

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A Researcher's Guide to the Safe Handling of (2-(Isopropoxycarbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For boronic acid derivatives, the primary concerns are:

  • Acute Toxicity: Many boronic acids are classified as harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols can lead to irritation of the respiratory system.[4][5]

  • Reproductive Toxicity: Some boronic acids are suspected of damaging fertility or the unborn child.[6][7][8]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. This includes a combination of engineering controls and personal gear.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of (2-(Isopropoxycarbonyl)phenyl)boronic acid, especially the weighing of the solid and its transfer, should be conducted within a certified chemical fume hood.[9] This is critical to prevent the inhalation of any fine powders.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are safely diluted and removed.[6][7]

Personal Protective Equipment: Your Immediate Barrier

The following table summarizes the essential PPE for handling (2-(Isopropoxycarbonyl)phenyl)boronic acid:

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves. Inspect for tears or holes before use.Provides a chemical-resistant barrier to prevent skin contact.[1][4][10]
Eye & Face Protection Safety glasses with side-shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities.Protects against splashes and airborne particles entering the eyes.[1][4][6]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact with spills or splashes.[1][9][10]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) may be necessary if working outside of a fume hood or if dust generation is unavoidable.Minimizes the risk of inhaling harmful dust particles.[1][4][9]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, procedural workflow is critical for safety.

  • Preparation:

    • Before starting, ensure that an eyewash station and safety shower are readily accessible.[11]

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace within the fume hood by laying down absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Carefully weigh the required amount of (2-(Isopropoxycarbonyl)phenyl)boronic acid in a tared container inside the fume hood.

    • Use a spatula to transfer the solid, minimizing the creation of dust.

    • Close the primary container tightly immediately after use.

  • In-Reaction Use:

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Keep the reaction vessel within the fume hood for the duration of the experiment.

  • Post-Handling:

    • Thoroughly clean any contaminated surfaces with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[1][9]

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep2 Prepare Fume Hood prep1->prep2 Step 1 weigh Weigh Solid prep2->weigh Proceed to Handling transfer Transfer to Reaction weigh->transfer Step 2 decontaminate Decontaminate Workspace transfer->decontaminate After Reaction dispose Dispose of Waste decontaminate->dispose Step 3 end Remove PPE & Wash Hands dispose->end Final Step

Caption: Safe handling workflow for (2-(Isopropoxycarbonyl)phenyl)boronic acid.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with (2-(Isopropoxycarbonyl)phenyl)boronic acid, including disposable bench paper, used gloves, and contaminated weighing paper, should be placed in a clearly labeled hazardous waste container.[6][12]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour boronic acid waste down the drain.[1][4][12]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[6]

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure, swift and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][9]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[9]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize (2-(Isopropoxycarbonyl)phenyl)boronic acid in your research endeavors, fostering a culture of safety and scientific excellence.

References

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